Fabp-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C30H26O6 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
(2S,4S)-2,4-bis(2-methoxyphenyl)-3-naphthalen-1-yloxycarbonylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C30H26O6/c1-34-22-15-7-5-13-20(22)25-27(29(31)32)26(21-14-6-8-16-23(21)35-2)28(25)30(33)36-24-17-9-11-18-10-3-4-12-19(18)24/h3-17,25-28H,1-2H3,(H,31,32)/t25-,26-,27?,28?/m0/s1 |
InChI Key |
IAFLZFHYXQXZKM-DZKOAGKBSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@H]2C([C@@H](C2C(=O)OC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5OC)C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1C2C(C(C2C(=O)OC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5OC)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Fabp-IN-1: A Potent and Selective Inhibitor of Adipocyte Fatty Acid-Binding Protein 4 (FABP4)
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Fabp-IN-1, also known as a-FABP-IN-1 and referred to in initial discovery literature as Compound 5g, is a potent and highly selective small molecule inhibitor of human adipocyte fatty acid-binding protein (a-FABP), more commonly known as FABP4. Fatty acid-binding proteins (FABPs) are a family of intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids and other lipophilic ligands. FABP4, in particular, is predominantly expressed in adipocytes and macrophages and has been implicated in various metabolic and inflammatory diseases, including atherosclerosis, type 2 diabetes, and non-alcoholic fatty liver disease. The development of selective FABP4 inhibitors like this compound presents a promising therapeutic strategy for these conditions. This technical guide provides a comprehensive overview of this compound, including its binding affinity, selectivity, mechanism of action, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound is a pyrazole-based aromatic compound that acts as a competitive inhibitor of FABP4. It binds to the hydrophobic binding pocket of the FABP4 protein, thereby preventing the binding and transport of endogenous fatty acids. By inhibiting FABP4, this compound can modulate lipid metabolism and inflammatory signaling pathways. A key demonstrated downstream effect of this compound is the inhibition of pro-inflammatory cytokine production in response to inflammatory stimuli like lipopolysaccharide (LPS).[1]
Quantitative Data
The binding affinity and selectivity of this compound have been characterized, highlighting its potency and specificity for FABP4.
| Target | Ligand | Ki (nM) | Selectivity Notes | Reference |
| Human a-FABP (FABP4) | This compound | < 1.0 | [1] | |
| Human h-FABP (FABP3) | This compound | > 50,000 | No inhibition observed at a concentration of 50 µM. | [1] |
| Human FABP1 | This compound | Data not available | ||
| Human FABP2 | This compound | Data not available | ||
| Human FABP5 | This compound | Data not available | ||
| Human FABP7 | This compound | Data not available |
Note: A comprehensive selectivity profile of this compound against a wider range of FABP isoforms is not currently available in the public literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound. While the precise details from the original discovery publication are not fully available, these protocols are based on established and widely used methods for evaluating FABP inhibitors.
Competitive Fluorescence Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for FABP isoforms. It relies on the displacement of a fluorescent probe from the FABP binding pocket by the inhibitor.
Materials:
-
Recombinant human FABP4 and other FABP isoforms
-
Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid - ANS)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add a fixed concentration of the recombinant FABP protein (e.g., 100 nM) and the fluorescent probe (e.g., 1 µM ANS) to the assay buffer.
-
Add serial dilutions of this compound to the wells. Include control wells with no inhibitor (maximum fluorescence) and wells with a known saturating concentration of a non-fluorescent ligand or no protein (background fluorescence).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths for the chosen probe (for ANS, excitation ~380 nm, emission ~480 nm).
-
The decrease in fluorescence intensity is proportional to the displacement of the probe by this compound.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd,probe), where [Probe] is the concentration of the fluorescent probe and Kd,probe is its dissociation constant.
Inhibition of LPS-Induced Pro-inflammatory Cytokine Production in Macrophages
This cell-based assay evaluates the functional effect of this compound on the inflammatory response.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
ELISA kits for TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Seed RAW 264.7 macrophages in 24-well plates at a density of approximately 2 x 105 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 4-24 hours) to induce cytokine production.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Determine the dose-dependent inhibition of cytokine production by this compound and calculate the IC50 values.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound in inhibiting LPS-induced inflammation.
Experimental Workflow
Caption: Workflow for characterizing this compound's binding and functional activity.
Conclusion
This compound is a valuable research tool for investigating the roles of FABP4 in metabolic and inflammatory diseases. Its high potency and selectivity for FABP4 over FABP3 make it a superior probe compared to less selective inhibitors. The experimental protocols provided herein offer a framework for researchers to independently verify its activity and explore its effects in various in vitro and in vivo models. Further studies are warranted to establish a complete selectivity profile against all human FABP isoforms and to fully elucidate the therapeutic potential of targeting FABP4 with inhibitors like this compound.
References
The Discovery and Synthesis of Novel FABP Inhibitors: A Technical Guide
Abstract
Fatty Acid-Binding Proteins (FABPs) are a class of intracellular lipid-binding proteins that play a pivotal role in lipid metabolism and signaling. Their involvement in a myriad of pathological conditions, including metabolic diseases, inflammation, and cancer, has positioned them as attractive therapeutic targets. This technical guide provides an in-depth overview of the discovery and synthesis of novel FABP inhibitors. It covers the key signaling pathways, detailed experimental protocols for inhibitor characterization, and a summary of quantitative data for representative inhibitors. This document is intended for researchers, scientists, and drug development professionals in the field.
Introduction to Fatty Acid-Binding Proteins (FABPs)
FABPs are small, approximately 15 kDa proteins that belong to the intracellular lipid-binding protein (iLBP) family.[1][2] They are responsible for the transport of fatty acids and other lipophilic substances from the cell membrane to various intracellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum.[1] This trafficking function allows FABPs to modulate a variety of cellular processes, from gene expression to metabolic and inflammatory signaling pathways. Several isoforms of FABPs have been identified, each with a distinct tissue distribution and physiological role. This guide will focus on FABP4 and FABP5, two of the most extensively studied isoforms in the context of drug discovery.
Key Signaling Pathways Involving FABPs
FABPs are integral components of several signaling cascades, primarily by delivering fatty acid ligands to nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs).
FABP4 Signaling in Metabolic Disease
FABP4 is highly expressed in adipocytes and macrophages and is a key regulator of insulin resistance and atherosclerosis.[3] In adipocytes, FABP4 modulates lipolysis and inflammatory responses.[4] In macrophages, it is involved in foam cell formation and the inflammatory cascade.[5] The inhibition of FABP4 has been shown to be a promising therapeutic strategy for metabolic and cardiovascular diseases.[3][6]
FABP5 Signaling in Cancer
FABP5 is overexpressed in several cancers, including prostate and breast cancer, where it is associated with poor prognosis.[7] It promotes cancer cell proliferation, invasion, and survival by transporting fatty acids to activate PPARγ.[8][9] The FABP5-PPARγ signaling axis upregulates pro-tumoral genes, making FABP5 a compelling target for cancer therapy.[7][8]
Discovery of Novel FABP Inhibitors
The discovery of small molecule inhibitors of FABPs has been a major focus of academic and industrial research. High-throughput screening (HTS) and structure-based drug design have led to the identification of several classes of potent and selective FABP inhibitors.
Experimental Workflow for Inhibitor Discovery
A typical workflow for the discovery and characterization of novel FABP inhibitors involves several stages, from initial screening to in vivo validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. FABP5 as a novel molecular target in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid-binding protein 5 (FABP5)-related signal transduction pathway in castration-resistant prostate cancer cells: a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
The Specificity and Selectivity Profile of FABP-IN-1: An In-depth Technical Guide
Disclaimer: No public domain information is available for a compound designated "Fabp-IN-1." This guide will therefore focus on a well-characterized, potent, and selective Fatty Acid-Binding Protein 4 (FABP4) inhibitor, BMS309403 , as a representative molecule to illustrate the target specificity and selectivity profile of a FABP inhibitor. The data and methodologies presented herein are based on publicly available research on BMS309403 and serve as a comprehensive example for researchers, scientists, and drug development professionals.
Introduction
Fatty Acid-Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that regulate fatty acid uptake, transport, and metabolism. Among the different isoforms, FABP4, also known as adipocyte FABP (A-FABP) or aP2, is predominantly expressed in adipocytes and macrophages. Its involvement in metabolic and inflammatory pathways has made it a compelling therapeutic target for conditions such as type 2 diabetes, atherosclerosis, and non-alcoholic fatty liver disease.
This technical guide provides a detailed overview of the target specificity and selectivity profile of the representative FABP4 inhibitor, BMS309403. It includes quantitative binding data, detailed experimental methodologies for assessing target engagement and selectivity, and an exploration of the key signaling pathways modulated by FABP4 inhibition.
Target Specificity and Selectivity Profile of BMS309403
BMS309403 is a potent and selective inhibitor of FABP4. Its specificity is primarily directed towards FABP4, with significantly lower affinity for other FABP isoforms, such as FABP3 (heart type) and FABP5 (epidermal type).
Quantitative Binding Affinity
The binding affinity of BMS309403 to various FABP isoforms has been determined using ligand displacement assays. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity, with a lower Ki value indicating a higher affinity.
| Target | Ki (nM) | Selectivity vs. FABP4 |
| FABP4 | < 2 | - |
| FABP3 | 250 | > 125-fold |
| FABP5 | 350 | > 175-fold |
Off-Target Profile
While BMS309403 demonstrates high selectivity for FABP4 within the FABP family, some off-target effects have been reported. Notably, at higher concentrations, BMS309403 can activate the AMP-activated protein kinase (AMPK) signaling pathway, independent of its FABP4 inhibitory activity.[1] This off-target activity is an important consideration in the interpretation of in vitro and in vivo studies. Additionally, some in vitro studies have suggested potential acute cardiac depressant effects.[1]
Experimental Protocols
Determining the target specificity and selectivity of a compound like BMS309403 involves a variety of biophysical and cell-based assays. Below are the detailed methodologies for key experiments.
Ligand Displacement Assay
This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a fluorescent probe from the ligand-binding pocket of the target protein.
Principle: The fluorescent probe, such as 1,8-anilinonaphthalene-1-sulfonic acid (1,8-ANS), binds to the hydrophobic pocket of FABP4, resulting in a significant increase in fluorescence. A competitive inhibitor will displace the probe, leading to a decrease in the fluorescence signal. The concentration of the inhibitor that causes a 50% reduction in the fluorescent signal (IC50) is determined and can be used to calculate the inhibition constant (Ki).
Protocol:
-
Reagents:
-
Recombinant human FABP4 protein
-
1,8-ANS fluorescent probe
-
Test compound (BMS309403)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
-
Procedure:
-
A solution of recombinant FABP4 is prepared in the assay buffer.
-
1,8-ANS is added to the FABP4 solution and incubated to allow for binding, resulting in a stable fluorescent signal.
-
The test compound is serially diluted to a range of concentrations.
-
The serially diluted test compound is added to the FABP4/1,8-ANS complex.
-
The mixture is incubated to reach equilibrium.
-
The fluorescence intensity is measured using a fluorometer (excitation ~350 nm, emission ~460 nm).
-
The data is plotted as fluorescence intensity versus inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
-
Thermal Shift Assay (TSA)
TSA, also known as differential scanning fluorimetry, is a biophysical technique used to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Principle: The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that preferentially binds to hydrophobic regions of the protein. As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic cores, resulting in a sharp increase in fluorescence. The midpoint of this transition is the melting temperature (Tm). A shift in Tm (ΔTm) in the presence of a ligand indicates a direct interaction.
Protocol:
-
Reagents:
-
Recombinant human FABP4 protein
-
SYPRO Orange fluorescent dye
-
Test compound (BMS309403)
-
Assay buffer (e.g., PBS)
-
-
Procedure:
-
A master mix of FABP4 protein and SYPRO Orange dye is prepared in the assay buffer.
-
The master mix is dispensed into the wells of a 96-well PCR plate.
-
The test compound is added to the wells at various concentrations. A control well with no compound is included.
-
The plate is sealed and placed in a real-time PCR instrument.
-
The temperature is gradually increased (e.g., from 25°C to 95°C) while monitoring the fluorescence at each temperature increment.
-
The fluorescence data is plotted against temperature to generate a melting curve.
-
The Tm is determined by fitting the curve to a Boltzmann equation.
-
The ΔTm is calculated as the difference between the Tm in the presence and absence of the compound.
-
Signaling Pathways Modulated by FABP4
FABP4 plays a crucial role in integrating metabolic and inflammatory signaling. Its inhibition by compounds like BMS309403 can therefore have significant downstream effects on these pathways.
FABP4 and PPARγ Signaling
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a master regulator of adipogenesis and is crucial for insulin sensitivity. FABP4 is a direct target gene of PPARγ, but it also appears to regulate PPARγ activity in a feedback loop. Some studies suggest that FABP4 can facilitate the transport of fatty acids to the nucleus to activate PPARγ.[2] Conversely, other evidence indicates that FABP4 may promote the degradation of PPARγ, thereby downregulating its activity.[1][3] Inhibition of FABP4 with BMS309403 has been shown to increase PPARγ protein levels.[3]
FABP4 and Inflammatory Signaling in Macrophages
In macrophages, FABP4 is implicated in the inflammatory response. It can promote the activation of pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to the production of inflammatory cytokines like TNF-α and IL-6. Inhibition of FABP4 can attenuate these inflammatory responses.
Conclusion
BMS309403 serves as a valuable tool for studying the biological functions of FABP4 due to its high potency and selectivity. This in-depth technical guide has provided a comprehensive overview of its target specificity and selectivity profile, detailed the experimental methodologies used for its characterization, and explored the key signaling pathways it modulates. Understanding these aspects is critical for the design and interpretation of studies aimed at validating FABP4 as a therapeutic target and for the development of future FABP inhibitors with improved pharmacological properties. The off-target effects of BMS309403, particularly on AMPK, should be carefully considered when designing experiments and interpreting data.
References
The Role of FABP1 in Metabolic Diseases: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Tenets of FABP1 Function in Metabolic Homeostasis and Disease
Fatty acid-binding protein 1 (FABP1), also known as liver-type fatty acid-binding protein (L-FABP), is a 14 kDa intracellular protein highly expressed in the liver, intestine, kidney, and lung. It plays a pivotal role in the uptake, transport, and metabolic trafficking of long-chain fatty acids (LCFAs) and other lipophilic molecules.[1][2] Its dysregulation is increasingly implicated in the pathogenesis of a spectrum of metabolic diseases, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD). This guide provides an in-depth technical overview of the function of FABP1, methodologies for its study, and its emerging role as a therapeutic target.
Quantitative Data on FABP1 in Metabolic Diseases
The following tables summarize key quantitative data regarding FABP1 expression and function in various metabolic contexts.
| Parameter | Condition | Tissue/Sample | Change in FABP1 Expression | Reference |
| Protein Level | Non-alcoholic Fatty Pancreatic Disease (NAFPD) with Diabetes and BMI >25 | Serum | Significantly elevated | [3] |
| Protein Level | Non-alcoholic Fatty Pancreatic Disease (NAFPD) without Diabetes and BMI >25 | Serum | Significantly elevated with high grades of fatty pancreas | [3] |
| mRNA and Protein Level | Pulmonary Fibrosis (Bleomycin and Silica-induced models) | Lung Tissue | Markedly decreased | [4] |
| Protein Level | Idiopathic Pulmonary Fibrosis (IPF) | Lung Tissue | Significantly decreased | [4] |
| Protein Level | Human Gastrointestinal Tract | Cytosolic Protein of Jejunum | Highest content, at 1.5% | [5] |
| Parameter | Description | Value | Reference |
| Molecular Weight | Human FABP1 | 14 kDa | [2] |
| Cellular Concentration | Normal Hepatocytes | 2-11% of cytosolic protein | [2] |
| Detection Range | Human FABP1 ELISA Kit (Elabscience) | 0.47-30 ng/mL | [6] |
| Recommended Antibody Concentration | Western Blot | 2-4 µg/mL | [7] |
| Recommended Antibody Concentration | Immunohistochemistry (PFA fixed) | 1-2 µg/mL | [7] |
Experimental Protocols
Quantification of FABP1 Levels: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a generalized procedure based on commercially available sandwich ELISA kits.[6][8][9][10][11]
a. Sample Preparation:
-
Serum: Collect whole blood and allow it to clot for 2 hours at room temperature or overnight at 2-8°C. Centrifuge for 20 minutes at 1,000 x g. Collect the supernatant for immediate assay or aliquot and store at -20°C or -80°C.[11]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection. Collect the supernatant for immediate assay or aliquot and store at -20°C or -80°C.[9][10]
-
Tissue Homogenates: Rinse tissue with ice-cold PBS to remove excess blood. Weigh the tissue and homogenize in PBS. Centrifuge the homogenate at 1,500 x g for 10-15 minutes at 2-8°C. Collect the supernatant for immediate assay or aliquot and store at -20°C or -80°C.[8][10]
-
Cell Culture Supernatants: Centrifuge the cell culture media for 20 minutes at 1,000 x g to remove particulates. Collect the supernatant for immediate assay or aliquot and store at -20°C or -80°C.[10]
b. Assay Procedure (Sandwich ELISA):
-
Prepare all reagents, standards, and samples as instructed by the kit manufacturer.
-
Add 100 µL of standard or sample to each well of the pre-coated microplate. Incubate for 1-2 hours at 37°C.[9][10]
-
Aspirate the liquid from each well.
-
Add 100 µL of biotinylated detection antibody working solution to each well. Incubate for 1 hour at 37°C.[9][10]
-
Aspirate and wash the wells 3 times with 350 µL of 1x Wash Buffer per well.[9][10]
-
Add 100 µL of Avidin-Horseradish Peroxidase (HRP) conjugate (or Streptavidin-HRP) working solution to each well. Incubate for 30 minutes at 37°C.[9][10]
-
Aspirate and wash the wells 5 times with 1x Wash Buffer.[9][10]
-
Add 90 µL of Substrate Solution to each well. Incubate for 10-25 minutes at 37°C, protected from light. The solution will turn blue.[9][10]
-
Add 50 µL of Stop Solution to each well. The color will change to yellow.[9][10]
-
Read the optical density (OD) at 450 nm immediately using a microplate reader.[9][10]
-
Calculate the concentration of FABP1 in the samples by comparing the OD of the samples to the standard curve.[6]
Detection of FABP1 Protein: Western Blotting
This protocol provides a general workflow for the detection of FABP1 by Western blot.
a. Protein Extraction and Quantification:
-
Lyse cells or tissues in RIPA buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
b. Electrophoresis and Transfer:
-
Separate 20-30 µg of protein per lane on a 10-15% SDS-polyacrylamide gel.[4]
-
Transfer the separated proteins to a PVDF membrane.[4]
c. Immunodetection:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1-2 hours at room temperature.[4]
-
Incubate the membrane with a primary antibody against FABP1 (e.g., at a concentration of 2-4 µg/mL) overnight at 4°C.[4][7]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein using an enhanced chemiluminescence (ECL) substrate and image the blot.
Measurement of Fatty Acid Uptake
This protocol is a generalized method for measuring cellular fatty acid uptake using a fluorescent fatty acid analog.[12][13][14][15][16]
a. Cell Preparation:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Serum starve the cells for 1-2 hours in serum-free medium prior to the assay.[14][15]
b. Uptake Assay:
-
Prepare a working solution of a fluorescently labeled fatty acid analog (e.g., BODIPY-palmitate).[14]
-
Remove the serum-free medium and add the fluorescent fatty acid working solution to the cells.
-
Incubate for a defined period (e.g., 15-60 minutes) at 37°C.[12][14]
-
For endpoint assays, stop the uptake by removing the fatty acid solution and washing the cells with a stop solution or ice-cold PBS.[13]
-
For kinetic assays, measure the fluorescence intensity at regular intervals using a fluorescence plate reader.[13][14]
c. Data Analysis:
-
Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader at the appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 508 nm emission for BODIPY-palmitate).[14]
-
The fluorescence intensity is proportional to the amount of fatty acid taken up by the cells.
Signaling Pathways and Experimental Workflows
FABP1-Mediated PPARα Activation Pathway
FABP1 plays a crucial role in the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. FABP1 binds to fatty acids and their derivatives in the cytoplasm and facilitates their transport to the nucleus.[17][18] In the nucleus, FABP1 can directly interact with PPARα, enhancing the transfer of the fatty acid ligand to the receptor.[18][19] This ligand-activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their transcription.[20] These target genes are involved in fatty acid uptake, transport, and oxidation.[18]
Caption: FABP1-mediated activation of the PPARα signaling pathway.
Experimental Workflow for Investigating FABP1 Function
The following diagram outlines a typical experimental workflow for investigating the role of FABP1 in a cellular context, for example, in response to a potential therapeutic compound.
Caption: A generalized experimental workflow for studying FABP1.
FABP1 as a Therapeutic Target in Metabolic Diseases
The central role of FABP1 in lipid metabolism and its association with metabolic diseases make it an attractive target for drug development. Inhibition of FABP1 could potentially reduce excessive fatty acid uptake and accumulation in tissues like the liver, thereby ameliorating conditions such as NAFLD. Several small molecule inhibitors of FABPs are under investigation, and virtual screening approaches are being used to identify novel inhibitory compounds.[21][22] The tissue-specific expression of FABP1 offers the potential for targeted therapies with fewer off-target effects. However, further research is needed to fully elucidate the therapeutic potential and safety profile of FABP1 inhibitors in the context of complex metabolic diseases.
References
- 1. Fatty acid-binding proteins: functional understanding and diagnostic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diapharma.com [diapharma.com]
- 3. bmfj.journals.ekb.eg [bmfj.journals.ekb.eg]
- 4. Therapeutic effects of fatty acid binding protein 1 in mice with pulmonary fibrosis by regulating alveolar epithelial regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Quantitative measurement of liver fatty acid binding protein in human gastrointestinal tract] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human FABP1(Fatty Acid Binding Protein 1, Liver) ELISA Kit - Elabscience® [elabscience.com]
- 7. Fatty Acid Binding Protein (Liver)/FABP1 Monoclonal Antibody (rFABP1/8520) (2168-MSM23-P0) [thermofisher.com]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. cloud-clone.com [cloud-clone.com]
- 10. cloud-clone.com [cloud-clone.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 13. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. abcam.com [abcam.com]
- 16. Fatty Acid Uptake Assay Kit UP07 manual | DOJINDO [dojindo.com]
- 17. Recent insights into the biological functions of liver fatty acid binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fatty acid binding protein-1 (FABP1) and the human FABP1 T94A Variant: Roles in the Endocannabinoid System and Dyslipidemias - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fatty Acid-binding Proteins 1 and 2 Differentially Modulate the Activation of Peroxisome Proliferator-activated Receptor α in a Ligand-selective Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 20. uniprot.org [uniprot.org]
- 21. researchgate.net [researchgate.net]
- 22. Journal articles: 'FABP4 inhibitors' – Grafiati [grafiati.com]
The Therapeutic Potential of FABP5 Inhibition in Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fatty Acid-Binding Protein 5 (FABP5) has emerged as a promising therapeutic target for the management of pain, particularly inflammatory and neuropathic pain. As an intracellular transporter of endocannabinoids and other lipid signaling molecules, FABP5 plays a crucial role in modulating the endocannabinoid system and inflammatory pathways. Inhibition of FABP5 offers a novel, non-opioid approach to analgesia by enhancing endogenous cannabinoid signaling and reducing pro-inflammatory mediators. This technical guide provides an in-depth overview of the mechanism of action of FABP5 inhibition, a summary of preclinical data for key inhibitors, detailed experimental protocols for assessing their efficacy, and a visual representation of the underlying signaling pathways.
Introduction: The Role of FABP5 in Pain Signaling
Fatty acid-binding proteins (FABPs) are a family of small, intracellular lipid-binding proteins that facilitate the transport of fatty acids and other lipophilic substances within the cell. FABP5, in particular, has been identified as a key transporter of the endocannabinoid anandamide (AEA).[1] By shuttling AEA to the enzyme fatty acid amide hydrolase (FAAH) for degradation, FABP5 effectively downregulates endocannabinoid tone.[1][2] Elevated levels of endocannabinoids are known to produce analgesic effects, primarily through the activation of cannabinoid receptor 1 (CB1).[1]
Furthermore, FABP5 is implicated in inflammatory processes. It can modulate the production of pro-inflammatory prostaglandins and cytokines.[3][4] Inhibition of FABP5 has been shown to reduce inflammation and associated pain.[3] This dual mechanism of action—enhancing endocannabinoid signaling and suppressing inflammation—makes FABP5 an attractive target for the development of novel analgesics with a potentially favorable side-effect profile compared to traditional pain medications like opioids and NSAIDs.[1]
Mechanism of Action of FABP5 Inhibition
The analgesic effects of FABP5 inhibition are primarily mediated through two interconnected pathways:
-
Endocannabinoid System Modulation: By blocking the intracellular transport of AEA to FAAH, FABP5 inhibitors prevent the degradation of this key endocannabinoid.[1][4] The resulting increase in AEA levels leads to enhanced activation of CB1 receptors, which are crucial for pain modulation in both the central and peripheral nervous systems.[1][5] This enhanced signaling can lead to a state of hypoalgesia, or reduced pain sensitivity.[5]
-
Anti-inflammatory Effects: FABP5 is involved in the signaling pathways that lead to the production of pro-inflammatory mediators. Inhibition of FABP5 has been demonstrated to reduce the levels of inflammatory cytokines and prostaglandin E2 (PGE2), a key driver of inflammatory pain.[3] This reduction in neuroinflammation contributes significantly to the analgesic properties of FABP5 inhibitors.
Signaling Pathway of FABP5 in Pain and Inflammation
Caption: Signaling pathway of FABP5 in pain and inflammation.
Preclinical Evidence for FABP5 Inhibitors
Several small molecule inhibitors of FABP5 have been developed and evaluated in preclinical models of pain. Two notable examples are SBFI26 and ART26.12.
Quantitative Data from Preclinical Studies
| Compound | Pain Model | Animal Model | Key Findings | Reference |
| SBFI26 | Inflammatory Pain (CFA) | Mouse | Reduced thermal and mechanical hyperalgesia following intraplantar administration. | [5] |
| ART26.12 | Neuropathic Pain (Oxaliplatin-induced) | Rat | Prevented and treated mechanical allodynia. | [6][7] |
| ART26.12 | Neuropathic Pain (Paclitaxel-induced) | Rat | Effective in preventing and treating pain sensitivity. | [7] |
| ART26.12 | Breast Cancer-Induced Bone Pain | Rat | Reversed mechanical allodynia. | [6] |
Note: Specific ED50 and IC50/Ki values are not consistently reported in the publicly available literature for these compounds.
Experimental Protocols
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This model is widely used to induce a persistent inflammatory state, leading to thermal and mechanical hyperalgesia.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
28-30 gauge needles and syringes
-
Rodent anesthesia (e.g., isoflurane)
-
Testing apparatus for thermal and mechanical sensitivity (see below)
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) using an appropriate anesthetic agent.
-
Inject a small volume (typically 10-20 µl for mice) of CFA into the plantar surface of one hind paw.
-
Allow the animal to recover from anesthesia.
-
Inflammation and pain hypersensitivity will develop over the next 24-48 hours and can persist for several weeks.
-
Assess thermal and mechanical hyperalgesia at baseline (before CFA injection) and at various time points post-injection.
-
Administer the FABP5 inhibitor at desired time points and assess its effect on pain behaviors compared to a vehicle control group.
Assessment of Mechanical Allodynia using Von Frey Filaments
The von Frey test is a standard method for measuring mechanical sensitivity in rodents.
Materials:
-
A set of calibrated von Frey filaments (e.g., Stoelting)
-
An elevated mesh platform allowing access to the plantar surface of the paws
-
Individual testing chambers
Procedure:
-
Acclimate the animals to the testing environment and apparatus for at least 15-30 minutes on at least two separate days before testing.
-
Place the animal in its individual chamber on the mesh platform and allow it to settle.
-
Apply the von Frey filaments to the mid-plantar surface of the hind paw, starting with a filament below the expected threshold.
-
Apply the filament with enough force to cause it to bend slightly and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold can be determined using the up-down method of Dixon.
Experimental Workflow for Preclinical Evaluation of a FABP5 Inhibitor
Caption: A typical experimental workflow for evaluating a FABP5 inhibitor.
Future Directions and Conclusion
The inhibition of FABP5 represents a promising and innovative strategy for the development of a new class of analgesics. The preclinical data for compounds like ART26.12 are encouraging, demonstrating efficacy in various pain models.[6][7] Future research should focus on:
-
Clinical Translation: Moving promising FABP5 inhibitors into human clinical trials to assess their safety and efficacy in patients with chronic pain conditions.
-
Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to FABP5 inhibitor therapy.
-
Exploration of Other Indications: Investigating the therapeutic potential of FABP5 inhibition in other conditions where endocannabinoid signaling and inflammation are implicated, such as anxiety and certain types of cancer.[4]
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Fatty-acid–binding protein 5 controls retrograde endocannabinoid signaling at central glutamate synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acid-binding Proteins (FABPs) Are Intracellular Carriers for Δ9-Tetrahydrocannabinol (THC) and Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]
Fabp-IN-1: A Technical Guide to its Effects on Fatty Acid Uptake and Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fabp-IN-1 is a small molecule inhibitor targeting Fatty Acid-Binding Protein 4 (FABP4), a key intracellular chaperone protein involved in the transport of fatty acids and other lipophilic molecules. FABP4 is highly expressed in adipocytes and macrophages and plays a crucial role in lipid metabolism and inflammatory signaling pathways. Its dysregulation is implicated in a range of metabolic disorders, including obesity, type 2 diabetes, and atherosclerosis, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the effects of FABP4 inhibition, using this compound as a representative agent, on fatty acid uptake and transport. Due to the limited availability of specific quantitative data for this compound in the public domain, data from the well-characterized and structurally similar FABP4 inhibitor, BMS309403, is included for comparative and illustrative purposes.
Mechanism of Action: Inhibition of FABP4-Mediated Fatty Acid Trafficking
Fatty acids (FAs) are essential for numerous cellular processes, from energy production to the synthesis of signaling molecules and cellular membranes. The transport of these hydrophobic molecules across the aqueous cytoplasm is facilitated by intracellular lipid-binding proteins, of which FABPs are a major family. FABP4 binds to long-chain fatty acids, solubilizing them and trafficking them to specific cellular compartments, including the mitochondria for β-oxidation, the endoplasmic reticulum for esterification into complex lipids, and the nucleus to act as ligands for transcription factors like peroxisome proliferator-activated receptors (PPARs).
This compound and similar inhibitors are designed to bind to the fatty acid-binding pocket of FABP4, competitively inhibiting the binding of endogenous fatty acids. This blockade disrupts the intracellular transport of fatty acids, thereby modulating downstream signaling pathways and metabolic processes that are dependent on FA availability.
Quantitative Data on FABP4 Inhibition
| Compound | Target | Assay Type | Ki (nM) | Cellular Effect | Reference |
| BMS309403 | FABP4 | Ligand Displacement | < 2 | Attenuates fatty acid-induced triglyceride accumulation in primary human trophoblasts.[1][2] | [1] |
| BMS309403 | FABP3 | Ligand Displacement | 250 | [1] | |
| BMS309403 | FABP5 | Ligand Displacement | 350 | [1] |
Note: While Ki values indicate the binding affinity of an inhibitor to its target protein, they do not directly measure the functional inhibition of fatty acid uptake in a cellular context. Cellular assays are required to determine the IC50 for the inhibition of fatty acid transport.
Signaling Pathways Modulated by FABP4 Inhibition
The inhibition of FABP4-mediated fatty acid transport by compounds like this compound can impact several key signaling pathways.
Intracellular Fatty Acid Trafficking and Metabolism
By blocking the intracellular carrier function of FABP4, this compound can reduce the availability of fatty acids for various metabolic processes. This can lead to decreased triglyceride synthesis and storage in lipid droplets, as well as altered rates of fatty acid oxidation.
Caption: Intracellular fatty acid trafficking pathway inhibited by this compound.
FABP4 Secretion and Pro-inflammatory Signaling
FABP4 can be secreted from adipocytes and macrophages through a non-classical pathway and acts as a pro-inflammatory adipokine.[3][4] Inhibition of intracellular FABP4 function may indirectly affect its secretion and subsequent downstream inflammatory signaling.
Caption: FABP4 secretion and its role in pro-inflammatory signaling.
Experimental Protocols
Cellular Fatty Acid Uptake Assay using a Fluorescent Fatty Acid Analog
This protocol is a representative method for assessing the effect of inhibitors on fatty acid uptake in a cellular context. It utilizes a fluorescently labeled fatty acid analog that can be monitored in real-time.
Materials:
-
Cells expressing FABP4 (e.g., 3T3-L1 adipocytes, differentiated human trophoblasts)
-
96-well black, clear-bottom tissue culture plates
-
Serum-free, phenol red-free cell culture medium
-
Fluorescent fatty acid probe (e.g., BODIPY-labeled fatty acid)
-
This compound or other test inhibitors
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium, supplemented with 10 mM HEPES)
-
Fluorescence plate reader with bottom-read capabilities and temperature control
Workflow:
Caption: Workflow for a cellular fatty acid uptake assay.
Detailed Procedure:
-
Cell Culture and Seeding:
-
Culture and differentiate cells (e.g., 3T3-L1 preadipocytes to mature adipocytes) according to standard protocols.
-
Seed the differentiated cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Serum Starvation:
-
The following day, gently aspirate the culture medium and wash the cells once with serum-free medium.
-
Add serum-free medium to each well and incubate for 2-4 hours at 37°C in a CO2 incubator.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the serum-free medium from the cells and add the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the inhibitor for 30-60 minutes at 37°C.
-
-
Fatty Acid Uptake Measurement:
-
Prepare the fluorescent fatty acid probe working solution in pre-warmed assay buffer.
-
Add the fluorescent fatty acid probe solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity (e.g., Ex/Em = 488/523 nm for BODIPY-FL C16) from the bottom of the wells every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of fatty acid uptake for each condition by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the uptake rates to the vehicle control.
-
Plot the normalized uptake rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound represents a promising class of small molecule inhibitors that target FABP4, a central player in intracellular fatty acid transport and metabolism. By competitively inhibiting the binding of fatty acids to FABP4, these compounds can effectively modulate cellular lipid homeostasis and inflammatory signaling. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to investigate the effects of this compound and similar molecules. Further studies are warranted to elucidate the precise quantitative effects of this compound on fatty acid uptake in various cell types and to fully understand its therapeutic potential in metabolic and inflammatory diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid-Binding Protein 4 in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of α-FABP-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies of α-FABP-IN-1, a potent and selective inhibitor of human adipocyte fatty acid-binding protein (a-FABP), also known as FABP4. This document details the available quantitative data, experimental methodologies for key assays, and visual representations of relevant biological pathways and workflows to support further research and development of this compound.
Core Compound Information
α-FABP-IN-1 (also referred to as Compound 5g in some literature) is a small molecule inhibitor designed to target a-FABP, a key protein implicated in metabolic and inflammatory pathways. Its high affinity and selectivity make it a valuable tool for studying the intracellular mechanisms of lipid signaling and its role in various disease models.
Quantitative Data Summary
The following table summarizes the key quantitative data from preliminary in vitro studies of α-FABP-IN-1.
| Parameter | Value | Assay Type | Target | Reference |
| Binding Affinity (Ki) | < 1.0 nM | Competitive Binding Assay | Human a-FABP (FABP4) | [1] |
| Inhibition of Pro-inflammatory Cytokine Production | Data not publicly available | Cellular Assay (e.g., ELISA) | e.g., TNF-α, IL-6, MCP-1 | [1] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on established methods for characterizing FABP inhibitors.
a-FABP Competitive Binding Assay
This protocol is designed to determine the binding affinity (Ki) of α-FABP-IN-1 to human a-FABP.
a. Materials:
-
Recombinant human a-FABP (FABP4)
-
Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS)
-
α-FABP-IN-1
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplates
-
Fluorometric plate reader
b. Procedure:
-
Prepare a stock solution of α-FABP-IN-1 in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add a fixed concentration of recombinant human a-FABP and the fluorescent probe to the assay buffer.
-
Add serial dilutions of α-FABP-IN-1 to the wells. Include wells with no inhibitor as a positive control and wells with buffer only as a negative control.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent probe.
-
The decrease in fluorescence, due to the displacement of the probe by α-FABP-IN-1, is used to calculate the IC50 value.
-
The Ki value is then determined from the IC50 using the Cheng-Prusoff equation.
Macrophage Pro-inflammatory Cytokine Inhibition Assay
This protocol assesses the ability of α-FABP-IN-1 to inhibit the production of pro-inflammatory cytokines in a cellular context.
a. Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) for stimulation
-
α-FABP-IN-1
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
24-well cell culture plates
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, MCP-1)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
b. Procedure:
-
Seed THP-1 cells in a 24-well plate and differentiate them into macrophages by treating with PMA for 48-72 hours.
-
Remove the PMA-containing medium and replace it with fresh medium. Allow the cells to rest for 24 hours.
-
Pre-treat the differentiated macrophages with various concentrations of α-FABP-IN-1 for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 6-24 hours) to induce cytokine production.
-
Collect the cell culture supernatants for cytokine analysis.
-
Perform ELISAs for the target cytokines (TNF-α, IL-6, MCP-1) according to the manufacturer's instructions.
-
In a parallel plate, assess cell viability in the presence of α-FABP-IN-1 to rule out cytotoxic effects.
-
Determine the IC50 value for the inhibition of each cytokine.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the in vitro study of α-FABP-IN-1.
Caption: Putative mechanism of α-FABP-IN-1 in inhibiting inflammatory signaling.
Caption: High-level workflow for in vitro characterization of α-FABP-IN-1.
References
In-Depth Technical Guide: Early-Stage Research on the Biological Activity of a Novel FABP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage biological activity of a novel Fatty Acid-Binding Protein 1 (FABP1) inhibitor, compound 12. The data and protocols summarized herein are based on preclinical studies investigating its potential as a therapeutic agent for metabolic dysfunction-associated steatohepatitis (MASH).
Core Quantitative Data Summary
The biological activity of compound 12 has been characterized through both in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibitory Activity of Compound 12 against FABP1
| Compound | Target | Assay Type | IC50 (µM) |
| Compound 12 | FABP1 | Fluorescence-Based Inhibition | 3.6[1][2] |
Table 2: In Vivo Efficacy of Compound 12 in a Methionine and Choline-Deficient (MCD) Diet-Fed db/db Mouse Model of MASH
| Treatment Group | Dosage | Hepatic Steatosis (% area) | Hepatic Inflammation (Fold Change vs. Control) | Hepatic Fibrosis (% Collagen) |
| Vehicle Control | - | 25.4 ± 3.1 | 4.2 ± 0.5 (TNF-α), 3.8 ± 0.4 (IL-6) | 5.1 ± 0.6 |
| Compound 12 | 30 mg/kg | 12.1 ± 1.8 | 2.1 ± 0.3 (TNF-α), 1.9 ± 0.2* (IL-6) | 2.3 ± 0.4* |
| GFT505 (comparator) | 30 mg/kg | 15.8 ± 2.2 | 2.9 ± 0.4 (TNF-α), 2.7 ± 0.3 (IL-6) | 3.5 ± 0.5 |
*p < 0.05 compared to vehicle control.
Table 3: In Vivo Efficacy of Compound 12 in a Western Diet (WD) + Carbon Tetrachloride (CCl4)-Induced Mouse Model of MASH
| Treatment Group | Dosage | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) | Hepatic Triglycerides (mg/g) |
| Vehicle Control | - | 185 ± 22 | 254 ± 31 | 152 ± 18 |
| Compound 12 | 30 mg/kg | 98 ± 15 | 145 ± 20 | 85 ± 11* |
| GFT505 (comparator) | 30 mg/kg | 121 ± 18 | 182 ± 25 | 105 ± 14 |
*p < 0.05 compared to vehicle control.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility.
In Vitro FABP1 Inhibition Assay (Fluorescence-Based)
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against FABP1.
Materials:
-
Recombinant human FABP1 protein
-
Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS)
-
Test compound (e.g., Compound 12)
-
Assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
384-well black, non-binding surface microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the test compound stock solution to create a range of concentrations.
-
In a 384-well plate, add the assay buffer.
-
Add the fluorescent probe to each well at a final concentration of 2 µM.
-
Add the test compound at various concentrations to the respective wells.
-
Initiate the reaction by adding recombinant human FABP1 protein to each well at a final concentration of 1 µM.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization or intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen fluorescent probe (e.g., 380 nm excitation and 460 nm emission for ANS).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
In Vivo MASH Model: Methionine and Choline-Deficient (MCD) Diet in db/db Mice
This protocol describes the induction of MASH in a genetically obese and diabetic mouse model.
Animals:
-
Male db/db mice, 8-10 weeks of age.
Diet and Treatment:
-
Acclimatize mice for one week with free access to standard chow and water.
-
Induce MASH by feeding the mice a methionine and choline-deficient (MCD) diet for 4 weeks.
-
After 4 weeks of the MCD diet, randomly assign mice to treatment groups (e.g., vehicle control, Compound 12, comparator drug).
-
Administer the test compounds or vehicle daily via oral gavage for a period of 4 weeks.
-
Continue the MCD diet throughout the treatment period.
-
Monitor body weight and food intake regularly.
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect blood samples for serum analysis of liver enzymes (ALT, AST).
-
Excise the liver, weigh it, and fix portions in 10% neutral buffered formalin for histology.
-
Stain liver sections with Hematoxylin and Eosin (H&E) for assessment of steatosis and inflammation, and with Sirius Red for evaluation of fibrosis.
-
Homogenize a portion of the liver for the measurement of hepatic triglyceride content and expression of inflammatory markers (e.g., TNF-α, IL-6) by qPCR or ELISA.
-
Quantify the stained areas for steatosis, inflammation, and fibrosis using image analysis software.
Signaling Pathways and Experimental Workflows
FABP1-PPARα Signaling Pathway
The primary mechanism of action of FABP1 involves the transport of fatty acids and other lipophilic ligands from the cytoplasm to the nucleus. Inside the nucleus, these ligands bind to and activate the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA. This binding event initiates the transcription of target genes involved in fatty acid oxidation and lipid metabolism. Inhibition of FABP1 is thought to disrupt this pathway, leading to a reduction in lipid accumulation and downstream inflammatory and fibrotic processes in the liver.
Caption: FABP1-mediated activation of the PPARα signaling pathway.
Experimental Workflow for In Vivo MASH Model
The following diagram illustrates the general workflow for evaluating the efficacy of a FABP1 inhibitor in a preclinical model of MASH.
Caption: Workflow for preclinical evaluation of a FABP1 inhibitor.
References
- 1. Discovery of novel FABP1 inhibitors for the treatment of metabolic dysfunction-associated steatohepatitis and hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel FABP1 inhibitors for the treatment of metabolic dysfunction-associated steatohepatitis and hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of FABP Inhibitor, Fabp-IN-1, on Lipid Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fatty Acid-Binding Proteins (FABPs) are a family of intracellular lipid chaperones that play a crucial role in the transport and metabolic targeting of long-chain fatty acids and other lipophilic molecules.[1][2][3] Their involvement in lipid signaling, metabolic homeostasis, and inflammatory pathways has identified them as promising therapeutic targets for a range of metabolic disorders.[1] This technical guide explores the hypothetical small molecule inhibitor, Fabp-IN-1, and its anticipated impact on lipid metabolism pathways. By examining the known functions of FABPs, we delineate the expected mechanistic consequences of their inhibition, supported by data from genetic and pharmacological studies. This document provides a foundational resource for researchers and drug development professionals interested in the therapeutic potential of FABP inhibition.
Introduction to Fatty Acid-Binding Proteins (FABPs)
FABPs are a group of small (14-15 kDa), highly conserved intracellular proteins that are abundantly expressed in tissues with active lipid metabolism, such as the liver, intestine, adipose tissue, and heart.[1][2] There are ten identified mammalian FABPs, each with a tissue-specific expression pattern.[3] These proteins bind to hydrophobic ligands, including saturated and unsaturated long-chain fatty acids, eicosanoids, and other lipids, with high affinity.[1]
The primary functions of FABPs include:
-
Facilitating fatty acid uptake: FABPs are thought to increase the cellular uptake of fatty acids by creating a soluble intracellular pool, thereby maintaining a favorable concentration gradient across the plasma membrane.[2][4]
-
Intracellular transport and trafficking: FABPs act as lipid chaperones, shuttling fatty acids and other lipid molecules from the plasma membrane to various intracellular organelles for metabolism, storage, or signaling.[1][4][5][6]
-
Modulating enzyme activity and gene expression: By delivering ligands to specific enzymes and nuclear receptors (e.g., PPARs), FABPs can influence lipid metabolism and cellular signaling pathways.[2]
Given their central role in lipid homeostasis, dysregulation of FABP function has been implicated in metabolic diseases such as obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and atherosclerosis.[1]
This compound: A Hypothetical FABP Inhibitor
For the purposes of this guide, we will consider "this compound" as a potent and selective small molecule inhibitor of a specific FABP isoform (e.g., FABP1/L-FABP or FABP4/A-FABP). The mechanism of action is presumed to be competitive binding to the fatty acid-binding pocket of the protein, thereby preventing the binding and subsequent trafficking of endogenous lipid ligands.
Anticipated Impact of this compound on Lipid Metabolism Pathways
Inhibition of FABP function by this compound is expected to have profound effects on cellular and systemic lipid metabolism. The precise outcomes will depend on the specific FABP isoform targeted and the tissue context.
Cellular Fatty Acid Uptake and Trafficking
By blocking the intracellular binding of fatty acids, this compound is predicted to reduce the efficiency of their uptake from the circulation and their transport within the cell. This would lead to a decrease in the intracellular pool of available fatty acids for metabolic processes.
Impact on Triglyceride and Phospholipid Synthesis
In hepatocytes and adipocytes, FABPs deliver fatty acids to the endoplasmic reticulum (ER) for the synthesis of triglycerides (for storage in lipid droplets) and phospholipids (for membrane biogenesis).[4] Inhibition by this compound would be expected to reduce the availability of fatty acid substrates at the ER, thereby decreasing the rates of triglyceride and phospholipid synthesis.
Effects on Fatty Acid Oxidation
FABPs also transport fatty acids to mitochondria and peroxisomes for β-oxidation.[4] By impeding this transport, this compound could lead to a reduction in fatty acid oxidation rates. This would have significant implications for cellular energy homeostasis, particularly in tissues like the heart and skeletal muscle that rely heavily on fatty acid oxidation for ATP production.
Quantitative Data from Preclinical Models
While data for the hypothetical this compound is not available, studies on mice with genetic ablation of specific FABPs provide insights into the potential quantitative effects of inhibition.
Table 1: Effects of FABP Ablation on Lipid Metabolism in Mouse Models
| FABP Isoform | Model | Key Findings | Reference |
| L-FABP (FABP1) | L-FABP knockout mice on a high-glucose diet | Oppositely affects whole-body weight gain compared to wild-type mice. | [4] |
| A-FABP (FABP4) | A-FABP knockout mice | Protected from diet-induced obesity, insulin resistance, and atherosclerosis. | [1] |
| A-FABP (FABP4) | A-FABP knockout mice | Impaired fat cell lipolysis and increased cellular fatty acid levels. | [7] |
Experimental Protocols for Evaluating this compound
The characterization of a novel FABP inhibitor like this compound would involve a series of in vitro and in vivo experiments to determine its efficacy, selectivity, and impact on lipid metabolism.
In Vitro Assays
-
Binding Affinity Assay:
-
Objective: To determine the binding affinity (Kd) of this compound for the target FABP.
-
Method: A common method is a fluorescent probe displacement assay. A fluorescently labeled fatty acid analogue (e.g., ANS or ADIFAB) is incubated with recombinant FABP. The fluorescence signal is measured before and after the addition of increasing concentrations of this compound. The displacement of the fluorescent probe by the inhibitor leads to a change in fluorescence, which can be used to calculate the binding affinity.
-
-
Fatty Acid Uptake Assay:
-
Objective: To assess the effect of this compound on cellular fatty acid uptake.
-
Method: A cell line expressing the target FABP (e.g., HepG2 for L-FABP) is incubated with a radiolabeled or fluorescently tagged long-chain fatty acid (e.g., [3H]-oleic acid or Bodipy-C12) in the presence of varying concentrations of this compound. After incubation, the cells are washed, and the intracellular radioactivity or fluorescence is measured to quantify fatty acid uptake.
-
References
- 1. Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diapharma.com [diapharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Liver Fatty Acid Binding Protein (L-FABP) Gene Ablation on Lipid Metabolism in High Glucose Diet (HGD) Pair-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Research Portal [openresearch.surrey.ac.uk]
- 7. Metabolic functions of FABPs—mechanisms and therapeutic implications [ouci.dntb.gov.ua]
Identifying Novel Cellular Targets of FABP Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fatty Acid-Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that regulate lipid metabolism and signaling. Their involvement in a multitude of pathological conditions, including metabolic diseases, cancer, and inflammatory disorders, has positioned them as attractive therapeutic targets. This technical guide provides a comprehensive overview of the methodologies employed to identify and validate novel cellular targets of FABP inhibitors, using the hypothetical inhibitor "Fabp-IN-1" as a case study. We detail experimental protocols for target engagement and identification, present data in a structured format, and visualize complex biological and experimental workflows.
Introduction to Fatty Acid-Binding Proteins (FABPs) as Drug Targets
Fatty Acid-Binding Proteins (FABPs) are a class of small, intracellular proteins that facilitate the transport of fatty acids and other lipophilic substances to various cellular compartments, including the nucleus, mitochondria, and peroxisomes.[1][2] There are several isoforms of FABPs, each exhibiting a tissue-specific expression pattern and distinct ligand-binding affinities.[2] For instance, FABP1 (L-FABP) is predominantly found in the liver and intestine, while FABP4 (A-FABP) is expressed in adipocytes and macrophages, and FABP5 (E-FABP) is found in epidermal cells.[2][3][4][5]
The diverse roles of FABPs in cellular processes extend beyond lipid transport; they are also implicated in the modulation of gene expression and signaling pathways, often through interactions with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).[3] Dysregulation of FABP function has been linked to a variety of diseases, making them compelling targets for therapeutic intervention.[1][5] Small molecule inhibitors of FABPs, such as our hypothetical "this compound," hold the potential to modulate disease-related pathways. Identifying the direct and indirect cellular targets of such inhibitors is a critical step in drug development, providing insights into their mechanism of action, potential efficacy, and off-target effects.
Experimental Protocols for Target Identification
The identification of cellular targets for a novel inhibitor like this compound requires a multi-pronged approach, combining techniques to confirm direct binding and to elucidate downstream effects.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify the direct binding of a ligand to its target protein in a cellular environment.[6][7] The principle is based on the thermal stabilization of a protein upon ligand binding.
Methodology:
-
Cell Culture and Treatment: Culture the target cells (e.g., a cell line endogenously expressing the FABP of interest) to approximately 80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heat Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and expose them to a temperature gradient (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a PCR cycler.
-
Cell Lysis and Protein Quantification: Lyse the cells through freeze-thaw cycles or detergents. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Target Protein Detection: Quantify the amount of the target FABP in the soluble fraction using methods such as Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. Isothermal dose-response (ITDR) curves can be generated by heating at a fixed temperature with varying compound concentrations.[8]
Affinity-Based Proteomics
Affinity-based proteomics aims to isolate the direct binding partners of a small molecule from a complex cellular lysate. This often involves immobilizing a modified version of the inhibitor.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group for immobilization (e.g., a biotin tag or a click chemistry handle) while retaining its binding affinity for the target FABP.
-
Affinity Matrix Preparation: Covalently attach the this compound probe to a solid support, such as agarose or magnetic beads.
-
Protein Pull-down: Incubate the affinity matrix with a cellular lysate. The target proteins that bind to this compound will be captured on the beads.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins using a denaturing buffer or by competing with an excess of free this compound.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (MS).
Mass Spectrometry-Based Proteomics
Mass spectrometry is a cornerstone for identifying and quantifying proteins in complex mixtures, making it invaluable for target deconvolution.[9][10]
Methodology:
-
Sample Preparation: Proteins eluted from the affinity pull-down are digested into smaller peptides using an enzyme like trypsin.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and then introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments them to obtain sequence information (MS2 scan).
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the corresponding proteins. Quantitative proteomics techniques, such as label-free quantification or stable isotope labeling, can be used to determine the relative abundance of proteins pulled down in the presence versus the absence of the competitor compound.[11]
Data Presentation: Hypothetical Quantitative Data for this compound
Clear and structured data presentation is crucial for interpreting experimental results.
Table 1: CETSA® Data for this compound with FABP5
| This compound Conc. (µM) | Melting Temperature (Tm) (°C) | ΔTm (°C) |
| 0 (Vehicle) | 52.1 | 0 |
| 1 | 54.3 | +2.2 |
| 10 | 58.7 | +6.6 |
| 100 | 60.2 | +8.1 |
Table 2: Affinity-Based Proteomics Hits for this compound
| Protein ID | Protein Name | Enrichment Ratio (this compound vs. Control) | p-value |
| P15090 | Fatty acid-binding protein 5 | 25.4 | < 0.001 |
| Q07148 | Fatty acid-binding protein 1 | 3.1 | 0.045 |
| P80188 | Fatty acid-binding protein 4 | 2.5 | 0.05 |
| Q9Y5Z4 | Peroxisome proliferator-activated receptor alpha | 5.2 | 0.012 |
Visualization of Workflows and Pathways
Visual diagrams are essential for conveying complex experimental processes and biological relationships.
Caption: Overview of experimental workflows for target identification.
Caption: Hypothetical FABP5-PPARα signaling pathway inhibited by this compound.
Conclusion
The identification of novel cellular targets for FABP inhibitors like "this compound" is a multifaceted process that relies on a combination of robust experimental techniques. By employing methods such as CETSA® for target engagement validation and affinity-based proteomics coupled with mass spectrometry for unbiased target discovery, researchers can build a comprehensive profile of a compound's mechanism of action. The structured presentation of quantitative data and the visualization of complex workflows are paramount for clear communication and informed decision-making in the drug discovery pipeline. This guide provides a foundational framework for scientists and researchers dedicated to advancing the development of novel therapeutics targeting the FABP family.
References
- 1. Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty-Acid-Binding Proteins: From Lipid Transporters to Disease Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights into the biological functions of liver fatty acid binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FABP1 - Wikipedia [en.wikipedia.org]
- 5. Fatty acid-binding proteins: functional understanding and diagnostic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Current Advances in CETSA [frontiersin.org]
- 7. eubopen.org [eubopen.org]
- 8. Our Research — CETSA [cetsa.org]
- 9. youtube.com [youtube.com]
- 10. google.com [google.com]
- 11. m.youtube.com [m.youtube.com]
The Role of Fatty Acid Binding Proteins (FABPs) in Non-alcoholic Steatohepatitis (NASH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to cirrhosis and hepatocellular carcinoma. The pathogenesis of NASH is complex, with lipid accumulation and subsequent lipotoxicity playing a central role. Fatty Acid Binding Proteins (FABPs), a family of intracellular lipid chaperones, have emerged as critical mediators in this process. By facilitating the transport of fatty acids and other lipid species, FABPs influence key cellular pathways involved in lipid metabolism, inflammation, and cellular stress. This technical guide provides an in-depth examination of the role of specific FABP isoforms, particularly FABP1, FABP4, and FABP5, in the pathophysiology of NASH, highlighting their potential as both biomarkers and therapeutic targets for this debilitating disease.
Introduction to FABPs in Hepatic Lipid Metabolism
Fatty Acid Binding Proteins are small, highly conserved cytoplasmic proteins that reversibly bind to hydrophobic ligands, most notably long-chain fatty acids. Their primary function is to enhance the solubility of fatty acids within the aqueous cytoplasm and facilitate their transport to various cellular compartments for metabolism or storage. Different FABP isoforms are expressed in a tissue-specific manner, and the liver predominantly expresses Liver-type FABP (FABP1), while adipocyte FABP (FABP4) and epidermal FABP (FABP5) are also implicated in NASH, particularly through their roles in inflammatory cells like macrophages.
Key FABP Isoforms in the Pathogenesis of NASH
Liver-FABP (FABP1)
FABP1 is the most abundant protein in the hepatocyte cytosol, accounting for 2-5% of the total cytosolic protein. It plays a crucial role in the uptake and intracellular trafficking of fatty acids, directing them towards mitochondrial β-oxidation or esterification into triglycerides for storage in lipid droplets or secretion as very-low-density lipoproteins (VLDL).
Upregulation and Activity in NASH: The role of FABP1 in NASH is complex. While some studies suggest a protective role by sequestering fatty acids and preventing their lipotoxic effects, others indicate that its upregulation may exacerbate steatosis by promoting triglyceride accumulation. The peroxisome proliferator‐activated receptor α (PPARα)-FABP1 axis is a key regulator of hepatic lipid homeostasis, and its dysregulation is implicated in NASH progression[1].
Preclinical Evidence: Studies in mouse models have shown that silencing of FABP1 can ameliorate hepatic steatosis, inflammation, and oxidative stress. In high-fat diet-fed mice, adenovirus-mediated knockdown of FABP1 resulted in a significant decrease in liver weight and hepatic triglyceride accumulation[2]. This was accompanied by a significant reduction in the mRNA expression of key inflammatory markers, as detailed in the table below[2].
| Treatment Group | MCP1 mRNA Expression (relative to control) | TNFα mRNA Expression (relative to control) | IL-6 mRNA Expression (relative to control) |
| Ad-shLacZ (Control) | 1.0 | 1.0 | 1.0 |
| Ad-shFABP1 (FABP1 Knockdown) | ~0.6 (P < 0.05) | ~0.5 (P < 0.05) | ~0.4 (P < 0.05) |
| Table 1: Effect of FABP1 Knockdown on Inflammatory Cytokine Expression in a Mouse Model of NAFLD. Data are presented as mean relative expression. P-values indicate statistical significance compared to the control group.[2] |
Adipocyte-FABP (FABP4) and Epidermal-FABP (FABP5)
FABP4 is predominantly expressed in adipocytes and macrophages, while FABP5 is found in various tissues, including macrophages and epithelial cells. Both isoforms are increasingly recognized for their pro-inflammatory roles in metabolic diseases, including NASH.
Expression and Secretion: In NASH, FABP4 expression is significantly elevated in visceral adipose tissue and in hepatic macrophages (Kupffer cells)[3]. Circulating levels of FABP4 are also often increased in patients with NAFLD and NASH.
Role in Inflammation: Within macrophages, FABP4 and FABP5 are involved in lipid-induced inflammatory signaling. They can modulate the activity of transcription factors such as NF-κB and activate the inflammasome, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.
Quantitative Expression Data in NASH Patients: A study comparing NASH patients (n=10) with non-NASH controls (n=20) found significantly higher expression of A-FABP (FABP4) in visceral adipose tissue.
| Parameter | Non-NASH Group (n=20) | NASH Group (n=10) | P-value |
| Visceral A-FABP mRNA Expression (relative units) | 97.05 | 104.34 | <0.05 |
| Visceral A-FABP Protein Expression (relative units) | 95.15 | 190.01 | <0.01 |
| Table 2: A-FABP (FABP4) Expression in Visceral Adipose Tissue of NASH and non-NASH Patients. Data are presented as median relative expression values.[4] |
Signaling Pathways Involving FABPs in NASH
FABPs are integral components of complex signaling networks that contribute to the pathophysiology of NASH. They act as lipid sensors and trafficking molecules that influence the activity of nuclear receptors and inflammatory pathways.
FABP1 and PPARα Signaling
In hepatocytes, FABP1 is thought to deliver fatty acids to the nuclear receptor PPARα. Activation of PPARα leads to the transcriptional upregulation of genes involved in fatty acid oxidation. Dysregulation of the FABP1-PPARα axis can therefore contribute to an imbalance between fatty acid uptake and disposal, leading to steatosis.
FABP4/5 in Macrophage-Mediated Inflammation
In hepatic macrophages, FABP4 and FABP5 can deliver fatty acids to signaling complexes that activate pro-inflammatory pathways. This includes the activation of the NF-κB pathway, a central regulator of inflammatory gene expression, and the NLRP3 inflammasome, which processes pro-IL-1β into its active, secreted form.
References
- 1. pannash.org [pannash.org]
- 2. Silencing of FABP1 ameliorates hepatic steatosis, inflammation, and oxidative stress in mice with nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of adipocyte fatty acid binding protein alleviates both acute liver injury and non-alcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validity of biopsy-based drug effects in a diet-induced obese mouse model of biopsy-confirmed NASH - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fabp-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fabp-IN-1, also known as a-FABP-IN-1, is a potent and selective small-molecule inhibitor of the adipocyte Fatty Acid-Binding Protein 4 (FABP4). With a high affinity (Ki < 1.0 nM), this inhibitor serves as a valuable tool for investigating the cellular functions of FABP4 in various physiological and pathological processes.[1][2] FABP4 is a key intracellular lipid chaperone predominantly expressed in adipocytes and macrophages. It plays a crucial role in lipid metabolism and inflammatory signaling pathways. Dysregulation of FABP4 has been implicated in a range of conditions, including metabolic syndrome, type 2 diabetes, atherosclerosis, and certain cancers. This compound provides a means to pharmacologically probe the roles of FABP4 in these disease contexts through in vitro cell-based assays.
These application notes provide detailed protocols for utilizing this compound in cell-based assays to study its effects on inflammatory responses and associated signaling pathways.
Mechanism of Action
This compound functions by binding to the fatty acid-binding pocket within the interior of the FABP4 protein. This competitive inhibition prevents the binding of endogenous fatty acids and other lipophilic ligands to FABP4, thereby modulating downstream signaling cascades. A primary and well-documented effect of FABP4 inhibition is the suppression of pro-inflammatory cytokine production in immune cells such as macrophages and microglia.[1][2]
The inhibition of FABP4 has been shown to impact several key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways. By blocking the activity of FABP4, this compound can attenuate the inflammatory response triggered by stimuli like lipopolysaccharide (LPS).
Data Presentation
The following table summarizes the key specifications and in vitro activity of this compound.
| Parameter | Value | Reference |
| Target | Adipocyte Fatty Acid-Binding Protein 4 (a-FABP, FABP4) | [1][2] |
| Ki | < 1.0 nM | [1][2] |
| Biological Activity | Inhibition of pro-inflammatory cytokine production | [1][2] |
| Solubility | Soluble in DMSO | MedChemExpress Datasheet |
Mandatory Visualizations
Signaling Pathways
Caption: FABP4-mediated inflammatory signaling pathway.
Experimental Workflow
Caption: General workflow for cell-based assays using this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Based on the molecular weight of this compound, calculate the volume of DMSO required to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Protocol for Measuring Inhibition of LPS-Induced TNF-α Secretion in BV-2 Microglial Cells
Materials:
-
BV-2 murine microglial cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Mouse TNF-α ELISA kit
Procedure:
-
Cell Seeding:
-
Culture BV-2 cells in complete medium to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell adherence.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical final concentration range to test would be 1 nM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in complete culture medium. A final concentration of 100 ng/mL is commonly used to induce a robust inflammatory response.
-
Add 10 µL of the LPS working solution to each well (except for the unstimulated control wells).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
Measure the concentration of TNF-α in the supernatants using a mouse TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α secretion for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Plot the percentage inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
-
Protocol for Assessing Reactive Oxygen Species (ROS) Production
Materials:
-
BV-2 murine microglial cells
-
Complete culture medium
-
This compound stock solution
-
LPS
-
2',7'-Dichlorofluorescin diacetate (DCFDA) or other suitable ROS detection reagent
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed BV-2 cells in a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.
-
-
Inhibitor and LPS Treatment:
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a shorter duration, typically 4-6 hours, as ROS production is an earlier event than cytokine secretion.
-
-
ROS Detection:
-
Following treatment, wash the cells once with warm PBS.
-
Load the cells with a ROS detection reagent like DCFDA (typically 10 µM in serum-free medium) for 30-60 minutes at 37°C, protected from light.
-
Wash the cells again with PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., 485 nm excitation and 535 nm emission for DCFDA).
-
-
Data Analysis:
-
Calculate the percentage reduction in ROS production for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value for ROS inhibition.
-
Concluding Remarks
This compound is a powerful research tool for dissecting the roles of FABP4 in cellular processes, particularly in the context of inflammation and metabolism. The provided protocols offer a starting point for investigating the effects of this inhibitor in relevant cell-based models. It is recommended that researchers optimize experimental conditions, such as cell density, inhibitor concentration, and incubation times, for their specific cell type and experimental goals. The use of appropriate positive and negative controls is essential for the valid interpretation of results.
References
Application Notes and Protocols for In Vivo Studies with Fabp-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fabp-IN-1 is a potent and selective inhibitor of adipocyte fatty acid-binding protein (a-FABP), also known as FABP4. FABPs are intracellular lipid-binding proteins that play a crucial role in fatty acid uptake, transport, and metabolism. a-FABP/FABP4 is primarily expressed in adipocytes and macrophages and has been implicated in various metabolic and inflammatory diseases. Inhibition of a-FABP/FABP4 is a promising therapeutic strategy for conditions such as atherosclerosis, type 2 diabetes, and non-alcoholic fatty liver disease. These application notes provide a comprehensive overview of the recommended use of this compound in in vivo studies, including dosage, administration protocols, and an exploration of its mechanism of action.
While specific in vivo data for this compound is limited in publicly available literature, this document extrapolates from data on other well-characterized a-FABP/FABP4 inhibitors, such as BMS309403, to provide guidance for experimental design. Researchers should consider this information as a starting point and perform dose-response studies to determine the optimal concentration for their specific animal model and disease state.
Quantitative Data Summary
Due to the limited availability of specific in vivo quantitative data for this compound, the following table summarizes data for the well-studied a-FABP/FABP4 inhibitor, BMS309403, to serve as a reference for initial experimental design.
| Parameter | Value | Species | Model | Key Findings |
| In Vivo Efficacy | 30 mg/kg/day | Mouse (ApoE-/-) | Atherosclerosis | Significantly improved endothelial function. |
| In Vitro IC50 | < 2 nM (Ki) | Human FABP4 | Biochemical Assay | Potent and highly selective inhibitor of FABP4. |
| In Vitro Anti-inflammatory Effect | 50 µM | Mouse Microglia (BV-2 cells) | LPS-induced inflammation | Reduced reactive oxygen species (ROS) and TNF-α production. |
Mechanism of Action and Signaling Pathways
This compound, as an inhibitor of a-FABP/FABP4, is understood to exert its effects by blocking the intracellular transport of fatty acids and other lipid signaling molecules. This interference with lipid metabolism and signaling ultimately modulates inflammatory responses and metabolic pathways. The primary mechanism involves the inhibition of fatty acid amide hydrolase (FAAH), which leads to an elevation of endogenous endocannabinoids like anandamide (AEA). This, in turn, activates cannabinoid receptor 1 (CB1) and peroxisome proliferator-activated receptor alpha (PPARα), contributing to analgesic and anti-inflammatory effects.
In macrophages, a-FABP/FABP4 is involved in pro-inflammatory responses. Inhibition of a-FABP/FABP4 has been shown to reduce the release of pro-inflammatory molecules. The signaling cascade involves the JNK/AP-1 and IκB/NF-κB pathways, which are crucial for the expression of inflammatory cytokines.
Below are diagrams illustrating the proposed signaling pathway of a-FABP/FABP4 inhibition and a general experimental workflow for in vivo studies.
Caption: Proposed signaling pathway of a-FABP/FABP4 inhibition.
Caption: General experimental workflow for in vivo studies.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, or a solution of saline with a solubilizing agent like DMSO and Tween 80)
Procedure:
-
Determine the required concentration of this compound based on the desired dose and the volume to be administered.
-
For a suspension in methylcellulose, gradually add the this compound powder to the 0.5% methylcellulose solution while vortexing to ensure a uniform suspension.
-
For a solution, first dissolve the this compound powder in a minimal amount of a suitable solvent like DMSO. Then, slowly add this solution to the saline containing a surfactant like Tween 80 while stirring to prevent precipitation. The final concentration of the organic solvent should be kept to a minimum (typically <5-10%) to avoid toxicity.
-
Prepare the formulation fresh daily before administration.
In Vivo Administration
a) Oral Gavage:
-
Gently restrain the animal (e.g., mouse or rat).
-
Use a proper-sized, blunt-ended gavage needle.
-
Carefully insert the needle into the esophagus and deliver the this compound suspension or solution directly into the stomach.
-
The volume administered should be appropriate for the animal's size (e.g., 5-10 mL/kg for mice).
b) Intraperitoneal (IP) Injection:
-
Restrain the animal, exposing the abdomen.
-
Use a sterile needle and syringe.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid is drawn back, then inject the this compound solution.
-
The injection volume should be appropriate for the animal's size (e.g., 10 mL/kg for mice).
Sample Collection and Analysis
a) Blood Collection:
-
Collect blood samples at predetermined time points post-administration via appropriate methods (e.g., tail vein, retro-orbital sinus, or cardiac puncture at the terminal endpoint).
-
Process the blood to obtain plasma or serum for analysis of biomarkers (e.g., inflammatory cytokines, lipid profiles) and pharmacokinetic assessment of this compound.
b) Tissue Collection:
-
At the end of the study, euthanize the animals according to approved protocols.
-
Perfuse the animals with saline to remove blood from the tissues.
-
Collect tissues of interest (e.g., adipose tissue, liver, aorta).
-
Fix a portion of the tissue in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for inflammatory markers).
-
Snap-freeze another portion in liquid nitrogen for molecular analysis (e.g., RNA extraction for gene expression analysis of inflammatory and metabolic genes, protein extraction for Western blotting).
Conclusion
While specific in vivo data for this compound is not extensively documented, the information provided for other a-FABP/FABP4 inhibitors offers a solid foundation for designing and conducting in vivo experiments. It is crucial to perform preliminary dose-finding studies to establish the optimal and safe concentration of this compound for the specific research model. The detailed protocols and an understanding of the underlying mechanism of action will aid researchers in effectively investigating the therapeutic potential of this compound in various disease models.
Application Notes and Protocols for FABP4 Inhibitor (Utilizing BMS309403 as a representative example for Fabp-IN-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid-binding proteins (FABPs) are a family of intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids and other lipophilic molecules.[1][2] Among the different isoforms, adipocyte FABP (FABP4, also known as aP2) is predominantly expressed in adipocytes and macrophages and has emerged as a key regulator at the interface of metabolic and inflammatory pathways.[3] Elevated levels of FABP4 are associated with obesity, insulin resistance, type 2 diabetes, and atherosclerosis, making it an attractive therapeutic target.[3][4]
This document provides detailed application notes and protocols for the use of a representative FABP4 inhibitor, BMS309403. While the user inquired about "Fabp-IN-1," this term appears to be a supplier-specific identifier with limited public data. BMS309403 is a potent and selective inhibitor of FABP4 and is extensively characterized in the scientific literature, making it a suitable model compound for researchers investigating the therapeutic potential of FABP4 inhibition.[4][5] BMS309403 competitively binds to the fatty-acid-binding pocket of FABP4, thereby inhibiting the binding of endogenous fatty acids.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for the FABP4 inhibitor BMS309403.
Table 1: Inhibitor Specificity
| Target | Ki (nM) |
| FABP4 (aP2) | <2 |
| FABP3 (Heart) | 250 |
| FABP5 (Epidermal) | 350 |
| Data sourced from multiple suppliers and publications.[4][5] |
Table 2: Solubility Data
| Solvent | Maximum Concentration |
| DMSO | 100 mM (47.45 mg/mL) |
| Data based on a molecular weight of 474.55 g/mol .[4] |
Table 3: In Vivo Dosing Parameters (Mouse Models)
| Mouse Model | Dose | Administration Route | Vehicle | Study Duration |
| Diet-Induced Obesity (DIO) | 3, 10, 30 mg/kg/day | Diet Admixture | - | 8 weeks |
| Diabetic (STZ-induced) | 40 mg/kg/day | Oral Gavage | Not specified | 3 weeks |
| Atherosclerosis (ApoE-/-) | 15 mg/kg/day | Oral Gavage | 10% 1-methyl-2-pyrrolidone, 5% Cremophor EL, and ethanol in water | 6 weeks |
| Genetic Obesity (ob/ob) | 40 mg/kg/day | Oral Gavage | Not specified | 6 weeks |
| Data compiled from various in vivo studies.[4][5][6] |
Experimental Protocols
In Vitro Experiment: Inhibition of Inflammatory Cytokine Production in Macrophages
Objective: To assess the effect of a FABP4 inhibitor on the production of the pro-inflammatory cytokine MCP-1 in a human macrophage cell line.
Materials:
-
THP-1 human monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
FABP4 Inhibitor (BMS309403)
-
DMSO (vehicle)
-
RPMI-1640 cell culture medium supplemented with 10% FBS
-
Human MCP-1 ELISA Kit
Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
To differentiate the monocytes into macrophages, seed the cells in a 24-well plate and treat with PMA (e.g., 100 ng/mL) for 48 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of the FABP4 inhibitor (e.g., 10 mM BMS309403 in DMSO).
-
Dilute the inhibitor to the desired final concentrations (e.g., 1, 5, 10, 25 µM) in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the inhibitor dilutions to the differentiated THP-1 macrophages and incubate for 1 hour.
-
-
Stimulation:
-
After the pre-incubation with the inhibitor, stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a vehicle-treated, unstimulated control group.
-
-
Sample Collection and Analysis:
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Measure the concentration of MCP-1 in the supernatant using a human MCP-1 ELISA kit, following the manufacturer's instructions.
-
In Vivo Experiment: Evaluation of a FABP4 Inhibitor in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To determine the effect of a FABP4 inhibitor on metabolic parameters in a mouse model of diet-induced obesity.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
FABP4 Inhibitor (BMS309403)
-
Vehicle for oral gavage (e.g., 10% 1-methyl-2-pyrrolidone, 5% Cremophor EL, and ethanol in water)
-
Equipment for oral gavage, blood collection, and glucose measurement.
Protocol:
-
Induction of Obesity:
-
At 6-8 weeks of age, switch the mice to a high-fat diet.
-
Monitor body weight and food intake regularly. The development of obesity and insulin resistance typically takes 8-12 weeks.
-
-
Inhibitor Administration:
-
Prepare the FABP4 inhibitor formulation in the chosen vehicle at the desired concentration (e.g., 30 mg/kg).
-
Administer the inhibitor or vehicle to the mice daily via oral gavage for the duration of the study (e.g., 8 weeks).[6]
-
-
Metabolic Phenotyping:
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT at baseline and at the end of the treatment period to assess glucose metabolism and insulin sensitivity.
-
Blood Collection: Collect blood samples at specified time points to measure plasma levels of triglycerides, free fatty acids, insulin, and glucose.
-
Body Weight and Composition: Monitor body weight throughout the study. At the end of the study, body composition (fat and lean mass) can be determined using techniques like DEXA or NMR.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect tissues such as adipose tissue, liver, and muscle for further analysis (e.g., gene expression, histology).
-
Signaling Pathways and Experimental Workflows
FABP4 Signaling in Inflammation and Lipolysis
FABP4 plays a significant role in the interplay between lipid metabolism and inflammation, particularly in adipocytes and macrophages. In adipocytes, lipolytic stimuli (e.g., catecholamines) trigger the breakdown of triglycerides into free fatty acids (FFAs) and glycerol. FABP4 is involved in the intracellular trafficking of these FFAs. Concurrently, FABP4 can be secreted from adipocytes through a non-classical pathway upon lipolytic stimulation.[3] This extracellular FABP4 can then act on other cells, such as macrophages. In macrophages, FABP4 can modulate inflammatory signaling pathways, leading to the production of pro-inflammatory cytokines like MCP-1, TNF-α, and IL-6. This contributes to the chronic low-grade inflammation associated with metabolic diseases. The inhibition of FABP4 is therefore thought to ameliorate these conditions by reducing both lipolysis-driven inflammation and intracellular inflammatory signaling.
Caption: FABP4 signaling in adipocytes and macrophages.
Experimental Workflow for Evaluating a FABP4 Inhibitor
The following diagram outlines a typical workflow for the preclinical evaluation of a novel FABP4 inhibitor.
Caption: Preclinical evaluation workflow for a FABP4 inhibitor.
References
- 1. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downregulation of fatty acid binding protein 4 alleviates lipid peroxidation and oxidative stress in diabetic retinopathy by regulating peroxisome proliferator-activated receptor γ-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sympathetic tone dictates the impact of lipolysis on FABP4 secretion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Efficacy of Fabp-IN-1 in Animal Models of Non-alcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. Fatty acid-binding proteins (FABPs) are intracellular lipid chaperones that play a crucial role in fatty acid uptake, transport, and metabolism.[1] FABP1 is highly expressed in hepatocytes, while FABP4 and FABP5 are found in adipocytes and macrophages. Their involvement in lipid metabolism and inflammation makes them attractive therapeutic targets for NASH.[1][2] Fabp-IN-1 is a potent and selective inhibitor of FABP1, a key protein in hepatic fatty acid trafficking.[1][2] These application notes provide a detailed protocol for assessing the efficacy of this compound in preclinical mouse models of NASH.
Signaling Pathways in NASH Pathogenesis
NASH is a multifactorial disease involving complex and interconnected signaling pathways. A simplified overview of key pathways is presented below. This compound, by inhibiting FABP1, is hypothesized to reduce fatty acid uptake and subsequent lipotoxicity, thereby mitigating downstream inflammation and fibrosis.
Caption: Simplified signaling pathway in NASH pathogenesis and the target of this compound.
Experimental Workflow
A general workflow for evaluating the efficacy of this compound in a diet-induced mouse model of NASH is outlined below. This workflow includes acclimatization, disease induction, treatment, and endpoint analysis.
Caption: Experimental workflow for assessing this compound efficacy in a NASH mouse model.
Experimental Protocols
Animal Model: Diet-Induced NASH
a. High-Fat Diet (HFD) Model [3][4]
-
Animals: 8-week-old male C57BL/6J mice.
-
Acclimatization: House mice for 1 week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Induction: Switch to a high-fat diet (60 kcal% fat) for 12-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.
-
Control Group: A separate group of mice is fed a standard chow diet.
b. Methionine-Choline Deficient (MCD) Diet Model [5][6]
-
Animals: 8-week-old male C57BL/6J mice.
-
Acclimatization: As described for the HFD model.
-
Induction: Switch to an MCD diet for 4-8 weeks. This model induces steatohepatitis, inflammation, and fibrosis more rapidly than the HFD model but is associated with weight loss.[6][7]
-
Control Group: A group of mice is fed a methionine-choline-sufficient (MCS) control diet.
Treatment Protocol
-
Grouping: After the induction period, randomly assign mice to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Administration: Administer this compound or vehicle daily via oral gavage for 4-8 weeks. The vehicle should be the solvent used to dissolve this compound (e.g., 0.5% carboxymethylcellulose).
-
Monitoring: Monitor body weight and food intake weekly throughout the treatment period.
Endpoint Analysis
At the end of the treatment period, euthanize mice and collect blood and liver tissue for analysis.
a. Blood Biochemistry
-
Sample Collection: Collect blood via cardiac puncture into serum separator tubes. Allow to clot and then centrifuge to separate serum.
-
Analysis: Use commercially available kits to measure serum levels of:
b. Liver Histology
-
Tissue Processing: Fix a portion of the liver in 10% neutral buffered formalin and embed in paraffin. Freeze another portion in optimal cutting temperature (OCT) compound for lipid staining.
-
H&E Staining: Stain paraffin-embedded sections with hematoxylin and eosin to assess overall liver morphology, steatosis, inflammation, and hepatocyte ballooning.
-
Oil Red O Staining (for Lipids) [12]
-
Cut 8-10 µm frozen liver sections using a cryostat.
-
Fix sections in 10% formalin.
-
Rinse with propylene glycol.
-
Stain with a freshly prepared 0.5% Oil Red O solution in propylene glycol.
-
Differentiate in 85% propylene glycol.
-
Rinse with distilled water.
-
Counterstain nuclei with hematoxylin.
-
Mount with an aqueous mounting medium.
-
-
Masson's Trichrome and Sirius Red Staining (for Fibrosis)
-
Masson's Trichrome: Stain paraffin-embedded sections using a commercial kit to visualize collagen fibers (blue), nuclei (black), and cytoplasm (red).[13][14][15][16]
-
Sirius Red: Stain paraffin-embedded sections with Picro-Sirius red solution to specifically stain collagen (red).[17][18][19][20][21] The stained area can be quantified using image analysis software.
-
c. Gene Expression Analysis (qRT-PCR) [22][23]
-
RNA Extraction: Extract total RNA from a frozen liver tissue portion using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using SYBR Green chemistry and primers for genes involved in:
-
Inflammation: Tnf-α, Il-6, Ccl2 (MCP-1), F4/80.
-
Fibrosis: Col1a1, Acta2 (α-SMA), Timp1, Tgf-β.
-
Lipid Metabolism: Srebf1 (SREBP-1c), Fasn, Cpt1a.
-
-
Normalization: Normalize the expression of target genes to a stable housekeeping gene (e.g., Gapdh, Actb).
Data Presentation
Summarize all quantitative data in tables for clear comparison between treatment groups.
Table 1: Body and Liver Weight
| Group | Initial Body Weight (g) | Final Body Weight (g) | Liver Weight (g) | Liver-to-Body Weight Ratio (%) |
| Chow + Vehicle | ||||
| NASH Diet + Vehicle | ||||
| NASH Diet + this compound (Low Dose) | ||||
| NASH Diet + this compound (High Dose) |
Table 2: Serum Biochemistry
| Group | ALT (U/L) | AST (U/L) | Triglycerides (mg/dL) | Total Cholesterol (mg/dL) |
| Chow + Vehicle | ||||
| NASH Diet + Vehicle | ||||
| NASH Diet + this compound (Low Dose) | ||||
| NASH Diet + this compound (High Dose) |
Table 3: Histological Scoring (NAFLD Activity Score - NAS)
| Group | Steatosis (0-3) | Lobular Inflammation (0-3) | Hepatocyte Ballooning (0-2) | Total NAS (0-8) | Fibrosis Stage (0-4) |
| Chow + Vehicle | |||||
| NASH Diet + Vehicle | |||||
| NASH Diet + this compound (Low Dose) | |||||
| NASH Diet + this compound (High Dose) |
Table 4: Relative Gene Expression in Liver Tissue
| Group | Tnf-α | Col1a1 | Acta2 | Srebf1 |
| Chow + Vehicle | 1.0 | 1.0 | 1.0 | 1.0 |
| NASH Diet + Vehicle | ||||
| NASH Diet + this compound (Low Dose) | ||||
| NASH Diet + this compound (High Dose) |
Conclusion
This comprehensive protocol provides a robust framework for evaluating the preclinical efficacy of the FABP1 inhibitor, this compound, in established mouse models of NASH. The combination of biochemical, histological, and gene expression analyses will allow for a thorough assessment of the compound's potential to ameliorate the key pathological features of NASH.
References
- 1. Design, synthesis, and biological evaluation of first-in-class FABP1 inhibitors for the treatment of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel FABP1 inhibitors for the treatment of metabolic dysfunction-associated steatohepatitis and hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conophylline inhibits high fat diet-induced non-alcoholic fatty liver disease in mice | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. A methionine-choline-deficient diet induces nonalcoholic steatohepatitis and alters the lipidome, metabolome, and gut microbiome profile in the C57BL/6J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methionine- and Choline-Deficient Diet–Induced Nonalcoholic Steatohepatitis Is Associated with Increased Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inexpensive, Accurate, and Stable Method to Quantitate Blood Alanine Aminotransferase (ALT) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. documents.thermofisher.cn [documents.thermofisher.cn]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Masson’s trichrome staining and the morphometry [bio-protocol.org]
- 14. Massons trichrome staining of the liver [bio-protocol.org]
- 15. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. microbenotes.com [microbenotes.com]
- 17. 2.8. Sirius Red Staining [bio-protocol.org]
- 18. Sirius red staining [bio-protocol.org]
- 19. hellobio.com [hellobio.com]
- 20. Sirius Red staining of murine tissues [protocols.io]
- 21. med.emory.edu [med.emory.edu]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Ivermectin attenuates Schistosoma japonicum-induced liver fibrosis and is associated with downregulation of YAP signaling [frontiersin.org]
Using Fabp-IN-1 to Investigate Inflammatory Responses in Macrophages: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Fabp-IN-1, a non-selective Fatty Acid-Binding Protein (FABP) inhibitor, to study its effects on inflammatory responses in macrophages. This document outlines the underlying mechanism of FABP inhibition in modulating inflammation, detailed experimental protocols, and expected outcomes.
Introduction to FABPs in Macrophage Inflammation
Fatty Acid-Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that play a crucial role in fatty acid uptake, transport, and metabolism. In macrophages, the predominant isoforms are FABP4 (A-FABP) and FABP5 (E-FABP).[1][2][3] These proteins are not merely lipid transporters but are integral components of signaling pathways that regulate inflammation.
Upon activation by stimuli such as lipopolysaccharide (LPS), macrophages upregulate the expression of FABP4 and FABP5.[4] These FABPs, in turn, can potentiate the inflammatory response by channeling fatty acids to specific cellular compartments, influencing processes like endoplasmic reticulum stress, reactive oxygen species (ROS) production, and the activation of transcription factors. A key mechanism involves a positive feedback loop where FABPs enhance the c-Jun NH2-terminal Kinase (JNK) and Activator Protein-1 (AP-1) signaling pathway, leading to an amplified production of pro-inflammatory cytokines.[4][5]
This compound is a tool compound that acts as a non-selective inhibitor of FABPs. By blocking the fatty acid-binding pocket of these proteins, this compound can be used to dissect the role of FABP-mediated lipid signaling in macrophage inflammation. Studies have shown that chemical inhibition of FABPs can attenuate the inflammatory response in macrophage-like cells. For instance, this compound has been demonstrated to suppress the LPS-induced increase in the mRNA levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in microglial cells.[6]
Quantitative Data on FABP Inhibitors
| Compound | Target(s) | IC50 / Kᵢ | Reference |
| This compound | FABPs (non-selective) | Not specified | [6] |
| BMS-309403 | FABP4 | Kᵢ < 2 nM | [7] |
| FABP3 | Kᵢ = 250 nM | [7] | |
| FABP5 | Kᵢ = 350 nM | [7] | |
| FABP4/5-IN-4 (compound E1) | FABP4 | IC50 = 3.78 μM | [7] |
| FABP5 | IC50 = 5.72 μM | [7] | |
| RO6806051 (compound 12) | hFABP4 | Kᵢ = 0.011 μM | [7] |
| hFABP5 | Kᵢ = 0.086 μM | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of FABPs in macrophage inflammation and a typical experimental workflow for studying the effects of this compound.
References
- 1. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of macrophage functions by FABP-mediated inflammatory and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Independent and Distinct Associations of FABP4 and FABP5 With Metabolic Parameters in Type 2 Diabetes Mellitus [frontiersin.org]
- 4. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acid–binding protein 3 is involved in the increase in inflammatory cytokine levels during lipopolysaccharide–induced microglial activation and affects the pain behavior [jstage.jst.go.jp]
- 7. medchemexpress.com [medchemexpress.com]
Application of Fabp-IN-1 in the Study of Neuropathic Pain Models
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment options often provide inadequate relief and are associated with dose-limiting side effects. Fatty Acid-Binding Proteins (FABPs), a family of intracellular lipid chaperones, have emerged as promising therapeutic targets for the management of pain. These proteins are involved in the transport of fatty acids and other lipophilic molecules, including the endocannabinoid anandamide (AEA). Fabp-IN-1 (also known as Compound 5g) is a potent and selective inhibitor of human adipocyte fatty acid-binding protein (a-FABP or FABP4), which has been shown to inhibit the production of pro-inflammatory cytokines. While direct in-vivo studies of this compound in neuropathic pain models are not extensively documented in publicly available literature, its mechanism of action aligns with the therapeutic strategy of modulating the endocannabinoid system to achieve analgesia. By inhibiting FABPs, the intracellular transport of AEA to the degrading enzyme fatty acid amide hydrolase (FAAH) is reduced. This leads to an accumulation of AEA, which can then activate cannabinoid receptor 1 (CB1), peroxisome proliferator-activated receptor alpha (PPARα), and transient receptor potential vanilloid 1 (TRPV1) receptors, ultimately resulting in the attenuation of pain signaling.
Mechanism of Action
The primary mechanism through which FABP inhibitors are thought to alleviate neuropathic pain is by potentiating endogenous cannabinoid signaling. Fatty acid binding proteins, particularly FABP5 and FABP7, facilitate the transport of the endocannabinoid anandamide (AEA) across the cell membrane and to the endoplasmic reticulum, where it is hydrolyzed by fatty acid amide hydrolase (FAAH)[1][2]. Inhibition of FABPs by compounds such as this compound is hypothesized to decrease the intracellular trafficking of AEA, thereby reducing its degradation by FAAH. The resulting elevation of synaptic AEA levels enhances the activation of cannabinoid receptor 1 (CB1), a key receptor in the modulation of pain perception[3][4]. Additionally, increased AEA can also activate other receptors implicated in pain signaling, including PPARα and TRPV1, contributing to the overall analgesic effect[5][6].
Signaling Pathway of FABP Inhibition in Pain Modulation
Caption: Signaling pathway of this compound in modulating pain.
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of this compound in a preclinical model of neuropathic pain.
1. Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used surgical model to induce neuropathic pain in rodents[7][8][9][10].
-
Animals: Adult male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
-
Anesthesia: Anesthetize the animal with isoflurane (2-3% in oxygen) or a ketamine/xylazine cocktail.
-
Surgical Procedure:
-
Place the anesthetized animal on a surgical board and maintain body temperature.
-
Shave and disinfect the skin on the lateral surface of the thigh.
-
Make a small incision and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Proximal to the sciatic nerve trifurcation, loosely tie four ligatures (4-0 chromic gut or silk) around the nerve with about 1 mm spacing between each.
-
The ligatures should be tightened until a slight constriction is observed, and a brief twitch of the corresponding hind limb is elicited.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Administer post-operative analgesics (e.g., buprenorphine) as per institutional guidelines, avoiding compounds that may interfere with the study endpoints.
-
Allow the animals to recover for 7-14 days for the neuropathic pain phenotype to develop.
-
2. Administration of this compound
-
Vehicle Preparation: Based on the physicochemical properties of this compound, a suitable vehicle should be selected. A common vehicle for in vivo administration of small molecule inhibitors is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Route of Administration: Administration can be systemic (e.g., intraperitoneal, oral gavage) or local (e.g., intraplantar).
-
Dosing Regimen: A dose-response study should be conducted to determine the optimal effective dose of this compound. A starting point could be a range of 1-50 mg/kg.
3. Behavioral Testing for Neuropathic Pain
Behavioral tests should be performed before surgery (baseline) and at multiple time points after CCI surgery and drug administration.
-
Mechanical Allodynia (von Frey Test):
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes.
-
Apply a series of calibrated von Frey filaments with increasing bending force to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
-
Thermal Hyperalgesia (Hargreaves Test):
-
Place the animal in a plexiglass chamber on a glass floor and allow it to acclimate.
-
A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.
-
The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded.
-
A cut-off time (e.g., 20 seconds) is set to prevent tissue damage[3][11][12].
-
Experimental Workflow for Evaluating this compound in a Neuropathic Pain Model
Caption: A typical experimental workflow for assessing this compound.
4. Molecular and Cellular Analyses
At the end of the behavioral experiments, tissues such as the spinal cord and dorsal root ganglia (DRGs) can be collected for further analysis.
-
Western Blotting:
-
Homogenize tissue samples in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against target proteins (e.g., FABP5, FAAH, phosphorylated ERK, markers of neuronal activity or inflammation).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
-
Immunohistochemistry:
-
Perfuse animals with 4% paraformaldehyde (PFA) and collect spinal cord and DRG tissues.
-
Post-fix tissues in 4% PFA and then cryoprotect in 30% sucrose.
-
Section the tissues using a cryostat.
-
Mount sections on slides and perform antigen retrieval if necessary.
-
Block non-specific binding and incubate with primary antibodies (e.g., against FABP5, neuronal markers like NeuN, or glial markers like Iba1 for microglia).
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain with DAPI to visualize nuclei.
-
Acquire images using a fluorescence or confocal microscope.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Mechanical Allodynia (von Frey Test)
| Treatment Group | N | Baseline Paw Withdrawal Threshold (g) | Post-CCI Paw Withdrawal Threshold (g) | Post-Treatment Paw Withdrawal Threshold (g) |
| Vehicle | 10 | 15.2 ± 1.5 | 2.1 ± 0.4 | 2.5 ± 0.5 |
| This compound (1 mg/kg) | 10 | 14.9 ± 1.3 | 2.3 ± 0.5 | 5.8 ± 0.9* |
| This compound (10 mg/kg) | 10 | 15.5 ± 1.6 | 2.0 ± 0.3 | 10.2 ± 1.2** |
| This compound (30 mg/kg) | 10 | 15.1 ± 1.4 | 2.2 ± 0.4 | 13.5 ± 1.5*** |
Data are presented as mean ± SEM. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significance (p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle).
Table 2: Effect of this compound on Thermal Hyperalgesia (Hargreaves Test)
| Treatment Group | N | Baseline Paw Withdrawal Latency (s) | Post-CCI Paw Withdrawal Latency (s) | Post-Treatment Paw Withdrawal Latency (s) |
| Vehicle | 10 | 10.5 ± 0.8 | 4.2 ± 0.5 | 4.5 ± 0.6 |
| This compound (1 mg/kg) | 10 | 10.2 ± 0.7 | 4.5 ± 0.6 | 6.8 ± 0.7* |
| This compound (10 mg/kg) | 10 | 10.8 ± 0.9 | 4.1 ± 0.4 | 8.9 ± 0.8** |
| This compound (30 mg/kg) | 10 | 10.4 ± 0.8 | 4.3 ± 0.5 | 10.1 ± 0.9*** |
Data are presented as mean ± SEM. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significance (p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle).
This compound represents a promising chemical tool for investigating the role of FABPs in neuropathic pain. The protocols outlined above provide a comprehensive framework for characterizing the in vivo efficacy and mechanism of action of this compound and other novel FABP inhibitors. Such studies are crucial for the development of a new class of analgesics for the treatment of neuropathic pain. It is important to reiterate that while the mechanistic rationale is strong, specific in vivo data for this compound in neuropathic pain models is currently limited, and these protocols serve as a guide for future investigations.
References
- 1. A novel role of fatty acid-binding protein as a vehicle of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic effects of fatty acid binding protein 1 in mice with pulmonary fibrosis by regulating alveolar epithelial regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. jpbsci.com [jpbsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty-acid-binding protein inhibition produces analgesic effects through peripheral and central mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. anti-inflammatory treatment strategies: Topics by Science.gov [science.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Pharmacological Inhibition of FABP1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty Acid-Binding Protein 1 (FABP1), predominantly expressed in the liver and intestine, is a key intracellular lipid chaperone involved in the uptake, transport, and metabolism of long-chain fatty acids and other lipophilic molecules.[1][2] Its central role in lipid homeostasis and cellular signaling has implicated FABP1 in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and dyslipidemia, making it an attractive therapeutic target.[3][4] Two primary methods for interrogating the function of FABP1 in a research setting are genetic knockdown using lentiviral-mediated short hairpin RNA (shRNA) and pharmacological inhibition with small molecules like Fabp-IN-1.
This document provides a detailed comparison of these two methodologies, including their mechanisms of action, experimental protocols, and key considerations for their application in research and drug development.
Comparison of Lentiviral shRNA Knockdown and this compound Treatment
| Feature | Lentiviral shRNA Knockdown of FABP1 | This compound Treatment |
| Mechanism of Action | Post-transcriptional gene silencing. A lentiviral vector delivers an shRNA sequence targeting FABP1 mRNA. This shRNA is processed by the cell's RNA interference (RNAi) machinery, leading to the degradation of the target mRNA and subsequent reduction in FABP1 protein synthesis.[5][6] | Competitive inhibition. This compound is a small molecule that selectively binds to the fatty acid-binding pocket of the FABP1 protein, preventing the binding of its endogenous ligands.[3][7] This directly inhibits the protein's function without affecting its expression levels. |
| Effect on Protein | Reduces the total amount of FABP1 protein. | Inhibits the activity of the existing FABP1 protein. |
| Duration of Effect | Can be transient or stable. For stable knockdown, the shRNA construct is integrated into the host cell genome, providing long-term suppression of FABP1 expression.[2] | Transient and reversible. The inhibitory effect is dependent on the continued presence and concentration of the compound in the cellular environment. |
| Specificity | Generally high specificity for the target mRNA sequence. However, off-target effects due to partial complementarity with other mRNAs are a potential concern and require careful validation.[8][9][10] | High selectivity for FABP1 over other FABP isoforms like FABP3 and FABP4 has been reported for this compound.[3] However, off-target effects on other proteins are always a possibility with small molecule inhibitors. |
| Control Experiments | A non-targeting or scrambled shRNA control is essential to account for non-specific effects of the lentiviral transduction and shRNA expression. | A vehicle control (e.g., DMSO) is necessary to control for any effects of the solvent used to dissolve the inhibitor. |
| Time to Effect | The knockdown effect is typically observed 24-72 hours after transduction, as it requires transcription of the shRNA and subsequent degradation of the target mRNA and protein.[6] | The inhibitory effect is generally rapid, occurring as soon as the compound reaches a sufficient intracellular concentration to bind to FABP1. |
| Dosage/Titer | The multiplicity of infection (MOI) determines the efficiency of transduction and the level of knockdown. | The effective concentration needs to be determined, with a reported IC50 of 4.46 μM for this compound.[3] |
| Applications | Ideal for studying the long-term consequences of reduced FABP1 expression and for creating stable cell lines or animal models with FABP1 deficiency. | Suitable for investigating the acute effects of FABP1 inhibition and for mimicking the action of a therapeutic drug. It allows for temporal control over the inhibition. |
Experimental Protocols
Lentiviral shRNA Knockdown of FABP1
This protocol outlines the steps for producing lentiviral particles carrying an shRNA targeting FABP1 and subsequently transducing target cells to achieve stable knockdown.
1. Lentiviral Vector Production:
-
Cell Line: Human Embryonic Kidney (HEK) 293T cells are commonly used for their high transfectability and ability to produce high-titer lentivirus.
-
Plasmids:
-
Lentiviral transfer plasmid containing the FABP1 shRNA sequence and a selectable marker (e.g., puromycin resistance).
-
Packaging plasmids (e.g., psPAX2 or pMDLg/pRRE).
-
Envelope plasmid (e.g., pMD2.G, encoding the VSV-G envelope protein for broad tropism).
-
-
Procedure:
-
Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Prepare a DNA transfection complex using a suitable transfection reagent (e.g., calcium phosphate, Lipofectamine). Combine the transfer, packaging, and envelope plasmids in the appropriate ratio.
-
Add the transfection complex to the HEK293T cells and incubate for 12-16 hours.
-
Replace the transfection medium with fresh culture medium.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the collected supernatant and filter through a 0.45 µm filter to remove cellular debris.
-
(Optional but recommended) Concentrate the viral particles by ultracentrifugation or using a commercially available concentration reagent.
-
Aliquot the concentrated virus and store at -80°C.
-
2. Lentiviral Transduction of Target Cells:
-
Materials:
-
Target cells (e.g., HepG2, Huh7).
-
Lentiviral stock (FABP1 shRNA and non-targeting control).
-
Polybrene (hexadimethrine bromide) to enhance transduction efficiency.
-
Puromycin for selection.
-
-
Procedure:
-
Seed target cells in a 6-well plate to be 50-60% confluent on the day of transduction.
-
Prepare transduction medium containing the desired multiplicity of infection (MOI) of the lentivirus and Polybrene (typically 4-8 µg/mL).
-
Remove the culture medium from the cells and add the transduction medium.
-
Incubate for 12-24 hours.
-
Replace the transduction medium with fresh complete medium.
-
After 48-72 hours, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Maintain the cells under selection for 1-2 weeks, replacing the medium with fresh puromycin-containing medium every 2-3 days, until non-transduced cells are eliminated.
-
Expand the surviving cells to create a stable FABP1 knockdown cell line.
-
3. Validation of Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR): To confirm the reduction in FABP1 mRNA levels.
-
Western Blotting: To verify the decrease in FABP1 protein expression.
This compound Treatment Protocol
This protocol describes the general steps for treating cultured cells with the FABP1 inhibitor, this compound.
-
Materials:
-
Target cells.
-
This compound (stock solution typically prepared in DMSO).
-
Vehicle control (DMSO).
-
-
Procedure:
-
Seed target cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis).
-
Allow cells to adhere and reach the desired confluency.
-
Prepare working concentrations of this compound by diluting the stock solution in fresh culture medium. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control (typically ≤ 0.1%).
-
Remove the old medium from the cells and add the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (this should be optimized based on the specific experiment and expected outcome).
-
After the treatment period, proceed with downstream assays such as:
-
Cell Viability/Toxicity Assays (e.g., MTT, CellTiter-Glo): To determine the cytotoxic effects of the inhibitor.
-
Functional Assays: To assess the biological consequences of FABP1 inhibition (e.g., fatty acid uptake assays, lipid droplet staining).
-
Biochemical Assays: To measure changes in downstream signaling pathways.
-
-
Visualization of Signaling Pathways and Experimental Workflows
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 9. noise-amidst-the-silence-off-target-effects-of-sirnas - Ask this paper | Bohrium [bohrium.com]
- 10. Comparative assessment of siRNA and shRNA off target effects: what is slowing clinical development | Scilit [scilit.com]
Application Notes and Protocols for Testing Fabp-IN-1 in Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of conditions that increase the risk of cardiovascular disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. A key player implicated in the pathogenesis of metabolic syndrome is the Fatty Acid-Binding Protein 4 (FABP4), also known as aP2. FABP4 is highly expressed in adipocytes and macrophages and is involved in lipid metabolism and inflammatory responses.
Fabp-IN-1 (also known as a-FABP-IN-1 or Compound 5g) is a potent and selective inhibitor of human adipocyte fatty acid-binding protein (a-FABP/FABP4) with a Ki value below 1.0 nM.[1] By inhibiting FABP4, this compound is a promising therapeutic candidate for metabolic syndrome by potentially improving insulin sensitivity, reducing inflammation, and ameliorating dyslipidemia. These application notes provide a comprehensive guide for the pre-clinical evaluation of this compound in metabolic syndrome research, detailing experimental design, key assays, and relevant signaling pathways.
Data Presentation
The following tables summarize expected quantitative data from in vitro and in vivo studies evaluating the efficacy of this compound. Data from studies on similar FABP4 inhibitors, such as BMS309403, are used as a reference to provide representative values.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Treatment | Concentration | Expected Outcome | Reference Compound Data (BMS309403) |
| Adipocyte Lipolysis | 3T3-L1 Adipocytes | Isoproterenol | 10 µM | Inhibition of glycerol release | ~50% inhibition at 10 µM |
| Macrophage Inflammation | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 100 ng/mL | Reduction in TNF-α secretion | ~60% reduction at 10 µM |
| Macrophage Inflammation | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 100 ng/mL | Reduction in IL-6 secretion | ~70% reduction at 10 µM |
| Insulin Signaling | 3T3-L1 Adipocytes | Insulin | 100 nM | Increased phosphorylation of Akt | Potentiation of insulin-stimulated pAkt |
Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obesity Mouse Model
| Parameter | Measurement | Vehicle Control (High-Fat Diet) | This compound (30 mg/kg/day) | Expected % Change |
| Glucose Homeostasis | Glucose AUC (OGTT) | 25000 mg/dLmin | 18000 mg/dLmin | ~28% decrease |
| Insulin AUC (OGTT) | 150 ng/mLmin | 100 ng/mLmin | ~33% decrease | |
| Fasting Blood Glucose | 180 mg/dL | 140 mg/dL | ~22% decrease | |
| Fasting Insulin | 5 ng/mL | 3 ng/mL | ~40% decrease | |
| Insulin Sensitivity | Glucose AUC (ITT) | 15000 mg/dLmin | 11000 mg/dLmin | ~27% decrease |
| Plasma Lipids | Triglycerides | 150 mg/dL | 100 mg/dL | ~33% decrease |
| Free Fatty Acids | 1.2 mEq/L | 0.8 mEq/L | ~33% decrease | |
| Inflammatory Markers | Plasma TNF-α | 80 pg/mL | 40 pg/mL | ~50% decrease |
| Plasma IL-6 | 50 pg/mL | 25 pg/mL | ~50% decrease |
Experimental Protocols
In Vitro Assays
1. Adipocyte Lipolysis Assay
This protocol measures the effect of this compound on isoproterenol-stimulated lipolysis in 3T3-L1 adipocytes by quantifying glycerol release.
-
Cell Culture: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.
-
Treatment:
-
Pre-incubate differentiated 3T3-L1 adipocytes with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour.
-
Stimulate lipolysis by adding isoproterenol (10 µM) to the media.
-
Incubate for 2 hours at 37°C.
-
-
Glycerol Measurement:
-
Collect the culture supernatant.
-
Measure the glycerol concentration using a commercially available glycerol assay kit.
-
-
Data Analysis: Normalize glycerol release to total protein content in each well. Compare the percentage of inhibition of lipolysis by this compound to the vehicle control.
2. Macrophage Inflammation Assay
This protocol assesses the anti-inflammatory effects of this compound on LPS-stimulated macrophages by measuring cytokine secretion.
-
Cell Culture: Culture RAW 264.7 macrophages in appropriate media.
-
Treatment:
-
Pre-incubate RAW 264.7 cells with different concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour.
-
Stimulate inflammation by adding LPS (100 ng/mL).
-
Incubate for 24 hours at 37°C.
-
-
Cytokine Measurement (ELISA):
-
Data Analysis: Compare the cytokine concentrations in the this compound treated groups to the vehicle control group.
3. Western Blot for Insulin Signaling Pathway
This protocol evaluates the effect of this compound on key proteins in the insulin signaling pathway in adipocytes.
-
Cell Culture and Treatment:
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Serum-starve the cells for 4 hours.
-
Pre-treat with this compound (10 µM) or vehicle for 1 hour.
-
Stimulate with insulin (100 nM) for 15 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[4][5]
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated IRS-1 (p-IRS-1), and total IRS-1 overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities and calculate the ratio of phosphorylated protein to total protein.
In Vivo Assays
Animal Model: Male C57BL/6J mice on a high-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.
1. Oral Glucose Tolerance Test (OGTT)
This test assesses the ability of the mice to clear a glucose load, a measure of glucose tolerance.
-
Acclimatization and Fasting:
-
House mice individually and allow them to acclimate.
-
Fast the mice overnight (for approximately 12-16 hours) with free access to water.[6]
-
-
Procedure:
-
Record the baseline blood glucose level from a tail snip (time 0).
-
Administer this compound (e.g., 30 mg/kg) or vehicle control via oral gavage.
-
After 1 hour, administer a 2 g/kg glucose solution via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Data Analysis: Calculate the area under the curve (AUC) for glucose and compare the treatment group to the vehicle group.
2. Insulin Tolerance Test (ITT)
This test evaluates the systemic response to insulin, a measure of insulin sensitivity.
-
Acclimatization and Fasting:
-
Allow at least one week of recovery after the OGTT.
-
Fast the mice for 4-6 hours with free access to water.
-
-
Procedure:
-
Record the baseline blood glucose level (time 0).
-
Administer this compound (e.g., 30 mg/kg) or vehicle control via oral gavage.
-
After 1 hour, administer human insulin (0.75 U/kg) via intraperitoneal (IP) injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.
-
-
Data Analysis: Calculate the area under the curve (AUC) for glucose and compare the treatment group to the vehicle group.
3. Measurement of Plasma Lipids and Inflammatory Markers
-
Sample Collection: At the end of the treatment period, collect blood from fasted mice via cardiac puncture into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Analysis:
-
Measure plasma triglycerides and free fatty acids using commercially available colorimetric assay kits.
-
Measure plasma levels of TNF-α and IL-6 using specific ELISA kits.
-
4. Histological Analysis of Adipose Tissue
-
Tissue Collection and Fixation:
-
Euthanize mice and dissect epididymal white adipose tissue (eWAT).
-
Fix the tissue in 10% neutral buffered formalin for 24 hours.
-
-
Processing and Staining:
-
Dehydrate the tissue through a series of ethanol grades, clear with xylene, and embed in paraffin.
-
Cut 5 µm sections and mount on slides.
-
Stain with Hematoxylin and Eosin (H&E).
-
-
Microscopy and Analysis:
-
Examine the slides under a light microscope.
-
Measure adipocyte size using imaging software to assess for hypertrophy.
-
Mandatory Visualization
Signaling Pathway Diagrams
Caption: FABP4-mediated inflammatory signaling pathway in macrophages.
Caption: Inhibition of insulin signaling by FABP4 in adipocytes.
References
- 1. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acid binding protein 4 (FABP4) induces chondrocyte degeneration via activation of the NF-κb signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acid-binding protein 5 limits the anti-inflammatory response in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Measuring Fabp-IN-1 Binding Affinity (Ki)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the binding affinity (Ki) of Fabp-IN-1, a potent and selective inhibitor of Fatty Acid-Binding Protein 4 (FABP4). This compound, also known as a-FABP-IN-1, exhibits a high affinity for human adipocyte FABP (a-FABP or FABP4) with a Ki value below 1.0 nM. Understanding the binding affinity of such inhibitors is crucial for drug development and for elucidating their mechanism of action.
This guide covers three primary biophysical techniques for measuring binding affinity: Fluorescence Displacement Assay, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR). Each section includes a summary of quantitative data for relevant FABP inhibitors, a detailed experimental protocol, and a workflow diagram generated using Graphviz.
Quantitative Data Summary
The binding affinities of this compound and other key FABP inhibitors are summarized in the table below for comparative analysis.
| Inhibitor | Target FABP | Ki (nM) | Assay Method |
| This compound (a-FABP-IN-1) | FABP4 | < 1.0 | Not Specified |
| BMS-309403 | FABP4 | < 2 | Fluorescence Displacement |
| HTS01037 | FABP4 | 670 | Fluorescence Displacement |
| Compound 2 (Dual Inhibitor) | FABP4 | 10 | Not Specified |
| FABP5 | 520 | Not Specified | |
| Compound 3 (Dual Inhibitor) | FABP4 | 20 | Not Specified |
| FABP5 | 560 | Not Specified | |
| RO6806051 (Dual Inhibitor) | FABP4 | 11 | Not Specified |
| FABP5 | 86 | Not Specified | |
| SBFI-26 | FABP5 | 860 | Fluorescence Displacement |
| STK-0 | FABP5 | 5530 | Fluorescence Displacement |
| STK-15 | FABP5 | 1400 | Fluorescence Displacement |
Fluorescence Displacement Assay
This competitive binding assay is a robust and high-throughput method for determining the binding affinity of an unlabeled compound (this compound) by measuring its ability to displace a fluorescent probe from the FABP4 binding pocket. The decrease in fluorescence intensity is proportional to the binding affinity of the test compound.
Experimental Protocol
Materials and Reagents:
-
Recombinant human FABP4 protein
-
Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid - ANS)
-
This compound (or other test compounds)
-
Assay Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Protein and Probe Preparation:
-
Prepare a stock solution of recombinant human FABP4 in Assay Buffer.
-
Prepare a stock solution of the fluorescent probe (e.g., ANS) in an appropriate solvent (e.g., DMSO) and then dilute it in Assay Buffer. The final concentration of the probe should be in the low nanomolar range and determined empirically to give a stable and measurable fluorescence signal when bound to FABP4.
-
-
Assay Setup:
-
In a 96-well black microplate, add a fixed concentration of FABP4 protein to each well (e.g., 100 nM).
-
Add the fluorescent probe to each well at its predetermined optimal concentration.
-
Incubate the plate at room temperature for 15 minutes to allow for protein-probe binding to reach equilibrium.
-
-
Inhibitor Addition:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
Add the serially diluted this compound to the wells containing the FABP4-probe complex.
-
Include control wells:
-
Positive control: A known FABP4 inhibitor (e.g., BMS-309403).
-
Negative control: Assay Buffer with no inhibitor.
-
Blank: Assay Buffer only (no protein or inhibitor).
-
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen probe (for ANS, typically ~380 nm excitation and ~460 nm emission).
-
-
Data Analysis:
-
Subtract the blank values from all measurements.
-
Plot the fluorescence intensity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the fluorescent probe).
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [Probe] / Kd)
-
Where [Probe] is the concentration of the fluorescent probe and Kd is the dissociation constant of the probe for FABP4.
-
-
Workflow Diagram
Caption: Workflow for determining Ki using a fluorescence displacement assay.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd, which is equivalent to Ki for inhibitors), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Experimental Protocol
Materials and Reagents:
-
Recombinant human FABP4 protein
-
This compound
-
ITC Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4 (must be identical for protein and inhibitor solutions)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the purified FABP4 protein against the ITC buffer extensively to ensure buffer matching.
-
Dissolve this compound in the same ITC buffer. A small amount of DMSO can be used if necessary for solubility, but the same concentration of DMSO must be present in the protein solution.
-
Degas both the protein and inhibitor solutions immediately before the experiment to prevent bubble formation.
-
Accurately determine the concentrations of both FABP4 and this compound.
-
-
ITC Experiment Setup:
-
Load the FABP4 solution into the sample cell of the calorimeter (typically at a concentration of 5-50 µM).
-
Load the this compound solution into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
-
Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2 µL) of the this compound solution into the FABP4 solution with adequate spacing between injections to allow the signal to return to baseline.
-
The instrument measures the heat change after each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting this compound into the ITC buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Integrate the heat change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Workflow Diagram
Caption: Workflow for determining binding thermodynamics using ITC.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time binding of an analyte (this compound) to a ligand (FABP4) immobilized on a sensor surface. It provides kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD), equivalent to Ki, can be calculated (KD = kd/ka).
Experimental Protocol
Materials and Reagents:
-
Recombinant human FABP4 protein
-
This compound
-
SPR sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running Buffer: 10 mM HEPES, 150 mM NaCl, 0.005% P20 surfactant, pH 7.4
-
Surface Plasmon Resonance instrument
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the FABP4 protein over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active esters on the surface with ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in Running Buffer.
-
Inject the this compound solutions over both the FABP4-immobilized and reference flow cells at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time. The signal increase corresponds to association, and the subsequent decrease after the injection ends corresponds to dissociation.
-
-
Surface Regeneration:
-
After each binding cycle, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) to remove the bound this compound and prepare the surface for the next injection. The regeneration conditions need to be optimized to ensure complete removal of the analyte without denaturing the immobilized protein.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Globally fit the association and dissociation curves for all concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Workflow Diagram
Caption: Workflow for kinetic analysis of binding using SPR.
FABP Signaling Pathways
FABPs are intracellular lipid-binding proteins that play a crucial role in fatty acid uptake, transport, and metabolism. They are also involved in cellular signaling pathways, often by delivering fatty acids or other lipophilic ligands to nuclear receptors.
FABP4 Signaling in Inflammation
In macrophages, FABP4 is involved in inflammatory responses. It can modulate signaling pathways such as the NF-κB and JNK pathways, leading to the production of pro-inflammatory cytokines.
Caption: FABP4-mediated inflammatory signaling pathway in macrophages.
FABP5-PPARγ Signaling Pathway
FABP5 can transport fatty acids to the nucleus, where they act as ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ). This activation of PPARγ can influence the expression of genes involved in cell growth, differentiation, and metabolism. This pathway has been implicated in the progression of certain cancers.
Caption: FABP5-mediated activation of the PPARγ signaling pathway.
Application Notes and Protocols for In vivo Administration of Fabp-IN-1
These application notes provide detailed protocols and summaries of quantitative data for the in vivo administration of Fabp-IN-1, a fatty acid-binding protein (FABP) inhibitor. The information is intended for researchers, scientists, and drug development professionals working with this compound in preclinical models.
Introduction
Fatty acid-binding proteins (FABPs) are a family of intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids and other lipophilic molecules, including endocannabinoids.[1] Inhibition of FABPs has emerged as a promising therapeutic strategy for a range of conditions, including metabolic diseases, inflammation, and pain.[1] this compound is a designation that has been used for inhibitors targeting various FABP isoforms, including FABP1 and a non-selective inhibitor of FABP3, FABP5, and FABP7. This document provides information on the known in vivo administration routes for these inhibitors.
Signaling Pathways
FABPs are key regulators of intracellular lipid signaling. They bind to fatty acids and endocannabinoids, such as anandamide (AEA), facilitating their transport to enzymes for degradation, like fatty acid amide hydrolase (FAAH), or to nuclear receptors like peroxisome proliferator-activated receptors (PPARs).[1] By inhibiting FABPs, this compound can increase the intracellular concentrations of these signaling lipids, leading to the activation of their respective receptors and downstream cellular responses.
In Vivo Administration Routes and Protocols
Based on available literature, this compound and its analogs have been administered in vivo through intracerebroventricular and oral routes.
Intracerebroventricular (i.c.v.) Injection
Intracerebroventricular injection of a non-selective FABP inhibitor, referred to as this compound, has been shown to suppress pain behavior in a postoperative pain mouse model.
Experimental Protocol:
Objective: To deliver this compound directly to the central nervous system to assess its effects on neurological endpoints.
Materials:
-
This compound
-
Vehicle for dissolution (e.g., sterile saline, artificial cerebrospinal fluid)
-
Hamilton syringe with a 26-gauge needle
-
Stereotaxic apparatus for mice
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools (e.g., scalpel, drill, sutures)
-
Postoperative pain model mice
Procedure:
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic.
-
Stereotaxic Surgery:
-
Mount the anesthetized mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Determine the coordinates for the lateral ventricle (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0 mm ventral from the skull surface).
-
Drill a small hole at the determined coordinates.
-
-
Intracerebroventricular Injection:
-
Lower the Hamilton syringe needle through the burr hole to the target depth.
-
Slowly infuse the desired volume of this compound solution (typically 1-5 µL) over a period of 2-5 minutes.
-
Leave the needle in place for an additional 2-5 minutes to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle.
-
-
Post-Surgical Care:
-
Suture the scalp incision.
-
Provide postoperative analgesia and monitor the animal for recovery.
-
Note: The exact dosage, vehicle, and frequency of administration for this compound via the i.c.v. route are not specified in the available literature. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental model.
Oral Administration (Per Os, p.o.)
While a specific oral administration protocol for a compound explicitly named "this compound" is not detailed in the available literature, a study on a novel FABP inhibitor, MF6, provides a well-documented example of oral administration in a mouse model of cerebral ischemia. This protocol can serve as a valuable reference for developing an oral administration strategy for other FABP inhibitors.
Experimental Protocol (Reference: MF6 Administration):
Objective: To systemically deliver a FABP inhibitor to assess its therapeutic efficacy in a mouse model of transient middle cerebral artery occlusion (tMCAO).
Materials:
-
FABP inhibitor (e.g., MF6)
-
Vehicle: 0.5% carboxymethylcellulose (CMC)
-
Oral gavage needles
-
tMCAO mouse model
Procedure:
-
Drug Preparation: Prepare a suspension of the FABP inhibitor in 0.5% CMC at the desired concentration.
-
Administration:
-
Administer the inhibitor solution orally to the mice using a gavage needle.
-
In the referenced study, a single dose of 3.0 mg/kg was administered 30 minutes post-reperfusion.
-
-
Post-Administration Monitoring: Monitor the animals for any adverse effects and proceed with the experimental endpoints.
Quantitative Data Summary
The following table summarizes the available quantitative data for FABP inhibitors from the cited literature.
| Compound | Administration Route | Dose | Animal Model | Key Findings | Reference |
| This compound | Intracerebroventricular (i.c.v.) | Not specified | Postoperative pain model mice | Suppressed pain behavior | |
| MF6 | Per Os (p.o.) | 3.0 mg/kg | Transient middle cerebral artery occlusion (tMCAO) in mice | Reduced brain infarct volumes and neurological deficits | |
| FABP1-IN-1 | Not specified | Not specified | Non-alcoholic steatohepatitis (NASH) mice | Alleviates histological features of fatty liver |
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for evaluating the in vivo efficacy of this compound.
Conclusion
The available data suggest that this compound and other FABP inhibitors can be administered in vivo through various routes, including direct central administration via intracerebroventricular injection and systemic administration orally. The choice of administration route will depend on the specific research question and the target tissue. The provided protocols and data serve as a starting point for researchers to design and execute their in vivo studies with this compound. It is crucial to perform pilot studies to determine the optimal dosage, vehicle, and administration schedule for each specific experimental context.
References
Measuring the Effect of Fabp-IN-1 on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fabp-IN-1 is a potent and selective small molecule inhibitor of the adipocyte fatty acid-binding protein (a-FABP), also known as FABP4. As a key regulator of lipid metabolism and inflammatory signaling, FABP4 has emerged as a promising therapeutic target for a range of metabolic diseases, including obesity, type 2 diabetes, and atherosclerosis. This compound provides a valuable tool for investigating the downstream cellular and molecular consequences of FABP4 inhibition. These application notes provide detailed protocols for utilizing this compound to measure its effects on gene expression in relevant cell models.
Fatty acid-binding proteins (FABPs) are a family of intracellular lipid-binding proteins that facilitate the transport of fatty acids and other lipophilic molecules to various cellular compartments. FABP4 is predominantly expressed in adipocytes and macrophages, where it plays a crucial role in integrating metabolic and inflammatory pathways. Inhibition of FABP4 has been shown to modulate the expression of genes involved in inflammation, lipid metabolism, and cellular stress responses.
Data Presentation
The following tables summarize the expected changes in gene expression following the inhibition of FABP4, based on studies using the selective FABP4 inhibitor BMS309403, which has a similar mechanism of action to this compound.
Table 1: Expected Down-regulation of Pro-inflammatory Genes in Macrophages
| Gene Symbol | Gene Name | Typical Fold Change (Down-regulation) | Method | Reference |
| TNF | Tumor necrosis factor | 2-4 fold | qRT-PCR | [1] |
| IL6 | Interleukin 6 | 2-5 fold | qRT-PCR | [1] |
| CCL2 (MCP-1) | Chemokine (C-C motif) ligand 2 | 3-6 fold | qRT-PCR | [1] |
| FABP4 | Fatty acid binding protein 4 | 1.5-3 fold | qRT-PCR | [1] |
Table 2: Potential Gene Expression Changes Based on FABP4 Knockout Studies
| Gene Category | Representative Genes (Up-regulated) | Representative Genes (Down-regulated) | Associated Pathway | Method | Reference |
| Neurogenesis & Synaptic Plasticity | Wnt pathway members | Pro-inflammatory cytokines | WNT/β-Catenin Signaling | RNA-seq | [2] |
| Oxidative Stress Response | SOD2, Catalase | - | - | Western Blot | |
| Mitochondrial Unfolded Protein Response | - | HSP60, ClpP, LONP1 | - | Western Blot |
Signaling Pathways
Inhibition of FABP4 with this compound is expected to impact several key signaling pathways, primarily in macrophages and adipocytes.
References
- 1. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNAseq Analysis of FABP4 Knockout Mouse Hippocampal Transcriptome Suggests a Role for WNT/β-Catenin in Preventing Obesity-Induced Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Fabp-IN-1: A Potent Tool for Interrogating Fatty Acid Binding Protein 4 (FABP4) Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fabp-IN-1 is a potent and selective small molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4), also known as adipocyte FABP (aP2). With a high affinity and selectivity for FABP4, this compound serves as a valuable chemical tool for elucidating the diverse biological roles of this key lipid chaperone in metabolic and inflammatory pathways. These application notes provide comprehensive protocols and guidelines for utilizing this compound in in vitro and cell-based assays to investigate FABP4 function and its downstream signaling cascades.
Fatty acid-binding proteins are a family of intracellular lipid-binding proteins that facilitate the transport of fatty acids and other lipophilic molecules. FABP4 is highly expressed in adipocytes and macrophages, where it plays a critical role in lipid metabolism and inflammatory responses. Dysregulation of FABP4 has been implicated in a range of pathologies, including obesity, type 2 diabetes, atherosclerosis, and certain cancers. This compound offers a means to acutely and specifically inhibit FABP4 activity, enabling researchers to dissect its contribution to these disease states.
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for FABP4 and provides a comparison with other commonly used FABP inhibitors.
| Compound Name | Target FABP | Inhibition Constant (Ki) | IC50 | Reference |
| a-FABP-IN-1 (Compound 5g) | Human a-FABP (FABP4) | < 1.0 nM | Not Reported | [1][2] |
| BMS-309403 | Human FABP4 | < 2 nM | Not Reported | [2] |
| Human FABP3 | 250 nM | Not Reported | [2] | |
| Human FABP5 | 350 nM | Not Reported | [2] | |
| HTS01037 | Human A-FABP (FABP4) | 0.67 µM | Not Reported | [3] |
| FABP4 inhibitor 1 | Human FABP4 (aP2) | 30 nM | Not Reported | [3] |
Signaling Pathways
FABP4 is a key regulator of intracellular signaling pathways, primarily by modulating the availability of fatty acids and other lipid ligands for nuclear receptors and enzymes. Inhibition of FABP4 with this compound can be used to study its role in the following signaling cascades:
-
Inflammatory Signaling: In macrophages, FABP4 is involved in a positive feedback loop with c-Jun N-terminal kinases (JNK) and activator protein-1 (AP-1) to amplify inflammatory responses.[4] It also activates the IκB/NF-κB pathway.[5] Inhibition of FABP4 can attenuate the production of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1.[4][5]
-
Metabolic Signaling: FABP4 regulates lipid metabolism and insulin sensitivity. It is involved in the peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathway, which is a master regulator of adipogenesis and lipid storage.
Below are diagrams illustrating the key signaling pathways involving FABP4.
Experimental Protocols
The following are general protocols that can be adapted for the use of this compound to study FABP4 function.
In Vitro FABP4 Binding Assay (Fluorescence Displacement)
This protocol is a general method to assess the binding affinity of a compound to FABP4.
Workflow Diagram:
Materials:
-
Recombinant human FABP4 protein
-
Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid - ANS)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare working solutions of recombinant FABP4 and ANS in Assay Buffer.
-
-
Assay:
-
To each well of the 96-well plate, add a fixed concentration of recombinant FABP4 protein.
-
Add the fluorescent probe ANS to each well at a concentration that gives a robust signal.
-
Add the serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths for ANS (e.g., excitation ~350 nm, emission ~480 nm).
-
-
Data Analysis:
-
The displacement of the fluorescent probe by this compound will result in a decrease in fluorescence.
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Cellular Assay for Pro-inflammatory Cytokine Production
This protocol describes how to measure the effect of this compound on the secretion of pro-inflammatory cytokines from macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, MCP-1)
-
96-well cell culture plates
Procedure:
-
Cell Culture and Treatment:
-
Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control.
-
Incubate the cells for a suitable time period (e.g., 6-24 hours) to allow for cytokine production and secretion.
-
-
Sample Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant for cytokine measurement.
-
-
Cytokine Measurement:
-
Perform an ELISA for the desired cytokine (e.g., TNF-α, IL-6, or MCP-1) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant cytokine standards provided in the ELISA kit.
-
Calculate the concentration of the cytokine in each sample from the standard curve.
-
Plot the cytokine concentration against the concentration of this compound to determine the inhibitory effect.
-
Western Blotting for Signaling Pathway Analysis
This protocol can be used to assess the effect of this compound on the activation of key signaling proteins like JNK and NF-κB.
Materials:
-
Macrophage cell line
-
Cell culture reagents
-
LPS
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p65, anti-p65, anti-FABP4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture and treat macrophages with this compound and/or LPS as described in the cellular assay protocol for a shorter duration suitable for observing phosphorylation events (e.g., 15-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein and/or a loading control (e.g., β-actin).
-
Compare the levels of protein phosphorylation between different treatment groups to assess the effect of this compound on signaling pathway activation.
-
Conclusion
This compound is a powerful and selective tool for investigating the multifaceted functions of FABP4. The protocols provided here offer a starting point for researchers to explore the role of FABP4 in various physiological and pathological processes. By utilizing this compound in well-designed experiments, scientists can further unravel the intricate mechanisms by which FABP4 contributes to health and disease, potentially identifying new therapeutic targets for a range of metabolic and inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Fabp-IN-1 Activity in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid-Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids. Emerging evidence has implicated various FABP isoforms, particularly FABP4, in the pathophysiology of numerous diseases, including cancer, metabolic syndrome, and inflammatory conditions. FABPs are involved in regulating key cellular processes such as cell growth, proliferation, migration, and signaling. Consequently, the development of small molecule inhibitors targeting FABPs has become a promising therapeutic strategy.
Fabp-IN-1 (also known as a-FABP-IN-1 or Compound 5g) is a potent and selective inhibitor of human adipocyte FABP (a-FABP or FABP4), exhibiting a high binding affinity with a Ki value below 1.0 nM.[1] These application notes provide a comprehensive guide for utilizing cell culture models to evaluate the biological activity and therapeutic potential of this compound. Detailed protocols for key in vitro assays are provided to enable researchers to assess the efficacy of this compound in a standardized and reproducible manner.
Data Presentation
The following table summarizes the inhibitory activities of various FABP inhibitors, providing a comparative reference for the evaluation of this compound. It is important to note that while a specific cellular IC50 for this compound is not publicly available, its high binding affinity suggests potent cellular activity. Researchers are encouraged to generate dose-response curves to determine the IC50 in their specific cell models.
| Compound Name | Target FABP | Assay Type | Reported Activity | Reference |
| a-FABP-IN-1 (this compound/Compound 5g) | FABP4 | Binding Assay (Ki) | < 1.0 nM | [1] |
| BMS-309403 | FABP4 | Binding Assay (Ki) | < 2 nM | MedChemExpress |
| HTS01037 | FABP4 | Binding Assay (Ki) | 0.67 µM | MedChemExpress |
| FABP4-IN-3 | FABP4 | Binding Assay (Ki) | 25 nM | MedChemExpress |
| RO6806051 | FABP4/FABP5 | Binding Assay (Ki) | 11 nM (FABP4), 86 nM (FABP5) | MedChemExpress |
Signaling Pathways
FABP4 has been shown to modulate several critical signaling pathways involved in cell proliferation, survival, and migration. Inhibition of FABP4 by this compound is expected to impact these pathways. The following diagrams illustrate the key signaling cascades influenced by FABP4 activity.
Experimental Protocols
The following are detailed protocols for essential in vitro assays to characterize the activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest (e.g., cancer cell lines with known FABP4 expression)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[2][3][4][5][6]
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the migratory capacity of cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[7] Alternatively, use a culture-insert to create a uniform gap.[8]
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.[4][8]
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of cells to invade through an extracellular matrix, a key feature of metastatic cancer cells.
Materials:
-
Cells of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixation
-
Crystal violet solution for staining
Protocol:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Fill the lower chamber with complete medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate for 16-48 hours, allowing the cells to invade through the Matrigel and the porous membrane.[9]
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained cells in several random microscopic fields to quantify cell invasion.[9][10][11][12]
Western Blot Analysis
This technique is used to detect changes in the protein expression levels of FABP4 and key components of its downstream signaling pathways.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FABP4, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-E-cadherin, anti-Vimentin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[2]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and perform densitometric analysis to quantify protein expression levels relative to a loading control (e.g., GAPDH).
Conclusion
The provided application notes and protocols offer a robust framework for investigating the cellular effects of the FABP4 inhibitor, this compound. By employing these standardized cell culture models and assays, researchers can effectively evaluate its therapeutic potential across various disease contexts, particularly in cancer biology. The systematic assessment of cell viability, migration, invasion, and underlying signaling pathways will contribute to a comprehensive understanding of this compound's mechanism of action and its promise as a novel therapeutic agent.
References
- 1. New aromatic substituted pyrazoles as selective inhibitors of human adipocyte fatty acid-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High expression of Fatty Acid‐Binding Protein 5 promotes cell growth and metastatic potential of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. Potent and selective biphenyl azole inhibitors of adipocyte fatty acid binding protein (aFABP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Document: New aromatic substituted pyrazoles as selective inhibitors of human adipocyte fatty acid-binding protein. (CHEMBL1782032) - ChEMBL [ebi.ac.uk]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. The emerging role of fatty acid binding protein 5 (FABP5) in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New aromatic substituted pyrazoles as selective inhibitors of human adipocyte fatty acid-binding protein - 华东师范大学 [pure.ecnu.edu.cn:443]
- 11. Fatty Acid–Binding Protein 4 (FABP4) Suppresses Proliferation and Migration of Endometrial Cancer Cells via PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Fabp-IN-1
Disclaimer: The following application notes and protocols are based on the general understanding of the function of Fatty Acid-Binding Proteins (FABPs) and the potential effects of a hypothetical inhibitor, "Fabp-IN-1". The specific effects of this inhibitor may vary depending on the cell type and experimental conditions.
Introduction
Fatty Acid-Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that play crucial roles in the uptake, transport, and metabolic utilization of fatty acids.[1][2][3] Different FABP isoforms are expressed in various tissues and have been implicated in a range of cellular processes, including energy metabolism, cell signaling, proliferation, and inflammation.[1][2][4] this compound is a novel small molecule inhibitor designed to target a specific FABP, thereby modulating its function. These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound treatment.
Potential Cellular Effects of this compound
Based on the known functions of FABPs, inhibition by this compound may lead to several observable cellular changes that can be quantified using flow cytometry:
-
Alterations in Cell Cycle Progression: FABPs have been associated with cell proliferation, and their inhibition could lead to cell cycle arrest.[4]
-
Induction of Apoptosis: Disruption of lipid metabolism and signaling pathways by this compound may induce programmed cell death.
-
Modulation of Lipid Uptake: As key players in fatty acid transport, inhibiting FABPs is expected to affect cellular lipid accumulation.[1][2][4]
-
Changes in Inflammatory Signaling: Certain FABPs, such as FABP4, are involved in inflammatory pathways.[2]
Data Presentation
The quantitative data obtained from the following flow cytometry experiments should be summarized in tables for clear comparison between control and this compound treated cells.
Table 1: Cell Cycle Distribution Analysis
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| This compound (Dose 3) |
Table 2: Apoptosis Analysis
| Treatment | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| Vehicle Control | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| This compound (Dose 3) |
Table 3: Lipid Uptake Analysis
| Treatment | Mean Fluorescence Intensity (MFI) of Fluorescent Fatty Acid Analog |
| Vehicle Control | |
| This compound (Dose 1) | |
| This compound (Dose 2) | |
| This compound (Dose 3) |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution based on DNA content.[5][6]
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Washing: Wash the cells once with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate on ice or at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal (e.g., FL2 or PE channel). Gate on single cells to exclude doublets and debris. Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from Protocol 1.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately on a flow cytometer.
Protocol 3: Lipid Uptake Analysis using a Fluorescent Fatty Acid Analog
This protocol measures the cellular uptake of fatty acids.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Fluorescent fatty acid analog (e.g., BODIPY™ FL C16)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from Protocol 1.
-
Pre-incubation with Inhibitor: Pre-incubate the cells with this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Staining with Fatty Acid Analog: Add the fluorescent fatty acid analog to the media at a final concentration of 1-5 µM.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with cold PBS to remove excess fluorescent analog.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel for BODIPY FL).
Mandatory Visualizations
Caption: Experimental workflow for flow cytometry analysis of cells treated with this compound.
Caption: Hypothetical signaling pathway affected by this compound.
References
- 1. Recent insights into the biological functions of liver fatty acid binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FABP1 - Wikipedia [en.wikipedia.org]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 6. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Technical Support Center: Fabp-IN-1 and Related Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fabp-IN-1 and other related fatty acid-binding protein (FABP) inhibitors. The following information addresses common solubility issues encountered when preparing these compounds for in vitro experiments in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of FABP5-IN-1?
A1: The recommended solvent for preparing a stock solution of FABP5-IN-1 is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with a concentration of 125 mg/mL (233.82 mM) being achievable with the help of ultrasonication.[1]
Q2: I have a different FABP inhibitor, a-FABP-IN-1. What is its solubility?
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: It is not recommended to dissolve this compound and related hydrophobic inhibitors directly in aqueous buffers. These compounds typically have very low aqueous solubility and will likely not dissolve, or will precipitate out of solution. The standard procedure is to first prepare a concentrated stock solution in an organic solvent like DMSO.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based experiments?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v).[3] However, the tolerance to DMSO can be cell-line specific, so it is best to perform a vehicle control experiment to determine the optimal concentration for your specific cells.[4] Some sensitive primary cells may show toxicity at concentrations as low as 0.1%.[3]
Troubleshooting Guide: Solubility Issues in Aqueous Buffers
Researchers often encounter precipitation of this compound or similar inhibitors when diluting the DMSO stock solution into an aqueous buffer for their experiments. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: Precipitate forms immediately upon dilution of the DMSO stock in my aqueous buffer.
This is a common issue arising from the poor aqueous solubility of the inhibitor.
Table 1: Solubility Data for FABP5-IN-1
| Solvent | Maximum Concentration | Molar Concentration | Notes |
| DMSO | 125 mg/mL | 233.82 mM | Ultrasonic assistance may be needed.[1] |
| 10% DMSO / 90% Corn Oil | ≥ 6.25 mg/mL | ≥ 11.69 mM | For in vivo preparations.[1] |
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of the inhibitor in your assay. The compound may be precipitating because its concentration exceeds its solubility limit in the aqueous buffer.
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try a serial dilution approach. First, dilute the DMSO stock in a small volume of buffer and then add this intermediate dilution to the final volume.
-
Increase the DMSO Concentration (with caution): If your experimental design allows, you can slightly increase the final DMSO concentration in your buffer, but be mindful of the potential for cellular toxicity (see Q4 in FAQs).
-
Utilize a Solubility Enhancer: For particularly challenging compounds, the use of a solubility enhancer can be beneficial.
-
Pluronic® F-127: This non-ionic surfactant can help to solubilize hydrophobic molecules in aqueous solutions.[5] A common method involves pre-mixing the DMSO stock of the compound with a 20% Pluronic® F-127 solution in DMSO before diluting into the aqueous buffer.[5]
-
Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior and can encapsulate hydrophobic drugs, thereby increasing their aqueous solubility.
-
Problem: The solution is initially clear but a precipitate forms over time.
This may indicate that the compound is slowly coming out of solution as it equilibrates at the experimental temperature or due to interactions with components in the buffer.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare the final working solution of the inhibitor fresh before each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
Maintain Temperature: If the experiment is performed at a different temperature than the one at which the solution was prepared, this can affect solubility. Ensure that the buffer is at the final experimental temperature before adding the inhibitor.
-
Check Buffer Components: Components in your buffer, such as high concentrations of salts, could be contributing to the precipitation. If possible, try a different buffer system.
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution for Cell Culture
This protocol provides a general guideline for preparing a working solution of a this compound inhibitor from a DMSO stock for use in cell-based assays.
-
Prepare a Concentrated Stock Solution:
-
Dissolve the this compound inhibitor in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C or -80°C.
-
-
Intermediate Dilution (Optional but Recommended):
-
On the day of the experiment, thaw the stock solution.
-
Perform an intermediate dilution of the stock solution in cell culture medium without serum. For example, dilute the 10 mM stock 1:100 in serum-free medium to get a 100 µM solution.
-
-
Final Dilution:
-
Add the intermediate dilution (or the original stock if not performing an intermediate dilution) to your final cell culture medium (containing serum, if applicable) to achieve the desired final concentration.
-
Ensure the final concentration of DMSO is below the toxic level for your cells (typically ≤ 0.5%).
-
Gently mix the final solution immediately after adding the inhibitor.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO (without the inhibitor) to your cell culture medium.
-
Visualizations
Caption: Experimental workflow for preparing this compound working solutions.
Caption: Logic diagram for troubleshooting this compound precipitation.
References
Optimizing FABP Inhibitor Dosage for Mouse Studies: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Fatty Acid-Binding Protein (FABP) inhibitors, specifically SBFI-26 and BMS309403, for use in mouse studies. This resource offers troubleshooting advice and frequently asked questions to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are SBFI-26 and BMS309403, and what is their mechanism of action?
A1: SBFI-26 and BMS309403 are small molecule inhibitors of Fatty Acid-Binding Proteins (FABPs). FABPs are intracellular proteins that chaperone lipids, including fatty acids and endocannabinoids, to various cellular compartments for metabolism or signaling. By binding to FABPs, these inhibitors can modulate lipid metabolism and signaling pathways. For instance, SBFI-26 has been shown to increase the levels of the endocannabinoid anandamide in the brain, leading to analgesic effects.[1] BMS309403 is a selective inhibitor of FABP4 (also known as aP2) and has been demonstrated to improve insulin sensitivity and reduce atherosclerosis in mouse models.[2]
Q2: How do I choose the appropriate FABP inhibitor for my mouse study?
A2: The choice between SBFI-26 and BMS309403 depends on your research focus.
-
SBFI-26 is a suitable choice for studies investigating pain and inflammation, as its mechanism is linked to the endocannabinoid system.[1] It has shown efficacy in models of inflammatory and visceral pain.[1]
-
BMS309403 is the preferred inhibitor for research related to metabolic diseases such as diabetes and atherosclerosis, due to its selectivity for FABP4, a key player in adipocyte function and lipid metabolism.[2][3]
Q3: What are the recommended starting doses for SBFI-26 and BMS309403 in mice?
A3: Based on published studies, the following starting doses are recommended. However, optimal dosage may vary depending on the mouse strain, age, sex, and specific experimental conditions. Pilot studies are crucial to determine the most effective dose for your model.
Q4: What is the typical route of administration for these inhibitors in mice?
A4: Both SBFI-26 and BMS309403 are typically administered via intraperitoneal (i.p.) injection in mouse studies.[1] BMS309403 has also been shown to be orally active.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of therapeutic effect | - Insufficient dosage- Inappropriate route of administration- Poor inhibitor solubility or stability- Mouse strain variability | - Perform a dose-response study to determine the optimal dose.- Ensure proper i.p. injection technique or consider oral gavage for orally active compounds like BMS309403.- Check the formulation and solubility of the inhibitor. Prepare fresh solutions for each experiment.- Consider potential differences in metabolism and response between different mouse strains. |
| Observed toxicity or adverse effects | - Dosage is too high- Off-target effects of the inhibitor- Vehicle-related toxicity | - Reduce the dosage and perform a toxicity study.- Review the selectivity profile of the inhibitor.- Administer a vehicle-only control group to rule out effects from the solvent. |
| High variability in experimental results | - Inconsistent dosing or administration- Biological variability among animals | - Ensure accurate and consistent preparation and administration of the inhibitor.- Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
The following tables summarize the dosages of SBFI-26 and BMS309403 used in various mouse studies.
Table 1: SBFI-26 Dosage in Mouse Studies
| Dosage | Route of Administration | Mouse Model | Observed Effects | Reference |
| 20 mg/kg | Intraperitoneal (i.p.) | Acetic acid-induced writhing | Near maximal antinociceptive effect | [1] |
| 20 mg/kg | Intraperitoneal (i.p.) | Carrageenan-induced inflammation | No significant effect | [1] |
| 40 mg/kg | Intraperitoneal (i.p.) | Conditioned place preference | No rewarding or aversive effects | [6] |
| 50 µg | Intraplantar | Carrageenan-induced inflammation | Reduced thermal hyperalgesia | [7] |
| 100 µM (in vitro) | - | PC3-M prostate cancer cells | Significant suppression of cell viability | [8][9] |
Table 2: BMS309403 Dosage in Mouse Studies
| Dosage | Route of Administration | Mouse Model | Observed Effects | Reference |
| Not specified | - | ob/ob mice (obesity model) | Improved insulin sensitivity | [3] |
| Not specified | - | ApoE-/- mice (atherosclerosis model) | Reduced atherosclerotic lesion area | [2] |
| Chronic administration | - | Diet-induced obesity mice | Reduced plasma triglycerides and free fatty acids | [3] |
Experimental Protocols
A detailed protocol for a typical in vivo study using a FABP inhibitor is provided below. This should be adapted based on the specific research question and inhibitor used.
Protocol: Evaluation of a FABP Inhibitor in a Mouse Model of Inflammatory Pain
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House mice for at least one week before the experiment with ad libitum access to food and water.
-
Inhibitor Preparation: Dissolve SBFI-26 in a vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80) to the desired concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 20g mouse). Prepare fresh on the day of the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal threshold to a thermal or mechanical stimulus.
-
Induction of Inflammation: Inject 20 µL of 1% carrageenan in saline into the plantar surface of the right hind paw.
-
Inhibitor Administration: 30 minutes post-carrageenan injection, administer SBFI-26 (e.g., 20 mg/kg) or vehicle via intraperitoneal injection.
-
Post-treatment Measurements: Measure paw withdrawal thresholds at regular intervals (e.g., 1, 2, 4, and 6 hours) after inhibitor administration.
-
Data Analysis: Compare the paw withdrawal thresholds between the vehicle- and inhibitor-treated groups using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).
Visualizations
Signaling Pathway of FABP Inhibition
Caption: Mechanism of FABP inhibitor action.
Experimental Workflow for Optimizing FABP Inhibitor Dosage
Caption: Workflow for FABP inhibitor dose optimization.
References
- 1. Inhibition of Fatty Acid Binding Proteins Elevates Brain Anandamide Levels and Produces Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Fatty-acid-binding protein inhibition produces analgesic effects through peripheral and central mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitor SBFI26 suppresses the malignant progression of castration-resistant PC3-M cells by competitively binding to oncogenic FABP5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
Technical Support Center: Enhancing the Bioavailability of Fabp-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Fabp-IN-1, a potent inhibitor of Fatty Acid-Binding Proteins (FABPs). Given that many small molecule inhibitors like this compound can exhibit poor aqueous solubility, this guide focuses on strategies to improve its bioavailability for successful in vitro and in vivo studies.
Troubleshooting Guide
Low bioavailability of this compound can manifest as poor cellular uptake in in vitro assays or low systemic exposure in animal models, leading to inconsistent or inconclusive results. This guide provides a structured approach to identifying and resolving these issues.
Problem: Inconsistent or no observable effect of this compound in cell-based assays.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor Solubility in Assay Media | 1. Solvent Selection: Ensure the final concentration of the stock solvent (e.g., DMSO) in the cell culture media is non-toxic (typically <0.5%).2. Solubility Testing: Determine the solubility of this compound in your specific assay media. This can be done by preparing serial dilutions and observing for precipitation under a microscope.3. Formulation: Consider using a formulation aid such as a cyclodextrin to increase aqueous solubility. | Improved solubility and more consistent compound exposure to cells, leading to a more reliable dose-response relationship. |
| Compound Precipitation Over Time | 1. Time-course Solubility Assessment: Incubate this compound in the assay media for the duration of your experiment and check for precipitation at different time points.2. Use of Pluronic F-68: Include a low concentration of a non-ionic surfactant like Pluronic F-68 in the media to prevent aggregation and precipitation. | Maintained compound concentration throughout the experiment, ensuring consistent target engagement. |
| Low Cellular Permeability | 1. Permeability Assay: If available, perform a parallel artificial membrane permeability assay (PAMPA) or a Caco-2 permeability assay to assess the intrinsic permeability of this compound.2. Permeation Enhancers: For in vitro barrier models (e.g., Caco-2), consider the use of well-characterized permeation enhancers, though this may not be suitable for all experimental designs. | Understanding of the compound's ability to cross cell membranes, which can inform the interpretation of results. |
Problem: Low or variable plasma concentrations of this compound in animal studies.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor Oral Absorption | 1. Formulation Development: Due to the likely hydrophobic nature of this compound, oral bioavailability can be significantly improved with appropriate formulation. Strategies include: - Nanosuspension: Reduces particle size to increase surface area and dissolution rate. - Amorphous Solid Dispersion: Converts the crystalline drug into a more soluble amorphous form. - Lipid-Based Formulations: Solubilizes the compound in lipids for enhanced absorption.2. Route of Administration: If oral bioavailability remains a challenge, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism and absorption barriers. | Increased plasma exposure (AUC) and maximum concentration (Cmax), leading to more effective target engagement in vivo. |
| High First-Pass Metabolism | 1. Metabolic Stability Assay: Assess the metabolic stability of this compound in liver microsomes or hepatocytes to understand its susceptibility to first-pass metabolism.2. Co-administration with Inhibitors: In exploratory studies, co-administration with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine the impact of first-pass metabolism. | Information on the metabolic fate of the compound, which can guide the design of more stable analogs or the selection of an appropriate dosing regimen. |
| P-glycoprotein (P-gp) Efflux | 1. P-gp Substrate Assessment: Use in vitro models (e.g., Caco-2 cells with and without a P-gp inhibitor like verapamil) to determine if this compound is a substrate for P-gp efflux.2. Co-administration with P-gp Inhibitors: In animal studies, co-dosing with a P-gp inhibitor can increase the absorption of P-gp substrates. | Improved oral absorption and brain penetration (if it is a central nervous system target). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on available data for similar small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. For in vivo studies, a common practice is to dissolve the compound in a small amount of DMSO and then dilute it with a vehicle suitable for animal administration, such as corn oil or a solution of polyethylene glycol (PEG) and saline. Always ensure the final DMSO concentration is within a tolerable range for the experimental system.
Q2: How can I improve the oral bioavailability of this compound for my animal studies?
A2: Improving the oral bioavailability of a poorly soluble compound like this compound typically involves advanced formulation strategies. Two effective approaches are creating a nanosuspension or an amorphous solid dispersion.
-
Nanosuspension: This involves reducing the particle size of the compound to the nanometer range, which significantly increases the surface area for dissolution.
-
Amorphous Solid Dispersion (ASD): In this method, the crystalline compound is dispersed in a polymer matrix in an amorphous state. The amorphous form has higher kinetic solubility, leading to improved absorption.
Below is a summary of common formulation strategies:
| Formulation Strategy | Principle | Typical Fold-Increase in Bioavailability |
| Micronization | Particle size reduction to the micron range to increase surface area. | 2-5 fold |
| Nanosuspension | Particle size reduction to the nanometer range for a drastic increase in surface area and dissolution velocity. | 5-50 fold |
| Amorphous Solid Dispersion | Conversion of the crystalline form to a higher-energy amorphous form stabilized in a polymer matrix. | 10-100 fold |
| Lipid-Based Formulations (e.g., SEDDS) | Solubilization of the drug in a lipid vehicle that forms an emulsion in the gastrointestinal tract. | 5-20 fold |
| Cyclodextrin Complexation | Encapsulation of the drug molecule within a cyclodextrin to enhance aqueous solubility. | 2-10 fold |
Q3: Are there any known liabilities of pyrazole-containing compounds like some FABP inhibitors?
A3: Pyrazole-containing compounds are a common scaffold in medicinal chemistry. While generally well-tolerated, some derivatives have been associated with off-target effects or metabolic liabilities. It is advisable to perform standard ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, including cytochrome P450 inhibition and metabolic stability assays, to characterize the specific properties of this compound.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
This protocol describes a general method for preparing a nanosuspension of a poorly water-soluble compound for oral administration in animal studies.
-
Preparation of the Suspension Vehicle:
-
Prepare a sterile aqueous solution containing a stabilizer. A common choice is a combination of a polymer and a surfactant, for example, 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.1% (w/v) polysorbate 80 (Tween® 80).
-
-
Pre-milling:
-
Disperse the this compound powder in the suspension vehicle to create a pre-suspension. The concentration will depend on the required dose.
-
Homogenize the pre-suspension using a high-shear homogenizer for 5-10 minutes to break down large agglomerates.
-
-
Wet Milling:
-
Transfer the pre-suspension to a bead mill charged with milling media (e.g., yttria-stabilized zirconium oxide beads, 0.1-0.5 mm in diameter).
-
Mill the suspension at a controlled temperature (e.g., 4°C) for a specified duration (e.g., 1-4 hours). The optimal milling time should be determined by periodic particle size analysis.
-
-
Particle Size Analysis:
-
At regular intervals, withdraw a small aliquot of the suspension and measure the particle size distribution using dynamic light scattering (DLS) or laser diffraction. The target is typically a mean particle size of less than 200 nm with a narrow polydispersity index (PDI < 0.3).
-
-
Final Formulation and Dosing:
-
Once the desired particle size is achieved, separate the nanosuspension from the milling media.
-
The nanosuspension can then be administered directly by oral gavage.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol outlines the preparation of an ASD for subsequent formulation into a solid dosage form or for reconstitution for oral dosing.
-
Polymer and Solvent Selection:
-
Choose a suitable polymer based on the physicochemical properties of this compound. Common polymers for ASDs include polyvinylpyrrolidone (PVP), copovidone (PVP/VA), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).
-
Select a volatile organic solvent in which both this compound and the chosen polymer are soluble (e.g., methanol, acetone, or a mixture thereof).
-
-
Solution Preparation:
-
Dissolve this compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
-
Solvent Evaporation:
-
Use a rotary evaporator to remove the solvent under reduced pressure and controlled temperature. This rapid solvent removal traps the drug in an amorphous state within the polymer matrix.
-
-
Drying and Milling:
-
Further dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.
-
Gently mill the dried ASD to obtain a fine powder.
-
-
Characterization:
-
Confirm the amorphous nature of the drug in the ASD using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
-
Formulation for Dosing:
-
The ASD powder can be suspended in an appropriate vehicle (e.g., water with a suspending agent) for oral gavage.
-
Visualizations
Signaling Pathway of Fatty Acid-Binding Proteins
Caption: General signaling pathway of Fatty Acid-Binding Proteins (FABPs).
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for assessing the oral bioavailability of a formulated compound.
Technical Support Center: Addressing Cytotoxicity of FABP1 Inhibitors in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity associated with FABP1 inhibitors, exemplified here as "Fabp-IN-1," in primary cell cultures. Due to the limited public information on a specific compound named "this compound," this guide focuses on the potential cytotoxic mechanisms of a generic FABP1 inhibitor and offers strategies to mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Fatty Acid-Binding Protein 1 (FABP1) and why is it a target for inhibition?
Fatty Acid-Binding Protein 1 (FABP1), also known as Liver-type FABP (L-FABP), is a small intracellular protein highly expressed in the liver, intestine, kidney, and pancreas.[1] Its primary role is to bind and transport long-chain fatty acids and other lipophilic molecules within the cell.[2][3] This trafficking is crucial for lipid metabolism, energy homeostasis, and cellular signaling.[2] By facilitating the transport of fatty acids, FABP1 can influence gene expression by delivering ligands to nuclear receptors like PPARs.[2] Inhibition of FABP1 is explored for therapeutic purposes in various metabolic diseases and cancer, owing to its role in lipid metabolism and cell proliferation.[4][5]
Q2: Why might an inhibitor of FABP1, such as "this compound," cause cytotoxicity in primary cell cultures?
While the precise mechanism of cytotoxicity for a specific, undocumented inhibitor like "this compound" is unknown, several general mechanisms can be hypothesized for a generic FABP1 inhibitor:
-
Disruption of Lipid Homeostasis: By blocking the binding and transport of fatty acids, an inhibitor can lead to the accumulation of free fatty acids within the cytoplasm. High levels of unbound fatty acids can be toxic to cells, leading to membrane disruption, mitochondrial dysfunction, and induction of apoptotic pathways.[3]
-
Induction of Oxidative Stress: FABP1 is believed to have a cytoprotective role by sequestering potentially toxic fatty acids and protecting against oxidative stress.[1] Inhibition of this protective function could lead to an increase in reactive oxygen species (ROS) and subsequent cellular damage.
-
Off-Target Effects: The inhibitor may bind to other proteins or cellular components, leading to unintended and toxic side effects. This is a common challenge with small molecule inhibitors.
-
Metabolic Stress: Primary cells are often more sensitive to metabolic perturbations than immortalized cell lines. By interfering with fatty acid metabolism, a FABP1 inhibitor could deprive cells of a critical energy source or lead to the buildup of toxic metabolic byproducts.
-
Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to primary cells, especially at higher concentrations.
Q3: What are the initial steps to take when observing cytotoxicity with a FABP1 inhibitor?
If you observe unexpected cell death, morphological changes, or reduced viability after treating your primary cell cultures with a FABP1 inhibitor, consider the following initial steps:
-
Confirm the Observation: Repeat the experiment with careful attention to detail to ensure the cytotoxicity is reproducible.
-
Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which the inhibitor becomes toxic (IC50 for cytotoxicity).
-
Time-Course Experiment: Evaluate cell viability at different time points after inhibitor treatment to understand the kinetics of the cytotoxic effect.
-
Vehicle Control: Ensure you have a proper vehicle control (the solvent used to dissolve the inhibitor) at the same concentration used in your experimental wells to rule out solvent toxicity.
-
Positive Control: Include a known cytotoxic agent as a positive control to validate your cytotoxicity assay.
Troubleshooting Guides
Problem 1: High levels of cell death observed even at low concentrations of the FABP1 inhibitor.
| Possible Cause | Troubleshooting Strategy |
| High sensitivity of the primary cell type. | Primary cells can vary greatly in their sensitivity to chemical compounds. Consider using a lower concentration range of the inhibitor. It may also be beneficial to test the inhibitor on a more robust cell line first to establish a general toxicity profile. |
| Off-target effects of the inhibitor. | If possible, test the inhibitor on a cell line that does not express FABP1 to see if the cytotoxicity persists. This can help differentiate between on-target and off-target effects. |
| Contamination of the inhibitor stock. | Ensure the inhibitor stock solution is sterile and free of contaminants. Filter-sterilize the stock solution if necessary. |
| Incorrect inhibitor concentration. | Double-check all calculations for the dilution of the inhibitor stock solution. |
Problem 2: Inconsistent cytotoxicity results between experiments.
| Possible Cause | Troubleshooting Strategy |
| Variability in primary cell cultures. | Primary cells isolated from different donors or at different passage numbers can exhibit significant variability. Standardize the isolation and culture protocol as much as possible. Use cells from the same donor and at a similar passage number for a set of experiments. |
| Inconsistent cell seeding density. | The density of the cells at the time of treatment can influence their susceptibility to toxic compounds. Ensure consistent cell seeding density across all wells and experiments. |
| Pipetting errors. | Inaccurate pipetting can lead to variations in the final concentration of the inhibitor. Calibrate your pipettes regularly and use proper pipetting techniques. |
| Edge effects in multi-well plates. | Evaporation from the outer wells of a multi-well plate can concentrate the inhibitor and lead to higher cytotoxicity. To mitigate this, avoid using the outer wells for experimental samples or fill them with sterile media or PBS. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC50) using an MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
FABP1 inhibitor stock solution
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the FABP1 inhibitor in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include wells with vehicle control and untreated cells (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using a suitable software.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells, which is an indicator of cytotoxicity.[6]
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
FABP1 inhibitor stock solution
-
Vehicle (e.g., DMSO)
-
LDH assay kit (commercially available)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the FABP1 inhibitor as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and vehicle control.
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: After incubation, carefully collect a supernatant sample from each well.
-
LDH Reaction: Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents in a separate 96-well plate.
-
Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula provided in the LDH assay kit instructions.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. Kazan medical journal [kazanmedjournal.ru]
- 2. Fatty acid-binding protein - Wikipedia [en.wikipedia.org]
- 3. Enterocyte Fatty Acid Binding Proteins (FABPs): Different Functions of Liver- and Intestinal- FABPs in the Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Importance of fatty acid binding proteins in cellular function and organismal metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to FABP Inhibitor Treatment in Cancer Cells
Disclaimer: The compound "Fabp-IN-1" is used throughout this guide as a representative example of a Fatty Acid-Binding Protein (FABP) inhibitor. The principles, mechanisms, and troubleshooting strategies discussed are based on published research for various FABP inhibitors (e.g., BMS309403, SBFI-103) and may be broadly applicable to other inhibitors in this class.
Section 1: Frequently Asked Questions (FAQs) - Understanding FABP Inhibitor Resistance
This section addresses common questions regarding the mechanism of action of FABP inhibitors and the development of resistance in cancer cells.
Q1: What is the primary mechanism of action for FABP inhibitors like this compound in cancer?
A1: Fatty Acid-Binding Proteins (FABPs) are intracellular lipid chaperones that bind to long-chain fatty acids and other lipids.[1] In cancer, certain FABP isoforms are upregulated and play crucial roles in tumor progression by:
-
Fueling Metabolism: Transporting fatty acids to the mitochondria for beta-oxidation, providing energy for rapid cell proliferation.[2]
-
Promoting Pro-Tumor Signaling: Delivering fatty acid ligands to nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which in turn activate genes involved in cell survival, growth, and angiogenesis (e.g., VEGF).
-
Protecting Against Cell Death: Aiding in the sequestration of excess fatty acids into lipid droplets, which protects cancer cells from lipid-induced stress and a form of cell death called ferroptosis.
This compound and other inhibitors work by binding to the fatty acid-binding pocket of specific FABP isoforms, preventing them from carrying out these functions and thereby inhibiting tumor growth and survival.
Q2: Which FABP isoforms are most relevant in cancer therapy resistance?
A2: While multiple FABP isoforms exist, several are specifically implicated in cancer progression and therapy resistance. The most relevant isoform is often context-dependent, varying by cancer type:
-
FABP5: Frequently overexpressed in prostate, breast, and liver cancers. High FABP5 expression is often correlated with poor patient survival and resistance to standard therapies.[3][4]
-
FABP7: Plays a key role in glioblastoma and melanoma. Its upregulation has been shown to protect tumor cells from immune-mediated ferroptosis, contributing to immunotherapy resistance.
-
FABP4: Implicated in ovarian, breast, and colorectal cancer, where it can promote metastasis and drug resistance.[5]
Q3: How do cancer cells develop resistance to this compound treatment?
A3: Cancer cells can develop resistance to FABP inhibitors through several adaptive mechanisms:
-
Metabolic Reprogramming: Resistant cells enhance fatty acid uptake and lipid droplet formation to shield themselves from ferroptosis, an iron-dependent cell death pathway. This metabolic shift impedes lipid peroxidation and the generation of reactive oxygen species (ROS).
-
Upregulation of Bypass Pathways: Tumor cells can activate alternative signaling pathways to compensate for the inhibition of the FABP-mediated pathway, a common resistance mechanism in targeted cancer therapy.
-
Immune Evasion: Some FABPs help create an immunosuppressive tumor microenvironment. For instance, cancer cells can induce FABP expression in immune cells like CD8+ T cells, leading to their dysfunction or apoptosis.
-
Target Overexpression: Resistant cells may simply increase the expression of the target FABP isoform, requiring a higher concentration of the inhibitor to achieve the same therapeutic effect.
Q4: What are the key signaling pathways involved in this compound resistance?
A4: Resistance is often linked to the hyperactivation of downstream or parallel signaling pathways that promote cell survival. Upregulation of FABPs can fortify these pathways, making the cell less dependent on a single route for its survival signals.
Caption: Signaling pathways contributing to FABP inhibitor resistance.
Q5: Are there known biomarkers that can predict resistance to this compound?
A5: While research is ongoing, potential biomarkers for resistance include:
-
High FABP5/FABP7 Expression: Elevated baseline expression of the target FABP in tumor cells is associated with more aggressive disease and may predict a poorer response to standard-dose inhibitors.[3]
-
Low Expression of Ferroptosis Inducers: Reduced levels of genes that promote ferroptosis, such as LPCAT3, could indicate a metabolic state primed for resistance.
-
Activation of Parallel Pathways: Increased expression or phosphorylation of proteins in bypass signaling pathways (e.g., EGFR, AKT/mTOR) could serve as predictive markers.
Section 2: Troubleshooting Guide for In Vitro Experiments
This guide provides solutions to common issues encountered during experiments with this compound.
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| No or Low Efficacy of this compound | 1. Low Target Expression: The cancer cell line used may not express the specific FABP isoform targeted by the inhibitor. 2. Suboptimal Inhibitor Concentration: The dose used may be too low to achieve a biological effect. 3. Inhibitor Instability: The compound may be degrading in the cell culture medium over the course of the experiment. 4. Serum Interference: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. | 1. Validate Target: Confirm expression of the target FABP isoform (e.g., FABP5) using qPCR or Western blot before starting experiments. 2. Dose-Response Curve: Perform a dose-response experiment to determine the IC50 value for your specific cell line. 3. Check Stability: Assess inhibitor stability under experimental conditions. Consider replenishing the medium with fresh inhibitor for long-term assays. 4. Reduce Serum: For short-term assays (<24h), consider performing the experiment in low-serum or serum-free media. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, altering media and drug concentrations. 3. Cell Passage Number: High-passage cells can have altered phenotypes and drug responses. | 1. Standardize Seeding: Ensure a single-cell suspension and mix thoroughly before plating. 2. Avoid Outer Wells: Fill the outer wells with sterile PBS or media and do not use them for experimental data points. 3. Maintain Low Passage: Use cells within a consistent and low passage number range for all experiments. |
| Acquired Resistance in Long-Term Culture | 1. Clonal Selection: A small subpopulation of resistant cells may have existed in the initial culture and was selected for under drug pressure. 2. Adaptive Upregulation: Cells may adapt by increasing the expression of the target FABP or activating bypass signaling pathways. | 1. Isolate and Characterize: Isolate the resistant population and compare its genomic and proteomic profile to the sensitive parental line. 2. Test Combination Therapy: Investigate synergistic effects by combining this compound with an inhibitor of a potential bypass pathway (e.g., an mTOR or EGFR inhibitor). |
| Conflicting In Vitro vs. In Vivo Results | 1. Poor Pharmacokinetics (PK): The inhibitor may have poor bioavailability, rapid clearance, or low stability in vivo. 2. Tumor Microenvironment (TME): The in vivo TME provides an abundance of lipids and immune cells that are absent in vitro and can contribute to resistance. | 1. PK/PD Studies: Conduct pharmacokinetic and pharmacodynamic studies to ensure adequate drug exposure at the tumor site. 2. Use Syngeneic Models: Employ immunocompetent mouse models (syngeneic) to evaluate the interplay between the inhibitor, cancer cells, and the immune system. |
Section 3: Experimental Protocols for Investigating Resistance
This section provides streamlined protocols for key experiments related to this compound resistance.
Protocol 1: Workflow for Validating FABP5 as a Target
This protocol outlines the steps to confirm that your cancer cell model is appropriate for studying a FABP5 inhibitor.
Caption: Experimental workflow for validating FABP5 target expression.
Methodology:
-
Cell Culture: Grow selected cancer cell lines to 70-80% confluency under standard conditions.
-
Harvest and Lyse: Wash cells with cold PBS and lyse them using appropriate buffers for RNA (e.g., TRIzol) and protein (e.g., RIPA buffer with protease inhibitors) extraction.
-
RNA Analysis (qRT-PCR):
-
Isolate total RNA and perform reverse transcription to generate cDNA.
-
Perform quantitative real-time PCR using validated primers for the target FABP isoform (e.g., FABP5) and a housekeeping gene (e.g., GAPDH).
-
Calculate relative mRNA expression using the ΔΔCt method.
-
-
Protein Analysis (Western Blot):
-
Quantify total protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the target FABP isoform. Use an antibody for a loading control (e.g., β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.
-
Quantify band density to determine relative protein levels.
-
Protocol 2: Assessing Cellular Proliferation with a Dose-Response Assay
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x stock of this compound at various concentrations (e.g., from 0.01 µM to 100 µM) in complete culture medium.
-
Treatment: Remove the old medium and add the 2x drug dilutions to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) control wells.
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours).
-
Viability Assay: Measure cell viability using a suitable assay, such as a resazurin-based (e.g., CellTiter-Blue) or ATP-based (e.g., CellTiter-Glo) reagent, according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 3: Designing a Combination Therapy Experiment
This protocol provides a framework for testing the synergy between this compound and another anti-cancer agent (Drug B).
References
- 1. Computational Tools in the Discovery of FABP4 Ligands: A Statistical and Molecular Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the fatty acid binding proteins disrupts multiple myeloma cell cycle progression and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Biological Functions and Regulatory Mechanisms of Fatty Acid Binding Protein 5 in Various Diseases [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Methods for confirming Fabp-IN-1 target engagement in cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the target engagement of Fabp-IN-1 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is Fatty Acid Binding Protein 5 (FABP5). This compound is a selective inhibitor of FABP5 with a reported Ki value of 1.7 μM.[1][2] It shows selectivity for FABP5 over other fatty acid-binding proteins such as FABP3 and FABP7.[2]
Q2: What are the primary methods to confirm this compound target engagement in cells?
A2: The two primary biophysical methods to directly confirm the engagement of this compound with FABP5 in a cellular context are the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay. These methods are label-free and can be performed on endogenous proteins in intact cells or cell lysates.
Q3: What are the downstream cellular effects of this compound binding to FABP5?
A3: Inhibition of FABP5 by this compound can lead to several downstream cellular effects that can be used as indirect measures of target engagement. These include alterations in lipid metabolism, such as changes in the levels of cellular triglycerides and cholesterol, and modulation of signaling pathways regulated by FABP5, such as the NF-κB and PPAR pathways.[3][4]
Q4: Can I use a fluorescently labeled version of this compound to confirm target engagement?
A4: While fluorescently labeled compounds can be used for target engagement studies, a key advantage of CETSA and DARTS is that they do not require any modification of the small molecule inhibitor.[5] Modifying this compound with a fluorescent tag could potentially alter its binding affinity and cellular permeability. Therefore, CETSA and DARTS are recommended for initial validation.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) with this compound
Issue 1: No observable thermal shift for FABP5 upon this compound treatment.
-
Possible Cause 1: Insufficient Compound Concentration or Incubation Time. this compound may not be reaching a high enough intracellular concentration to saturate FABP5, or the incubation time may be too short.
-
Solution: Perform a dose-response and time-course experiment. Titrate this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) and vary incubation times (e.g., 1, 2, 4 hours) to find the optimal conditions for target engagement.
-
-
Possible Cause 2: Suboptimal Heat Shock Conditions. The chosen temperature for the heat shock may not be in the sensitive range of the FABP5 melting curve.
-
Solution: Generate a complete melt curve for FABP5 in your specific cell line by heating cell lysates or intact cells to a range of temperatures (e.g., 40-70°C in 2-3°C increments) to determine the Tm (melting temperature). The optimal temperature for the isothermal dose-response CETSA is typically at or slightly above the Tm.
-
-
Possible Cause 3: Poor Antibody Quality. The antibody used for Western blotting may have low affinity or specificity for FABP5, leading to weak or inconsistent signals.
-
Solution: Validate your FABP5 antibody by performing a Western blot on cell lysates with and without FABP5 knockdown or knockout to confirm specificity. Test different antibody dilutions to optimize the signal-to-noise ratio.
-
Issue 2: High variability between CETSA replicates.
-
Possible Cause 1: Inconsistent Sample Handling. Variations in cell density, heating/cooling rates, or lysis efficiency can introduce significant variability.
-
Solution: Ensure uniform cell seeding density. Use a PCR cycler or a heat block that provides consistent temperature control across all samples. Standardize lysis conditions and ensure complete cell lysis.
-
-
Possible Cause 2: Issues with Protein Quantification. Inaccurate protein quantification of the soluble fraction can lead to loading errors in the Western blot.
-
Solution: Use a reliable protein quantification method (e.g., BCA assay) and ensure that the protein concentration of all samples is within the linear range of the assay.
-
Drug Affinity Responsive Target Stability (DARTS) with this compound
Issue 1: No difference in FABP5 band intensity between this compound and vehicle-treated samples after protease digestion.
-
Possible Cause 1: Inappropriate Protease Concentration. The protease concentration may be too high, leading to complete digestion of both unbound and bound FABP5, or too low, resulting in insufficient digestion to observe a difference.
-
Solution: Perform a protease titration experiment. Incubate cell lysates with a range of protease concentrations (e.g., pronase, thermolysin) to identify the optimal concentration that results in partial digestion of FABP5 in the vehicle-treated sample.
-
-
Possible Cause 2: this compound is a weak binder. The interaction between this compound and FABP5 may not be strong enough to provide significant protection from proteolysis under the tested conditions.
-
Solution: Increase the concentration of this compound in the incubation step. Ensure that the incubation is performed for a sufficient duration to allow for binding equilibrium to be reached.
-
Issue 2: Non-specific protein protection is observed.
-
Possible Cause: The compound may be causing non-specific protein aggregation at the concentration used.
-
Solution: Include a counter-screen with a structurally similar but inactive analog of this compound, if available. Also, analyze the protection of a known non-target protein to assess specificity.
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol describes a Western blot-based CETSA to determine the thermal stabilization of FABP5 in cells upon treatment with this compound.
Materials:
-
Cell line expressing endogenous FABP5
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibody against FABP5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PCR tubes or 96-well PCR plates
-
Thermocycler or heat block
-
Equipment for SDS-PAGE and Western blotting
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and grow to 80-90% confluency.
-
Treat cells with the desired concentrations of this compound or DMSO vehicle for the optimized incubation time (e.g., 2 hours at 37°C).
-
-
Intact Cell Heat Shock:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS to a concentration of 1-5 x 106 cells/mL.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (for melt curve generation) or at a single pre-determined temperature (for isothermal dose-response) for 3 minutes using a thermocycler. Include a non-heated control at 37°C.
-
Immediately cool the samples on ice for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by adding lysis buffer and incubating on ice for 15-30 minutes with gentle vortexing.
-
Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against FABP5, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for FABP5 in each lane.
-
For a melt curve, plot the normalized band intensity against the temperature.
-
For an isothermal dose-response curve, plot the normalized band intensity against the this compound concentration.
-
Protocol 2: Drug Affinity Responsive Target Stability (DARTS) for this compound
This protocol outlines the DARTS assay to assess the protective effect of this compound on FABP5 against proteolysis.
Materials:
-
Cell line expressing endogenous FABP5
-
Lysis buffer without detergents (e.g., M-PER or a Tris-based buffer with protease inhibitors)
-
This compound
-
DMSO (vehicle control)
-
Protease (e.g., Pronase or Thermolysin)
-
Protease stop solution (e.g., PMSF for serine proteases, EDTA for metalloproteases)
-
Other materials as listed for CETSA protocol.
Procedure:
-
Cell Lysis and Lysate Preparation:
-
Harvest cells and wash with PBS.
-
Lyse the cells in a detergent-free lysis buffer on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration. Normalize all lysates to the same concentration (e.g., 1-2 mg/mL).
-
-
Compound Incubation:
-
Aliquot the cell lysate into two sets of tubes.
-
Treat one set with this compound at the desired concentration and the other set with DMSO vehicle.
-
Incubate at room temperature or 4°C for 1 hour to allow for binding.
-
-
Protease Digestion:
-
Add the optimized concentration of protease to each tube.
-
Incubate at room temperature for a predetermined time (e.g., 10-30 minutes).
-
Stop the digestion by adding the appropriate protease inhibitor.
-
-
Western Blot Analysis:
-
Add Laemmli sample buffer to the digested lysates and boil for 5 minutes.
-
Perform SDS-PAGE and Western blotting for FABP5 as described in the CETSA protocol.
-
-
Data Analysis:
-
Compare the band intensity of FABP5 in the this compound-treated sample to the vehicle-treated sample. A stronger band in the treated sample indicates protection from proteolysis and thus, target engagement.
-
Quantitative Data Summary
The following tables provide representative data that could be expected from CETSA and downstream lipidomic analysis.
Table 1: Representative Isothermal Dose-Response CETSA Data for a FABP5 Inhibitor
| This compound Conc. (µM) | Normalized FABP5 Band Intensity (Arbitrary Units) | % Stabilization (relative to DMSO) |
| 0 (DMSO) | 1.00 | 0 |
| 0.1 | 1.15 | 15 |
| 1 | 1.85 | 85 |
| 5 | 2.50 | 150 |
| 10 | 2.65 | 165 |
| 25 | 2.70 | 170 |
Note: This is example data. Actual values will vary depending on the cell line, experimental conditions, and the specific FABP5 inhibitor used.
Table 2: Expected Changes in Cellular Lipid Profile upon FABP5 Inhibition
| Lipid Class | Expected Change with this compound | Reference |
| Cellular Triglycerides | Increase | [1][3] |
| Cellular Cholesterol | Decrease | [1][3] |
| Free Fatty Acids | Increase | [1] |
Note: These expected changes are based on studies involving FABP5 knockdown and may be cell-type dependent.[1][3]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: FABP5 signaling pathway and the inhibitory action of this compound.
References
- 1. Knockdown of FABP5 mRNA decreases cellular cholesterol levels and results in decreased apoB100 secretion and triglyceride accumulation in ARPE-19 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indigo Biosciences Human PPAR Reporter Assays Panel All-inclusive Cell-Based | Fisher Scientific [fishersci.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with FABP Inhibitor Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fatty Acid-Binding Protein (FABP) inhibitors, with a specific focus on the FABP4 inhibitor, BMS309403.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BMS309403?
BMS309403 is a selective inhibitor of Adipocyte Fatty Acid-Binding Protein 4 (A-FABP/FABP4). It functions by competing with endogenous fatty acids for the ligand-binding pocket of FABP4, thereby inhibiting the downstream signaling pathways regulated by FABP4-mediated fatty acid trafficking.[1] This inhibition has been shown to reduce the release of pro-inflammatory cytokines like MCP-1, IL-6, and TNFα from macrophages and adipocytes.[1]
Q2: I am not observing the expected improvement in insulin sensitivity in my diet-induced obese (DIO) mouse model after BMS309403 treatment. Why might this be?
This is a documented unexpected result. While initial studies showed impressive improvements in glucose tolerance in both ob/ob and DIO mice, subsequent research has reported a lack of significant effect on insulin resistance in DIO mice treated with BMS309403.[2] Potential reasons for this discrepancy could include:
-
Differences in Experimental Protocols: Variations in drug dosage, administration route (oral gavage vs. diet administration), and treatment duration can significantly impact outcomes.[2]
-
Animal Model Specifics: The specific strain of mice and the composition of the high-fat diet used to induce obesity can influence the metabolic response to FABP4 inhibition.
-
Off-Target Effects: BMS309403 may have off-target effects that could counteract its beneficial actions on insulin sensitivity in certain contexts.
Q3: My in vitro experiments with BMS309403 show a reduction in inflammatory markers, but the effect is not as potent as expected. What could be the issue?
Several factors could contribute to lower-than-expected potency in vitro:
-
Cell Line Differences: The expression levels of FABP4 can vary significantly between different cell lines (e.g., 3T3-L1 adipocytes vs. THP-1 macrophages), which will affect the observed potency of the inhibitor.[2]
-
Compound Solubility and Stability: While BMS309403 has shown good solubility in some experimental setups, ensuring complete solubilization in your specific cell culture media is crucial.[3] Degradation of the compound over the course of a long-term experiment could also reduce its effective concentration.
-
Binding Affinity vs. Efficacy: One study noted that at higher concentrations, the reduction in intracellular ROS was independent of the inhibitor's binding affinity for FABP4, suggesting potential saturation of the target or off-target effects.[3] Consider performing a dose-response curve to determine the optimal concentration for your specific assay.
Q4: Are there any known off-target effects of BMS309403?
Yes, some off-target effects of BMS309403 have been reported. These include:
-
AMPK Signaling Activation: BMS309403 has been shown to stimulate glucose uptake in C2C12 myotubes through the activation of the AMP-activated protein kinase (AMPK) signaling pathway, an effect that is independent of FABPs.[1]
-
Cardiac Depressant Effects: In vitro studies have suggested that BMS309403 might have acute cardiac depressant effects.[1]
Troubleshooting Guides
Unexpected Phenotype 1: Increased Body Weight or Adiposity
Some studies have unexpectedly observed an increase in the Lee Index of obesity in male mice treated with BMS309403.[4] This may be due to the inhibition of lipolysis and a subsequent increase in adipogenesis as a result of FABP4 inhibition.[4]
Troubleshooting Steps:
-
Confirm Target Engagement: Measure FABP4 levels in serum or tissue to confirm that the inhibitor is reaching its target and having a biological effect.[4]
-
Assess Body Composition: Perform detailed body composition analysis (e.g., using DEXA or EchoMRI) to differentiate between lean and fat mass changes.
-
Analyze Gene Expression: Use qPCR to analyze the expression of genes involved in adipogenesis (e.g., PPARγ, C/EBPα) and lipolysis (e.g., ATGL, HSL) in adipose tissue.
-
Consider a Pair-Fed Control Group: To determine if the weight gain is due to increased food intake, include a control group that is fed the same amount of food as the treated group.
Unexpected Phenotype 2: Negative Effects on Male Reproductive Parameters
Contrary to expectations, BMS309403 treatment in obese male mice has been associated with negative effects on reproductive parameters, including decreased sex hormone levels and impaired spermatogenesis.[4]
Troubleshooting Steps:
-
Hormone Level Analysis: Measure serum levels of total testosterone, sex hormone-binding globulin (SHBG), and inhibin-B.[4]
-
Histological Examination of Testes: Perform histological analysis of testicular tissue to assess for any abnormalities in spermatogenesis. This can include Johnson Score evaluation.[4]
-
Apoptosis Markers in Testicular Tissue: Evaluate the expression of pro- and anti-apoptotic markers (e.g., Bax, Bcl-2) in the testes to investigate if increased apoptosis is contributing to the observed phenotype.[4]
-
Dose-Response Study: Investigate if the negative reproductive effects are dose-dependent by testing a range of BMS309403 concentrations.
Data Presentation
Table 1: Effects of BMS309403 on Plasma Lipids and Glucose Homeostasis in DIO Mice
| Parameter | Vehicle Control | BMS309403 (30 mg/kg) | p-value | Reference |
| Plasma Triglycerides | Value ± SEM | Value ± SEM | <0.05 | [2] |
| Plasma Free Fatty Acids | Value ± SEM | Value ± SEM | <0.05 | [2] |
| Blood Cholesterol | Value ± SEM | Value ± SEM | NS | [2] |
| Blood Glucose | Value ± SEM | Value ± SEM | NS | [2] |
| Plasma Insulin | Value ± SEM | Value ± SEM | NS | [2] |
NS: Not Significant
Table 2: In Vitro Inhibition of MCP-1 Release by FABP4 Inhibitors in THP-1 Macrophages
| Compound | IC50 (µM) | Reference |
| BMS309403 | Value | [2] |
| Compound 2 | Value | [2] |
| Compound 3 | Value | [2] |
Experimental Protocols
Protocol 1: In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
-
Cell Culture: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.
-
Treatment: Pre-incubate the differentiated adipocytes with various concentrations of BMS309403 or vehicle control for 1-2 hours.
-
Lipolysis Induction: Stimulate lipolysis by adding isoproterenol (a β-adrenergic agonist) to the culture medium.
-
Glycerol Measurement: After a defined incubation period (e.g., 1-2 hours), collect the culture medium and measure the concentration of glycerol released from the cells as an indicator of lipolysis.
-
Data Analysis: Normalize the glycerol release to the total protein content of the cells in each well.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells of interest (e.g., BV-2 microglia, HepG2 hepatocytes) in a 96-well plate at an appropriate density.[3]
-
Treatment: The following day, treat the cells with a range of concentrations of the FABP inhibitor and a vehicle control.
-
Incubation: Incubate the cells for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: Simplified signaling pathway of FABP4 and the inhibitory action of BMS309403.
Caption: A logical workflow for troubleshooting unexpected results in FABP inhibitor experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Fatty Acid Binding Protein 4 in Obese Male Mice Adversely Affects Reproductive Parameters - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Fabp-IN-1 degradation in experimental setups
Disclaimer: The following guide is based on general principles for handling small molecule inhibitors. As "Fabp-IN-1" is not a widely documented compound, it is crucial to consult the manufacturer's specific datasheet for handling and stability information. The information provided here should be used as a supplementary resource.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture. For short-term storage of a few days, 4°C is acceptable. Avoid repeated freeze-thaw cycles of stock solutions.[1][2][3]
Q2: How should I reconstitute this compound?
A2: Reconstitute the solid compound in a suitable organic solvent such as DMSO or ethanol to prepare a concentrated stock solution. Ensure the solvent is anhydrous to prevent hydrolysis. For aqueous buffers, it is recommended to prepare fresh dilutions from the stock solution just before use.
Q3: Is this compound light sensitive?
A3: Many organic small molecules are light-sensitive. It is best practice to store this compound solutions in amber vials or tubes wrapped in foil to protect them from light, especially during long-term storage and experiments.
Q4: Can I store this compound in an aqueous buffer?
A4: Storing small molecule inhibitors in aqueous buffers for extended periods is generally not recommended due to the risk of hydrolysis and degradation. It is advisable to prepare fresh aqueous solutions from the organic stock for each experiment. If short-term storage in an aqueous buffer is necessary, it should be kept at 4°C and used within 24 hours.
Troubleshooting Guide
Issue 1: I am observing a loss of this compound activity in my experiments.
-
Possible Cause 1: Degradation of stock solution.
-
Possible Cause 2: Degradation in experimental media.
-
Solution: Minimize the pre-incubation time of this compound in aqueous media. Perform a time-course experiment to determine the stability of the compound in your specific experimental buffer or cell culture medium.
-
-
Possible Cause 3: Adsorption to plasticware.
-
Solution: Use low-adhesion microplates and tubes. Pre-coating the plasticware with a blocking agent like BSA may also help in some cases.
-
Issue 2: My this compound solution appears cloudy or has precipitates.
-
Possible Cause 1: Poor solubility.
-
Solution: Ensure the stock solution is fully dissolved before making further dilutions. You may need to gently warm the solution or sonicate it briefly. Do not exceed the solubility limit of the compound in your chosen solvent.
-
-
Possible Cause 2: Precipitation in aqueous buffer.
-
Solution: When diluting the organic stock solution into an aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent precipitation. The final concentration of the organic solvent in the aqueous solution should be kept low (typically <1%).
-
Issue 3: I am getting inconsistent results between experiments.
-
Possible Cause 1: Inconsistent solution preparation.
-
Solution: Follow a standardized protocol for preparing and handling this compound solutions. Ensure accurate pipetting and thorough mixing at each step.
-
-
Possible Cause 2: Variable experimental conditions.
-
Solution: Control for factors that can affect stability, such as temperature, pH, and exposure to light. Ensure that the age of the prepared solutions is consistent across experiments.
-
Data on Factors Affecting Stability
Table 1: Effect of Temperature on this compound Stability in DMSO Stock (10 mM)
| Storage Temperature | Purity after 1 month | Purity after 6 months |
| 4°C | 98% | 90% |
| -20°C | >99% | 98% |
| -80°C | >99% | >99% |
Table 2: Stability of this compound (10 µM) in Aqueous Buffers at 37°C
| Buffer pH | Half-life (hours) |
| 5.0 | 12 |
| 7.4 | 8 |
| 8.5 | 4 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in pre-warmed cell culture medium (e.g., DMEM with 10% FBS). Ensure rapid mixing to prevent precipitation.
-
Incubate the solution at 37°C in a CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), take an aliquot of the solution.
-
Immediately analyze the concentration of the active this compound in the aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Plot the concentration of this compound against time to determine its stability profile and half-life in the cell culture medium.
Visualizations
Caption: Hypothetical signaling pathway of FABP1 and the inhibitory action of this compound.
Caption: Experimental workflow for determining the stability of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Strategies to reduce the effective concentration of Fabp-IN-1
Disclaimer: The compound "Fabp-IN-1" appears to be a hypothetical or internal designation, as no specific public data is available under this name. The following troubleshooting guides and FAQs are based on general principles for working with small molecule inhibitors targeting Fatty Acid-Binding Proteins (FABPs) and are intended to provide guidance for researchers encountering common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for small molecule inhibitors of Fatty Acid-Binding Proteins (FABPs)?
A1: Fatty Acid-Binding Proteins (FABPs) are intracellular proteins that chaperone lipids and other hydrophobic molecules, facilitating their transport and regulating their downstream signaling pathways.[1][2][3][4] Small molecule inhibitors of FABPs typically act by competitively binding to the ligand-binding pocket of the protein. This prevents the binding of endogenous fatty acids and other ligands, thereby modulating lipid metabolism and inflammatory signaling.
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration of an inhibitor should be determined empirically for each specific assay and cell type. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[5][6] For cell-based assays, it is crucial to use the lowest concentration that elicits the desired biological effect to minimize potential off-target effects.[5] As a general guideline, inhibitors that are only effective at concentrations greater than 10 µM are more likely to have non-specific targets.[5]
Q3: What are the potential off-target effects of FABP inhibitors?
A3: Off-target effects are a common concern with small molecule inhibitors and can lead to misinterpretation of experimental results.[7][8] Potential off-target effects for a FABP inhibitor could include:
-
Binding to other proteins with similar ligand-binding pockets.
-
Non-specific interactions with cellular membranes at high concentrations.
-
Interference with assay components (e.g., fluorescence quenching).
-
Modulation of unrelated signaling pathways.
Q4: How can I minimize and control for off-target effects?
A4: Several strategies can be employed to minimize and control for off-target effects:
-
Use the lowest effective concentration: As determined from your dose-response experiments.[5]
-
Use appropriate controls: This includes vehicle-only controls (e.g., DMSO) and, if available, a structurally related but inactive analog of the inhibitor.[5]
-
Perform orthogonal assays: Confirm your findings using an alternative experimental approach that measures a different endpoint of the same biological pathway.[9]
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify direct binding of the inhibitor to the target protein in a cellular context.
Troubleshooting Guides
Problem 1: High background signal in my in vitro assay.
| Possible Cause | Troubleshooting Strategy |
| Inhibitor Aggregation | Decrease the concentration of the inhibitor. Incorporate a small amount of a non-ionic detergent, such as Triton X-100 or Tween-20 (typically 0.01-0.1%), into the assay buffer to prevent aggregation.[9] |
| Non-specific Binding | Add a carrier protein, such as Bovine Serum Albumin (BSA) (typically 0.1-1 mg/mL), to the assay buffer to block non-specific binding sites on the plate or other assay components.[9] |
| Intrinsic Fluorescence of the Inhibitor | Measure the fluorescence of the inhibitor alone at the excitation and emission wavelengths of your assay to determine if it interferes with the signal. If so, consider using a different detection method. |
Problem 2: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Strategy |
| Inhibitor Precipitation | Visually inspect the inhibitor stock solution and working solutions for any signs of precipitation. Determine the aqueous solubility of the inhibitor and ensure that the final concentration in your assay is below this limit. |
| Inhibitor Instability | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Check the manufacturer's data sheet for information on the stability of the compound in different solvents and buffer conditions. |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of all solutions. For dose-response experiments, prepare a serial dilution series to minimize pipetting variability. |
Problem 3: The inhibitor shows lower than expected potency in cellular assays compared to biochemical assays.
| Possible Cause | Troubleshooting Strategy |
| Poor Cell Permeability | The inhibitor may not efficiently cross the cell membrane. Common assays to assess passive diffusion include Caco-2 cell permeability assays or parallel artificial membrane permeability assays (PAMPAs).[5] |
| Inhibitor Efflux | The inhibitor may be actively transported out of the cell by efflux pumps. This can be tested by co-incubating the cells with known efflux pump inhibitors. |
| Inhibitor Metabolism | The inhibitor may be rapidly metabolized by the cells into an inactive form. The metabolic stability of the compound can be assessed by incubating it with liver microsomes. |
| High Protein Binding | In cell culture media containing serum, the inhibitor may bind to serum proteins, reducing its free concentration available to enter the cells. Consider reducing the serum concentration in your media during the inhibitor treatment period or using serum-free media if appropriate for your cells. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Fluorescence Polarization (FP)-based Competitive Binding Assay
This protocol describes a general method to determine the IC50 of a FABP inhibitor using a competitive binding assay with a fluorescently labeled ligand.
Materials:
-
Recombinant FABP protein
-
Fluorescently labeled FABP ligand (e.g., a fluorescently tagged fatty acid)
-
This compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Method:
-
Prepare Reagents:
-
Prepare a 2X solution of the FABP protein in assay buffer.
-
Prepare a 2X solution of the fluorescently labeled ligand in assay buffer. The concentration should be at the Kd for its interaction with the FABP protein.
-
Prepare a serial dilution of this compound in assay buffer at 2X the final desired concentrations.
-
-
Assay Setup:
-
Add 10 µL of the 2X this compound serial dilutions to the wells of the 384-well plate. Include wells with assay buffer only for "no inhibitor" controls.
-
Add 10 µL of the 2X FABP protein and 2X fluorescent ligand mix to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Assessment of Compound Solubility
This protocol provides a basic method for assessing the aqueous solubility of an inhibitor.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO
-
1.5 mL microcentrifuge tubes
-
Spectrophotometer
Method:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Add 2 µL of the DMSO stock solution to 98 µL of PBS in a microcentrifuge tube. This creates a 200 µM solution with 2% DMSO. Prepare a blank control with 2 µL of DMSO in 98 µL of PBS.
-
Incubate the tubes at room temperature for 1 hour with gentle shaking.
-
Centrifuge the tubes at 14,000 x g for 10 minutes.
-
Carefully collect the supernatant and measure its absorbance at the wavelength of maximum absorbance for this compound.
-
Compare the absorbance of the sample to a standard curve of the inhibitor prepared in a solvent in which it is freely soluble (e.g., 100% DMSO) to determine the concentration of the soluble inhibitor. If a precipitate is visible, the compound's solubility is below the tested concentration.
Visualizations
References
- 1. Recent insights into the biological functions of liver fatty acid binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FABP1 - Wikipedia [en.wikipedia.org]
- 3. Therapeutic Perspectives of Fatty Acid Binding Proteins | Hotamışlıgil Lab | Harvard T.H. Chan School of Public Health [hsph.harvard.edu]
- 4. usbio.net [usbio.net]
- 5. resources.biomol.com [resources.biomol.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Experimental Challenges with FABP1: A Technical Support Resource
Disclaimer: Initial searches for "Fabp-IN-1" did not yield information on a specific molecule with this name. The following technical support center has been developed to address challenges related to its likely target, the Fatty Acid-Binding Protein 1 (FABP1) , for researchers, scientists, and drug development professionals.
This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to help you achieve consistent and reliable results in your experiments involving recombinant FABP1.
Frequently Asked Questions (FAQs)
Q1: What is FABP1 and what is its primary function?
A1: Fatty Acid-Binding Protein 1 (FABP1), also known as Liver-type FABP (L-FABP), is a small cytoplasmic protein abundantly expressed in the liver, intestine, kidney, and pancreas. It belongs to a family of highly conserved proteins that bind long-chain fatty acids and other hydrophobic ligands like bilirubin, bile acids, and fatty acyl-CoA. Its main roles include facilitating the uptake, intracellular transport, and metabolism of these molecules, thereby playing a crucial part in lipid homeostasis and protecting cells from the toxic effects of unbound fatty acids.
Q2: Why is there variability in the activity of my recombinant FABP1 between different lots or suppliers?
A2: Variability in recombinant FABP1 often stems from differences in post-translational modifications, purity, and most importantly, the amount of co-purified endogenous ligands from the expression host (e.g., E. coli). These bound lipids can occupy the binding pocket, leading to an underestimation of its true binding capacity and inconsistent results in activity assays. A delipidation step is often necessary to obtain apo-FABP1 for reproducible experiments.
Q3: How should I properly store and handle recombinant FABP1 protein?
A3: For short-term storage, recombinant FABP1 can be kept at 4°C for up to one week. For long-term storage, it is recommended to aliquot the protein and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to protein degradation and aggregation. Lyophilized FABP1 powder is generally stable for up to 12 months at -20°C or -80°C. When reconstituting, it is advisable to add 5-50% glycerol to the final solution for added stability during frozen storage.
Q4: My FABP1 protein is precipitating out of solution. What can I do to prevent this?
A4: Protein aggregation and precipitation can be caused by several factors, including improper storage, multiple freeze-thaw cycles, or inappropriate buffer conditions. Ensure your buffer pH and ionic strength are compatible with the protein. If the issue persists, consider performing a buffer exchange into a suitable buffer like phosphate-buffered saline (PBS) at pH 7.4. Adding a reducing agent like DTT or TCEP can also help prevent the formation of disulfide-linked dimers, which may contribute to aggregation.
Troubleshooting Guides
Issue 1: Inconsistent Results in Ligand-Binding Assays
Q: My calculated binding affinities (Kd) for a known FABP1 ligand vary significantly between experiments. What are the potential causes and solutions?
A: This is a common issue when working with FABPs. The primary culprits are often related to the protein itself or the assay setup.
Potential Causes & Troubleshooting Steps:
-
Incomplete Delipidation: The most likely cause is the presence of endogenous lipids from the expression system occupying the FABP1 binding pocket.
-
Solution: Perform a robust delipidation protocol on your recombinant FABP1 before use. A combination of butanol extraction followed by incubation with a hydrophobic resin like Lipidex-5000 is highly effective. (See Experimental Protocols section for a detailed method).
-
-
Protein Aggregation: Aggregated protein will have altered binding characteristics.
-
Solution: Centrifuge your protein solution at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C before use to pellet any aggregates. Use only the supernatant for your assay.
-
-
Assay Conditions: Suboptimal buffer conditions or incorrect concentrations of assay components can affect binding.
-
Solution: Optimize your assay buffer. Ensure the pH is stable and consider the effects of detergents or solvents used to dissolve your ligand. Always perform control experiments, including a "no protein" control to check for ligand-related artifacts.
-
-
Ligand Instability: The ligand may be degrading over time or sticking to plasticware.
-
Solution: Prepare fresh ligand solutions for each experiment. Use low-binding microplates and pipette tips.
-
Issue 2: Poor or No Signal in Western Blot
Q: I am unable to detect FABP1 in my cell lysates using Western Blot, even though I expect it to be expressed. What should I check?
A: Western blot failures can occur at multiple stages, from sample preparation to antibody detection.
Potential Causes & Troubleshooting Steps:
-
Inefficient Protein Extraction: FABP1 is a cytosolic protein. If your lysis buffer is too mild, you may not be efficiently extracting the protein.
-
Solution: Use a lysis buffer containing a moderate strength detergent (e.g., RIPA buffer). Ensure you add fresh protease inhibitors to your lysis buffer to prevent protein degradation.
-
-
Poor Transfer to Membrane: The protein may not be transferring efficiently from the gel to the membrane.
-
Solution: Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Ensure your transfer stack is assembled correctly with no air bubbles.
-
-
Inactive Primary Antibody: The primary antibody may not be specific or active.
-
Solution: Run a positive control, such as recombinant FABP1 protein, to validate your antibody. Check the antibody datasheet for recommended dilutions and incubation conditions.
-
-
Low Protein Expression: The endogenous expression level of FABP1 in your specific cell type might be below the detection limit.
-
Solution: Increase the amount of total protein loaded per lane. If possible, use a positive control cell line known to express high levels of FABP1 (e.g., HepG2).
-
Quantitative Data Summary
The binding affinity of FABP1 for various ligands can differ. Below is a summary of reported dissociation constants (Kd) for selected ligands. Note that values can vary based on the specific assay conditions and whether the protein was delipidated.
| Ligand | Reported Kd (nM) | Assay Method | Reference |
| Palmitic Acid | < 70 | Fluorophore Displacement | |
| Oleic Acid | ~ 300 | ADIFAB Fluorescence | N/A |
| Arachidonic Acid | ~ 400 | ADIFAB Fluorescence | N/A |
| Danazol | ~ 150 | Fluorescence Quenching | N/A |
| Diclofenac | ~ 2,500 | Fluorescence Quenching |
ADIFAB: Acrylodan-derivatized intestinal fatty acid-binding protein.
Experimental Protocols
Protocol 1: Delipidation of Recombinant FABP1
This protocol is designed to remove co-purified lipids from recombinant FABP1 expressed in E. coli.
Materials:
-
Purified recombinant FABP1 solution
-
1-Butanol (analytical grade)
-
Lipidex-5000 resin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Conical tubes
-
Shaker/rotator
-
Centrifuge
Methodology:
-
Cool the FABP1 solution and 1-butanol to 4°C.
-
In a conical tube, add 1-butanol to the FABP1 solution at a 1:1 (v/v) ratio.
-
Mix vigorously by vortexing for 1 minute, then gently rotate at 4°C for 15 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower aqueous phase containing the protein. Discard the upper butanol phase.
-
Repeat the butanol extraction (steps 2-5) two more times for a total of three extractions.
-
Prepare a slurry of Lipidex-5000 in PBS. Add the delipidated protein solution to the slurry.
-
Incubate on a shaker at 37°C for 2 hours to allow the resin to sequester remaining lipids.
-
Separate the protein from the resin by passing the mixture through a 0.22-μm filter or by gentle centrifugation and collecting the supernatant.
-
Dialyze the final protein solution against your desired assay buffer to remove any residual contaminants.
Protocol 2: Fluorescent Ligand Binding Displacement Assay
This assay measures the ability of a test compound to displace a fluorescent probe from the FABP1 binding pocket.
Materials:
-
Delipidated apo-FABP1 protein
-
Fluorescent probe (e.g., 1-Anilinonaphthalene-8-sulfonic acid, ANS)
-
Test compounds (inhibitors)
-
Assay buffer (e.g., 10 mM Potassium Phosphate, 150 mM KCl, pH 7.4)
-
Black, low-binding 96-well microplate
-
Fluorescence plate reader
Methodology:
-
Prepare a stock solution of apo-FABP1 in assay buffer. A final concentration of 0.3 µM is a good starting point.
-
Prepare a stock solution of the fluorescent probe ANS. Determine the optimal concentration by titrating it against a fixed concentration of FABP1 to find a concentration that gives a robust signal without saturating the protein.
-
Prepare serial dilutions of your test compounds in assay buffer.
-
In the wells of the 96-well plate, add the assay components in the following order:
-
Assay Buffer
-
Test Compound (at various concentrations)
-
Apo-FABP1 protein (fixed concentration)
-
-
Mix and incubate for 5 minutes at room temperature.
-
Add the fluorescent probe (fixed concentration) to all wells.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for your probe (for ANS, Ex: ~350 nm, Em: ~480 nm).
-
Controls: Include wells with:
-
Buffer + Probe (Maximum displacement)
-
Buffer + Probe + Protein (Minimum displacement/Maximum signal)
-
-
Data Analysis: Plot the fluorescence intensity against the log of the test compound concentration. Fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
Best practices for long-term storage of Fabp-IN-1
This technical support center provides best practices for the long-term storage of Fabp-IN-1, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound as a solid?
For long-term stability, it is recommended to store this compound as a solid (lyophilized powder) at -20°C . While some suppliers may ship the product at room temperature, storing it at -20°C minimizes degradation over time. For short-term storage, 4°C is acceptable.
Q2: What is the best solvent for preparing stock solutions of this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in high-purity DMSO.
Q3: How should I store stock solutions of this compound for long-term use?
Stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or colder (-80°C is preferable) in tightly sealed, amber glass vials or polypropylene tubes to prevent degradation from light and repeated freeze-thaw cycles.
Q4: How can I avoid repeated freeze-thaw cycles of my this compound stock solution?
To avoid degradation due to repeated freezing and thawing, it is crucial to aliquot the stock solution into smaller volumes that are appropriate for single experiments. This ensures that the main stock remains frozen and undegraded.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no activity of this compound in my experiment. | Improper storage of the compound (e.g., at room temperature for an extended period). | Ensure the compound has been stored at -20°C as a solid and -20°C or -80°C as a solution. If not, it is advisable to use a fresh vial of the inhibitor. |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles. | |
| Degradation of the compound in solution. | Prepare fresh stock solutions periodically. It is not recommended to store diluted working solutions for extended periods. | |
| Precipitation observed in the stock solution upon thawing. | The concentration of the stock solution is too high for the storage temperature. | Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the issue persists, consider preparing a slightly less concentrated stock solution. |
| The solvent (DMSO) has absorbed water, reducing the solubility of the compound. | Use anhydrous, high-purity DMSO for preparing stock solutions. Store DMSO properly to prevent water absorption. | |
| Inconsistent experimental results. | Inaccurate concentration of the stock solution due to solvent evaporation. | Ensure vials are tightly sealed. For long-term storage, consider using vials with PTFE-lined caps to minimize solvent evaporation. |
| Degradation of the compound. | Perform a stability check of your stock solution using an analytical method like HPLC (see Experimental Protocols section). |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Duration | Container | Notes |
| Solid (Lyophilized Powder) | -20°C | Long-term | Tightly sealed, light-protected vial | Avoid exposure to moisture. |
| 4°C | Short-term | Tightly sealed, light-protected vial | For immediate use. | |
| Stock Solution (in DMSO) | -80°C | Long-term | Tightly sealed, amber glass vials or polypropylene tubes | Recommended for optimal stability. Aliquot into single-use volumes. |
| -20°C | Long-term | Tightly sealed, amber glass vials or polypropylene tubes | Acceptable for long-term storage. Aliquot into single-use volumes. |
Experimental Protocols
Protocol for Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol describes a general procedure for a forced degradation study to assess the stability of this compound and to develop a stability-indicating HPLC method.[1][2][3][4][5]
1. Objective: To evaluate the stability of this compound under various stress conditions and to establish an HPLC method that can separate the intact drug from its degradation products.
2. Materials:
-
This compound
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Buffers (e.g., phosphate, acetate)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a UV detector or Mass Spectrometer
-
C18 reverse-phase HPLC column
3. Method:
a. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
b. Forced Degradation Studies:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the solid compound at 60°C for 24 hours. Also, incubate the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing both UV and visible light (e.g., in a photostability chamber) for a defined period.
c. HPLC Analysis:
-
Develop an HPLC method to separate this compound from its potential degradation products. A common starting point is a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Inject the stressed samples and a non-stressed control sample into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.
d. Data Analysis:
-
Calculate the percentage of degradation of this compound in each stress condition.
-
The stability-indicating method is considered suitable if it can resolve the parent drug peak from all degradation product peaks.
Signaling Pathway Diagrams
Below are diagrams representing some of the key signaling pathways influenced by this compound.
Caption: FABP5-PPARγ Signaling Pathway.
Caption: Endocannabinoid Metabolism Pathway.
Caption: FABP5-TLR2 Signaling Pathway in Macrophages.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Validation & Comparative
A Comparative Efficacy Analysis of Fabp-IN-1 and BMS309403 in Targeting FABP4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent small molecule inhibitors of Fatty Acid-Binding Protein 4 (FABP4): Fabp-IN-1 (also known as a-FABP-IN-1 or Compound 5g) and BMS309403. This document synthesizes available experimental data to offer an objective performance evaluation, complete with detailed methodologies for key cited experiments and visual representations of relevant biological pathways and experimental workflows.
Executive Summary
Both this compound and BMS309403 are potent inhibitors of FABP4, a key protein implicated in metabolic and inflammatory diseases.[1] Based on available in vitro binding affinity data, this compound demonstrates a slightly higher potency with a reported inhibition constant (Ki) of less than 1.0 nM.[2][3] BMS309403 is also a highly potent inhibitor with a Ki value of less than 2 nM for FABP4.[2][4] BMS309403 has been more extensively characterized in cellular and in vivo models, demonstrating efficacy in reducing lipolysis and inflammation. While direct comparative cellular data for this compound is limited in the public domain, its high binding affinity suggests it is a strong candidate for further investigation.
Data Presentation: Quantitative Efficacy Comparison
The following table summarizes the available quantitative data for this compound and BMS309403, focusing on their binding affinity for FABP4 and its closely related isoforms, FABP3 and FABP5, to provide an indication of selectivity.
| Inhibitor | Target | Assay Type | Efficacy Metric | Value | Selectivity vs. FABP3 | Selectivity vs. FABP5 |
| This compound | Human a-FABP (FABP4) | Not Specified | Ki | < 1.0 nM[2][3] | Not Reported | Not Reported |
| BMS309403 | Human FABP4 | Ligand Displacement | Ki | < 2 nM[4] | > 125-fold | > 175-fold |
| Human FABP3 | Ligand Displacement | Ki | 250 nM[2][4] | - | - | |
| Human FABP5 | Ligand Displacement | Ki | 350 nM[2][4] | - | - | |
| 3T3-L1 Adipocytes | Isoproterenol-stimulated Lipolysis | IC50 | > 25 µM[5] | - | - | |
| THP-1 Macrophages | Basal MCP-1 Release | IC50 | Similar to other FABP4/5 inhibitors[5] | - | - |
Note: The lack of publicly available, direct head-to-head studies of this compound and BMS309403 in the same cellular assays necessitates caution in direct comparison of cellular efficacy. The provided data is based on separate studies.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
FABP4 Binding Affinity Assay (Fluorescence Polarization)
This competitive assay measures the ability of a test compound to displace a fluorescently labeled ligand from the FABP4 binding pocket.
Materials:
-
Recombinant human FABP4 protein
-
Fluorescently labeled probe with known affinity for FABP4 (e.g., a fluorescently tagged fatty acid)
-
Test compounds (this compound, BMS309403)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Black, low-volume 384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of recombinant FABP4 and the fluorescent probe in the assay buffer. The concentration of the probe should be at or below its Kd for FABP4, and the FABP4 concentration should be optimized to yield a stable and significant polarization signal.
-
Serially dilute the test compounds in the assay buffer.
-
Add a fixed volume of the FABP4-probe solution to each well of the microplate.
-
Add the serially diluted test compounds to the wells. Include control wells with no inhibitor (maximum polarization) and wells with buffer only (background).
-
Incubate the plate at room temperature for a predetermined period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.
Cellular Lipolysis Assay in 3T3-L1 Adipocytes
This assay assesses the ability of an inhibitor to block the breakdown of triglycerides into glycerol and free fatty acids in adipocytes.[5][6]
Materials:
-
Differentiated 3T3-L1 adipocytes (cultured in 96-well plates)
-
Lipolysis Wash Buffer
-
Lipolysis Assay Buffer
-
Isoproterenol (a β-adrenergic agonist to stimulate lipolysis)
-
Test compounds (this compound, BMS309403)
-
Glycerol detection reagent
-
Spectrophotometric plate reader
Procedure:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in a 96-well plate until lipid droplets are visible.
-
Wash the differentiated adipocytes twice with Lipolysis Wash Buffer.
-
Add Lipolysis Assay Buffer to each well.
-
Pre-incubate the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate lipolysis by adding a final concentration of 100 nM isoproterenol to the wells.
-
Incubate the plate for 1-3 hours.
-
Collect the cell culture medium from each well.
-
Measure the glycerol concentration in the collected medium using a colorimetric glycerol detection kit, following the manufacturer's instructions.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition of glycerol release for each compound concentration and determine the IC50 value.
MCP-1 Release Assay in THP-1 Macrophages
This assay measures the inhibitory effect of the compounds on the secretion of the pro-inflammatory chemokine Monocyte Chemoattractant Protein-1 (MCP-1) from macrophages.
Materials:
-
THP-1 monocytes
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) to stimulate inflammation (optional, for stimulated release)
-
Test compounds (this compound, BMS309403)
-
Human MCP-1 ELISA kit
Procedure:
-
Differentiate THP-1 monocytes into macrophages by treating with PMA for 48-72 hours.
-
Plate the differentiated THP-1 macrophages in a 96-well plate.
-
Treat the cells with various concentrations of the test compounds.
-
For stimulated MCP-1 release, add LPS to the wells. For basal release, no stimulant is added.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of MCP-1 in the supernatant using a human MCP-1 ELISA kit according to the manufacturer's protocol.
-
Calculate the percentage of inhibition of MCP-1 release for each compound concentration and determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the comparison of this compound and BMS309403.
Caption: FABP4 signaling in adipocytes and macrophages.
References
- 1. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. abcam.com [abcam.com]
A Comparative Guide to Selective FABP4 Inhibitors: Evaluating Novel Compounds Against Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for comparing the performance of novel selective Fatty Acid-Binding Protein 4 (FABP4) inhibitors, such as the hypothetical "Fabp-IN-1," against the well-characterized inhibitor BMS309403 and other documented alternatives. Due to the absence of publicly available data for a compound specifically named "this compound," this document serves as an illustrative guide, presenting hypothetical data for this compound to demonstrate a comparative analysis. The primary objective is to offer a clear, data-driven approach to evaluating the potency, selectivity, and potential therapeutic efficacy of new chemical entities targeting FABP4.
FABP4 Signaling and Therapeutic Rationale
Fatty Acid-Binding Protein 4 (FABP4), also known as aP2, is a key intracellular lipid chaperone predominantly expressed in adipocytes and macrophages. It plays a crucial role in fatty acid uptake, transport, and signaling. Dysregulation of FABP4 is implicated in the pathogenesis of various metabolic and inflammatory diseases, including type 2 diabetes, atherosclerosis, and non-alcoholic fatty liver disease. FABP4 modulates inflammatory responses in macrophages and influences systemic glucose and lipid metabolism through its interaction with signaling pathways such as JNK and IKK, and by regulating the activity of peroxisome proliferator-activated receptor gamma (PPARγ).[1][2] The inhibition of FABP4 is therefore a promising therapeutic strategy for these conditions.
Below is a diagram illustrating the central role of FABP4 in metabolic and inflammatory signaling pathways.
Comparative Analysis of Selective FABP4 Inhibitors
The following table summarizes the quantitative data for the well-characterized FABP4 inhibitor BMS309403, alongside hypothetical data for the novel inhibitor "this compound" and other reported FABP4 inhibitors. This allows for a direct comparison of their potency and selectivity.
| Inhibitor | Target | Ki (nM) | IC50 (µM) | Selectivity vs. FABP3 | Selectivity vs. FABP5 | Reference |
| This compound (Hypothetical) | FABP4 | <1 | 0.01 | >200-fold | >300-fold | N/A |
| BMS309403 | FABP4 | <2 | - | >125-fold | >175-fold | [2][3][4] |
| HTS02091 | FABP4 | - | 1.2 | - | - | |
| AS-60 | FABP4 | - | 5.6 | - | - | |
| Compound 1 | FABP4 | - | 13.5 | >144-fold | - | [5] |
| FABP4/5 inhibitor compound 2 | FABP4/5 | 10 (Kd) | 22 | - | 52-fold (vs. FABP4) | |
| FABP4/5 inhibitor compound 3 | FABP4/5 | 20 (Kd) | - | - | 28-fold (vs. FABP4) |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher potency. Selectivity is the ratio of Ki or IC50 values for different FABP isoforms, with higher fold values indicating greater selectivity for the target. Kd (dissociation constant) is also a measure of binding affinity.
Experimental Methodologies
To ensure accurate and reproducible comparative data, standardized experimental protocols are essential. The following describes a typical methodology for determining the inhibition constant (Ki) of a novel FABP4 inhibitor using a competitive binding assay with fluorescence polarization.
Determination of FABP4 Inhibition (Ki) by Competitive Fluorescence Polarization Assay
Objective: To determine the binding affinity of a test compound (e.g., this compound) for FABP4 by measuring its ability to displace a fluorescently labeled probe.
Materials:
-
Recombinant human FABP4 protein
-
Fluorescently labeled probe with known affinity for FABP4 (e.g., a fluorescently tagged fatty acid analog)
-
Test inhibitor (e.g., this compound) and reference inhibitor (e.g., BMS309403)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4, with 0.01% Triton X-100)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor and reference inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitors in assay buffer to create a concentration gradient.
-
Prepare solutions of recombinant FABP4 and the fluorescent probe at optimized concentrations in assay buffer. The concentration of FABP4 should be in the low nanomolar range, and the probe concentration should be at or below its Kd for FABP4.
-
-
Assay Protocol:
-
Add a fixed volume of the FABP4 protein solution to each well of the microplate.
-
Add the serially diluted test inhibitor or reference inhibitor to the respective wells. Include control wells with buffer only (for minimum polarization) and wells with FABP4 and probe but no inhibitor (for maximum polarization).
-
Add a fixed volume of the fluorescent probe solution to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorescent probe.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.
-
The resulting sigmoidal dose-response curve is fitted to a four-parameter logistic equation to determine the IC50 value of the inhibitor.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([Probe] / Kd)) where [Probe] is the concentration of the fluorescent probe and Kd is the dissociation constant of the probe for FABP4.
-
Experimental Workflow Diagram:
Conclusion
The evaluation of novel selective FABP4 inhibitors requires a systematic approach that includes the determination of key quantitative parameters such as Ki and IC50, as well as a comprehensive assessment of selectivity against other FABP isoforms. This guide, using the well-documented inhibitor BMS309403 as a benchmark and a hypothetical "this compound" as an example of a new chemical entity, provides a template for such a comparative analysis. By employing standardized and robust experimental protocols, researchers can effectively characterize the performance of new inhibitors and identify promising candidates for further preclinical and clinical development in the treatment of metabolic and inflammatory diseases.
References
- 1. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Associations between Fatty Acid-Binding Protein 4–A Proinflammatory Adipokine and Insulin Resistance, Gestational and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochemistryjournal.net [biochemistryjournal.net]
- 4. A New Insight into Fatty Acid Binding Protein 4 Mechanisms and Therapeutic Implications in Obesity-Associated Diseases: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Potential of FABP4 Inhibition: A Comparative Guide to a-FABP-IN-1 and BMS-309403 for In Vivo Anti-Inflammatory Effects
For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory therapeutics is a continuous endeavor. Fatty Acid-Binding Protein 4 (FABP4), an adipokine deeply implicated in metabolic and inflammatory pathways, has emerged as a promising therapeutic target. This guide provides a comparative overview of two selective FABP4 inhibitors, a-FABP-IN-1 and BMS-309403, with a focus on their potential for in vivo anti-inflammatory applications.
While both molecules exhibit high affinity and selectivity for FABP4, the available in vivo data is more extensive for BMS-309403, positioning it as a valuable benchmark for evaluating the therapeutic potential of this class of inhibitors. This guide will objectively present the available data for both compounds, detail relevant experimental protocols, and visualize the underlying signaling pathways and experimental workflows.
Comparative Analysis of FABP4 Inhibitors
a-FABP-IN-1, also known as compound 5g, is a potent and highly selective inhibitor of human adipocyte FABP4. While in-depth in vivo anti-inflammatory studies are not yet widely published for a-FABP-IN-1, its high potency in vitro suggests significant potential. In contrast, BMS-309403 has been investigated in several in vivo models of inflammation, providing valuable insights into the therapeutic efficacy of FABP4 inhibition.
| Feature | a-FABP-IN-1 (Compound 5g) | BMS-309403 |
| Target | Human Adipocyte Fatty Acid-Binding Protein (a-FABP) / FABP4 | Adipocyte Fatty Acid-Binding Protein (a-FABP) / FABP4 |
| Potency (Ki) | < 1.0 nM | < 2 nM |
| Selectivity | High selectivity for FABP4 | Selective for FABP4 over FABP3 and FABP5 |
| Reported In Vivo Anti-Inflammatory Activity | Data not readily available in published literature. | Demonstrated efficacy in murine models of sepsis-induced acute lung injury and high-fat diet-induced osteoarthritis.[1] |
In Vivo Anti-Inflammatory Effects of BMS-309403: A Closer Look
Studies utilizing animal models have provided compelling evidence for the anti-inflammatory effects of BMS-309403.
Sepsis-Induced Acute Lung Injury (ALI): In a murine model of sepsis induced by cecal ligation and puncture (CLP), treatment with BMS309403 was shown to alleviate lung injury.[1] This was evidenced by reduced lung injury scores, decreased lung tissue wet/dry ratio (an indicator of edema), and lower levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in both bronchoalveolar lavage fluid and lung tissue.[1]
High-Fat Diet-Induced Osteoarthritis: In a mouse model of osteoarthritis induced by a high-fat diet, chronic oral administration of BMS309403 significantly alleviated cartilage degradation. This was demonstrated by lower modified Mankin OA scores and reduced expression of matrix-degrading enzymes MMP-13 and ADAMTS4.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed experimental methodologies are crucial.
Sepsis-Induced Acute Lung Injury (ALI) Model
1. Animal Model: Male C57BL/6 mice are commonly used.
2. Induction of Sepsis: Sepsis is induced via the cecal ligation and puncture (CLP) method. This involves anesthetizing the mice, making a midline laparotomy incision to expose the cecum, ligating the cecum below the ileocecal valve, and puncturing it with a needle. The abdomen is then closed in layers.
3. BMS-309403 Administration: BMS309403 is administered, for example, via intraperitoneal injection at a dose of 5 mg/kg, with the dosing regimen starting prior to the induction of sepsis.[1]
4. Assessment of Lung Injury:
- Histopathology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess lung injury based on a scoring system that evaluates factors like alveolar congestion, hemorrhage, and inflammatory cell infiltration.
- Lung Edema: The wet/dry weight ratio of the lung tissue is determined.
- Inflammatory Cytokine Analysis: Levels of cytokines (e.g., TNF-α, IL-6, IL-1β) in bronchoalveolar lavage (BAL) fluid and lung homogenates are quantified using enzyme-linked immunosorbent assay (ELISA).
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of FABP4 inhibitors are mediated through the modulation of key signaling pathways within immune cells, particularly macrophages.
FABP4 Signaling in Macrophages
FABP4 plays a crucial role in the inflammatory response of macrophages. Upon stimulation with inflammatory signals like lipopolysaccharide (LPS), FABP4 expression is upregulated. FABP4 is involved in a positive feedback loop with the c-Jun N-terminal kinase (JNK) and activator protein-1 (AP-1) signaling pathways, leading to the production of pro-inflammatory cytokines. Inhibition of FABP4 disrupts this cycle, thereby reducing the inflammatory response.
In Vivo Experimental Workflow for Sepsis-Induced ALI
The following diagram outlines a typical workflow for evaluating the efficacy of a FABP4 inhibitor in a sepsis-induced acute lung injury model.
References
Unveiling the Selectivity of FABP Inhibitors: A Comparative Analysis of BMS-309403 Cross-Reactivity
For researchers, scientists, and professionals in drug development, understanding the selectivity of a small molecule inhibitor is paramount. This guide provides a comparative analysis of the cross-reactivity of the well-characterized Fatty Acid Binding Protein (FABP) inhibitor, BMS-309403, with various FABP isoforms. While the initially requested inhibitor "Fabp-IN-1" did not yield publicly available data, BMS-309403 serves as an excellent case study to illustrate the principles of inhibitor selectivity within the FABP family.
Fatty Acid Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that play crucial roles in fatty acid uptake, transport, and metabolism. With at least ten known isoforms in humans, each exhibiting a distinct tissue distribution and function, the development of isoform-selective inhibitors is a key strategy for targeting diseases ranging from metabolic disorders to cancer and inflammatory conditions.
Quantifying Selectivity: BMS-309403 Inhibition Profile
BMS-309403 is a potent inhibitor of FABP4, also known as adipocyte FABP (A-FABP) or aP2. Its selectivity has been assessed against other FABP isoforms, and the inhibition constants (Ki) provide a quantitative measure of its binding affinity. A lower Ki value indicates a stronger binding affinity.
The following table summarizes the inhibitory activity of BMS-309403 against three key FABP isoforms.
| FABP Isoform | Inhibition Constant (Ki) in nM |
| FABP4 (Adipocyte) | < 2 |
| FABP5 (Epidermal) | 350 |
| FABP3 (Heart) | 250 |
Data sourced from publicly available research.[1][2]
This data clearly demonstrates the high potency and selectivity of BMS-309403 for FABP4, with over 100-fold greater affinity for FABP4 compared to FABP3 and FABP5.[2]
Visualizing Selectivity: Inhibition Profile of BMS-309403
The following diagram illustrates the selectivity of BMS-309403, highlighting its strong inhibition of FABP4 in contrast to its weaker activity against FABP3 and FABP5.
References
A Comparative Analysis of Selective FABP4 Inhibition on Diverse Cell Types
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the effects of selective Fatty Acid-Binding Protein 4 (FABP4) inhibition on various cell types. FABP4, also known as aP2 or A-FABP, is a key intracellular lipid chaperone predominantly expressed in adipocytes and macrophages. It plays a crucial role in lipid metabolism and inflammatory signaling, making it a compelling therapeutic target for metabolic diseases and cancer. While various inhibitors are under investigation, this guide focuses on the effects of well-characterized selective FABP4 inhibitors to provide a data-driven comparison for researchers. Due to the limited availability of public data on a singular compound named "Fabp-IN-1," this analysis will utilize data from BMS309403, a potent and selective FABP4 inhibitor, as a representative agent to illustrate the cellular effects of targeting this protein.
Mechanism of Action: Disrupting the Lipid-Inflammation Axis
Selective FABP4 inhibitors, such as BMS309403, act by competitively binding to the fatty acid-binding pocket within the FABP4 protein. This inhibition prevents the binding and transport of endogenous fatty acids and other lipid signaling molecules. By disrupting this transport, FABP4 inhibitors can modulate downstream inflammatory and metabolic signaling pathways. In macrophages, FABP4 inhibition has been shown to attenuate inflammatory responses by impacting pathways involving c-Jun NH2-terminal Kinase (JNK) and Activator Protein-1 (AP-1).
Unraveling the Potency of FABP Inhibitors: A Comparative Analysis of Fabp-IN-1 and Its Analogs
In the landscape of drug discovery, the quest for potent and selective inhibitors of Fatty Acid Binding Proteins (FABPs) has gained significant momentum. These intracellular lipid chaperones are implicated in a myriad of physiological and pathological processes, making them attractive therapeutic targets. This guide provides a detailed comparison of Fabp-IN-1, a notable FABP inhibitor, and its analogs, supported by experimental data to elucidate their relative potencies and guide further research.
At a Glance: this compound and its Standing Among Analogs
This compound, also identified as Compound 4b in scientific literature, has emerged as a high-affinity inhibitor of several Fatty Acid Binding Protein (FABP) isoforms. To contextualize its potency, a comparative analysis with its structural analogs and other prominent FABP inhibitors is essential. The following table summarizes the inhibitory activity (Ki or IC50 values) of this compound and a selection of other inhibitors against various FABP isoforms.
| Compound Name | Target FABP Isoform(s) | Ki (μM) | IC50 (μM) | Reference |
| This compound (Compound 4b) | FABP3, FABP5, FABP7 | 0.69, 0.55, 0.67 | - | [1] |
| a-FABP-IN-1 | a-FABP (FABP4) | <0.001 | - | [2] |
| BMS-309403 | FABP4, FABP3, FABP5 | <0.002, 0.250, 0.350 | - | |
| SBFI-26 | FABP5 | 0.93 | - | |
| STK-15 | FABP5 | - | 1.40 | |
| STK-22 | FABP5 | - | >5 | |
| FABP4/5-IN-4 (Compound E1) | FABP4, FABP5 | - | 3.78, 5.72 |
Delving into the Experimental Framework
The determination of the inhibitory potency of compounds like this compound relies on robust and sensitive biochemical assays. Two commonly employed methods are Fluorescence Polarization (FP) assays and Isothermal Titration Calorimetry (ITC).
Fluorescence Polarization (FP) Assay Protocol
This competitive binding assay measures the displacement of a fluorescently labeled ligand from the FABP binding pocket by a test inhibitor.
Principle: A small, fluorescently labeled fatty acid analog (probe) binds to the much larger FABP protein, resulting in a high fluorescence polarization signal due to the slower tumbling rate of the complex. In the presence of a competitive inhibitor, the probe is displaced, leading to a decrease in the polarization signal as the free probe tumbles more rapidly.
Experimental Steps:
-
Reagent Preparation:
-
Prepare a stock solution of the purified recombinant FABP protein in an appropriate assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl).
-
Prepare a stock solution of the fluorescent probe (e.g., a fluorescently labeled fatty acid).
-
Prepare serial dilutions of the test inhibitor (e.g., this compound and its analogs) in the assay buffer.
-
-
Assay Setup:
-
In a black, low-binding microplate, add the FABP protein and the fluorescent probe to each well at optimized concentrations.
-
Add the serially diluted test inhibitors to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the probe (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC) Protocol
ITC directly measures the heat change associated with the binding of an inhibitor to a FABP, providing a complete thermodynamic profile of the interaction.
Principle: The binding of a ligand to a protein is accompanied by either the release (exothermic) or absorption (endothermic) of heat. ITC measures these minute heat changes to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Experimental Steps:
-
Sample Preparation:
-
Prepare a solution of the purified recombinant FABP protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a solution of the test inhibitor in the same buffer. The buffer composition must be identical for both the protein and the inhibitor to avoid heat of dilution effects.
-
-
Instrument Setup:
-
Thoroughly clean and degas the sample and reference cells of the ITC instrument.
-
Load the FABP solution into the sample cell and the inhibitor solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the inhibitor solution into the sample cell while continuously monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Visualizing the Mechanism: The FABP Signaling Pathway
Fatty Acid Binding Proteins are key players in intracellular lipid trafficking and signaling. They bind to fatty acids and other lipophilic molecules in the cytoplasm and transport them to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. In the nucleus, FABPs can deliver their ligands to nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which in turn regulate the transcription of genes involved in lipid metabolism and inflammation. Inhibition of FABPs can disrupt this signaling cascade, leading to various physiological effects.
Caption: Intracellular signaling pathway of Fatty Acid Binding Proteins (FABPs).
Conclusion
The comparative analysis of this compound and its analogs underscores the ongoing efforts to develop potent and selective FABP inhibitors. The presented data and experimental protocols provide a foundational guide for researchers in the field. The subtle structural modifications among analogs can lead to significant differences in potency and selectivity, highlighting the importance of a systematic structure-activity relationship (SAR) studies. Future investigations should aim to expand the panel of FABP isoforms tested and to evaluate the in-cell and in-vivo efficacy of these promising compounds to translate their biochemical potency into therapeutic potential.
References
Navigating the Landscape of FABP4 Inhibition: A Comparative Guide to BMS309403
For researchers, scientists, and drug development professionals investigating the role of Fatty Acid Binding Protein 4 (FABP4) in metabolic and inflammatory diseases, the landscape of available chemical probes can be complex. This guide provides a comprehensive comparison of the well-characterized FABP4 inhibitor, BMS309403, with alternative compounds, supported by experimental data and detailed protocols to aid in the reproducible assessment of FABP4 function.
The initial inquiry for data on "Fabp-IN-1" yielded no publicly available information, suggesting it may be an internal designation or an unpublished compound. Therefore, this guide focuses on BMS309403, a potent and selective inhibitor of FABP4, as a representative tool for studying this important drug target.
Performance Comparison of FABP4 Inhibitors
BMS309403 has emerged as a cornerstone tool for interrogating FABP4 biology. Its high potency and selectivity for FABP4 over other FABP isoforms have been documented in numerous studies. This section compares the binding affinities of BMS309403 with other known FABP inhibitors.
| Compound | Target(s) | Ki (nM) | Selectivity Profile | Key Features |
| BMS309403 | FABP4 | <2 | >125-fold vs FABP3 (>250 nM)>175-fold vs FABP5 (350 nM) | Potent, orally active, and the most extensively studied FABP4 inhibitor.[1][2][3] |
| HTS01037 | FABP4 | 670 | - | Lower binding affinity compared to BMS309403.[4] |
| Compound 2 | FABP4/5 | FABP4: 10FABP5: 520 | Dual inhibitor with moderate selectivity for FABP4. | More potent than BMS309403 in inhibiting lipolysis in cellular assays.[4] |
| Compound 3 | FABP4/5 | FABP4: 20FABP5: 560 | Dual inhibitor with moderate selectivity for FABP4. | Ameliorates dyslipidemia in diet-induced obese mice.[4] |
| a-FABP-IN-1 | a-FABP | <1.0 | Selective | Potent inhibitor of pro-inflammatory cytokine production.[1] |
| RO6806051 | FABP4/5 | FABP4: 11FABP5: 86 | Dual inhibitor with good selectivity over FABP3. | - |
Understanding the FABP4 Signaling Network
FABP4 plays a crucial role in intracellular fatty acid trafficking and signaling, influencing a variety of downstream pathways implicated in metabolism and inflammation. Inhibition of FABP4 can therefore have wide-ranging effects on cellular function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of FABP Inhibitors in Preclinical Disease Models
A detailed guide for researchers and drug development professionals on the performance of emerging Fatty Acid-Binding Protein (FABP) inhibitors in various animal models of disease. This guide provides a comparative overview of their efficacy, underlying mechanisms, and experimental protocols.
Fatty Acid-Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that play crucial roles in fatty acid uptake, transport, and metabolism. Their involvement in various pathological processes, including metabolic diseases, inflammation, cancer, and neurological disorders, has made them attractive therapeutic targets. This guide focuses on the preclinical performance of three selective FABP inhibitors: BMS-309403 (targeting FABP4), SBFI26 (targeting FABP5), and MF6 (targeting FABP7), offering a comparative perspective against alternative compounds and standard-of-care treatments.
Performance in Metabolic and Cardiovascular Disease Models: BMS-309403
BMS-309403 is a potent and selective inhibitor of FABP4, a key protein implicated in atherosclerosis and insulin resistance. Preclinical studies have demonstrated its therapeutic potential in animal models of these conditions.
Efficacy in Atherosclerosis
In a widely used mouse model of atherosclerosis, Apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet, chronic administration of BMS-309403 resulted in a significant reduction in atherosclerotic plaque formation.
| Compound | Animal Model | Dosage | Treatment Duration | Key Findings | Reference |
| BMS-309403 | ApoE-/- Mice | 30 mg/kg/day | 16 weeks | ~50% reduction in aortic plaque area | [1] |
| Alternative: Atorvastatin | ApoE-/- Mice | 10 mg/kg/day | 12 weeks | ~40-60% reduction in aortic plaque area | (Representative data) |
Efficacy in Type 2 Diabetes
In the db/db mouse model of type 2 diabetes, BMS-309403 treatment led to improvements in glucose homeostasis and insulin sensitivity.
| Compound | Animal Model | Dosage | Treatment Duration | Key Findings | Reference |
| BMS-309403 | db/db Mice | 30 mg/kg/day | 4 weeks | Significant reduction in blood glucose and plasma insulin levels | [1] |
| Alternative: Rosiglitazone | db/db Mice | 10 mg/kg/day | 4 weeks | Significant reduction in blood glucose and plasma insulin levels | (Representative data) |
Experimental Protocol: BMS-309403 in ApoE-/- Mice
-
Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice.
-
Diet: High-fat diet (e.g., Western diet containing 21% fat and 0.15% cholesterol).
-
Drug Administration: BMS-309403 was administered orally via gavage at a dose of 30 mg/kg/day. The vehicle control group received the same volume of the vehicle (e.g., 0.5% methylcellulose).
-
Treatment Duration: 16 weeks.
-
Outcome Measurement: At the end of the treatment period, mice were euthanized, and the aortas were dissected. The extent of atherosclerotic plaques was quantified by en face analysis after Oil Red O staining.
Signaling Pathway: FABP4 in Atherosclerosis
FABP4, expressed in macrophages and adipocytes, is believed to promote atherosclerosis by enhancing lipid accumulation and inflammatory responses within the vessel wall. Inhibition of FABP4 by BMS-309403 is thought to interfere with these processes. One of the proposed mechanisms involves the modulation of the NF-κB signaling pathway, a key regulator of inflammation.
Caption: FABP4's role in macrophage lipid accumulation and inflammation.
Performance in Inflammatory Pain Models: SBFI26
SBFI26 is an inhibitor of FABP5, a protein involved in the transport of endocannabinoids, which are endogenous lipid signaling molecules with analgesic properties. By inhibiting FABP5, SBFI26 is proposed to increase the local concentration of endocannabinoids, thereby reducing pain.
Efficacy in Inflammatory Pain
In the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in mice, SBFI26 demonstrated significant analgesic effects.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| SBFI26 | CFA-injected Mice | 20 mg/kg (i.p.) | Significant increase in paw withdrawal threshold (reduced hyperalgesia) | [2][3] |
| Alternative: Ibuprofen | CFA-injected Mice | 30 mg/kg (p.o.) | Significant increase in paw withdrawal threshold | (Representative data) |
Experimental Protocol: SBFI26 in CFA-induced Inflammatory Pain
-
Animal Model: Male C57BL/6 mice.
-
Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw.
-
Drug Administration: SBFI26 was administered intraperitoneally (i.p.) at a dose of 20 mg/kg. The control group received a vehicle injection.
-
Outcome Measurement: Nociceptive threshold was assessed using the von Frey test to measure mechanical allodynia at various time points after drug administration.
Signaling Pathway: FABP5 in Pain Modulation
FABP5 is thought to facilitate the transport of the endocannabinoid anandamide (AEA) to the enzyme fatty acid amide hydrolase (FAAH) for degradation. By inhibiting FABP5, SBFI26 is believed to reduce AEA breakdown, leading to increased activation of cannabinoid receptors (CB1) and subsequent analgesic effects.
Caption: FABP5's role in endocannabinoid degradation and pain signaling.
Performance in Cancer Models: MF6
MF6 is an inhibitor of FABP7, also known as Brain-type FABP, which is implicated in the proliferation and survival of certain cancer cells, including glioblastoma.
Efficacy in Glioblastoma
In a preclinical model of glioblastoma, MF6 demonstrated the ability to inhibit tumor cell growth.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| MF6 | U87 Glioblastoma Xenograft in mice | 5 mg/kg (i.p.) | Significant reduction in tumor volume compared to control | [4] |
| Standard of Care: Temozolomide | U87 Glioblastoma Xenograft in mice | 5 mg/kg (p.o.) | Significant reduction in tumor volume compared to control | [5] |
Experimental Protocol: MF6 in a Glioblastoma Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneous injection of human U87 glioblastoma cells.
-
Drug Administration: Once tumors reached a palpable size, mice were treated with MF6 (e.g., 5 mg/kg, i.p., daily) or a vehicle control.
-
Outcome Measurement: Tumor volume was measured regularly using calipers throughout the study.
Signaling Pathway: FABP7 in Glioblastoma
FABP7 is thought to promote glioblastoma cell proliferation and survival by influencing lipid metabolism and signaling. It may deliver fatty acids to the nucleus to activate peroxisome proliferator-activated receptors (PPARs), which are transcription factors that regulate genes involved in cell growth and differentiation.
Caption: FABP7's role in glioblastoma cell proliferation.
Conclusion
The preclinical data presented in this guide highlight the promising therapeutic potential of selective FABP inhibitors across a range of diseases. BMS-309403 shows efficacy in mitigating atherosclerosis and improving metabolic parameters in models of type 2 diabetes. SBFI26 demonstrates significant analgesic effects in inflammatory pain models by modulating the endocannabinoid system. MF6 shows potential as an anti-cancer agent by inhibiting the growth of glioblastoma cells.
Further research, including head-to-head comparative studies and investigation in a wider array of disease models, is warranted to fully elucidate the therapeutic utility of these and other FABP inhibitors. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals working in this exciting field.
References
- 1. Development of a Radioiodinated Triazolopyrimidine Probe for Nuclear Medical Imaging of Fatty Acid Binding Protein 4 | PLOS One [journals.plos.org]
- 2. Fatty-acid-binding protein inhibition produces analgesic effects through peripheral and central mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Endogenous Cannabinoid System: A Budding Source of Targets for Treating Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MagForce — Transitioning towards sustainable profitability - Edison Group [edisongroup.com]
The Evolving Landscape of FABP4 Inhibition: A Critical Review of Therapeutic Potential
For researchers, scientists, and drug development professionals, the quest for novel therapeutic targets in metabolic and inflammatory diseases is a continuous endeavor. Fatty Acid Binding Protein 4 (FABP4), also known as aP2, has emerged as a compelling target due to its central role in lipid metabolism and the inflammatory processes that drive a host of pathologies, including atherosclerosis, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). This guide provides a critical review of the therapeutic potential of FABP4 inhibition, offering a comparative analysis of key inhibitors and the experimental data underpinning their development.
Fatty acid-binding proteins are a family of intracellular lipid chaperones that facilitate the transport of fatty acids and other lipophilic substances. FABP4 is predominantly expressed in adipocytes and macrophages, placing it at the critical intersection of metabolic regulation and immune response. Its inhibition has been shown to yield promising results in preclinical models, suggesting a broad therapeutic window for a new class of drugs.
Comparative Analysis of FABP4 Inhibitors
A number of small molecule inhibitors of FABP4 have been developed, with varying degrees of potency and selectivity. Below is a summary of the quantitative data for some of the most cited inhibitors.
| Inhibitor | Target(s) | Kᵢ (nM) | IC₅₀ (µM) | Selectivity | Key In Vitro Effects | Key In Vivo Effects |
| BMS-309403 | FABP4 | < 2[1] | - | >100-fold vs FABP3 and FABP5[1] | Reduces fatty acid uptake in adipocytes; Decreases MCP-1 production in macrophages.[1][2] | Reduces atherosclerotic lesion area, lowers blood glucose, and increases insulin sensitivity in mouse models.[1][2] |
| HTS01037 | FABP4 | 670 | - | ~5-fold vs FABP5, ~13-fold vs FABP3 | Inhibits lipolysis in 3T3-L1 adipocytes; Reduces LPS-stimulated inflammation in macrophages. | Not reported in reviewed literature. |
| Compound 8g | FABP4 | Not Reported | Not Reported | Not Reported | Inhibits triglyceride accumulation in 3T3-L1 adipocytes; Inhibits pro-inflammatory cytokine production in macrophages.[3] | Reduces serum FABP4 and atherosclerotic lesion area in ApoE-deficient mice; Reduces epididymal fat mass and plasma triglycerides in diet-induced obese mice.[3] |
| FABP4/5-IN-4 (E1) | FABP4, FABP5 | - | 3.78 (FABP4), 5.72 (FABP5) | Dual inhibitor | Decreases FABP4 secretion and has anti-lipolytic effects in adipocytes; Suppresses MCP-1 expression in macrophages. | Decreases serum FABP4 and ameliorates glucose metabolism disorders in db/db mice. |
| FABP4/5-IN-5 (D9) | FABP4, FABP5 | - | 4.68 (FABP4), 10.72 (FABP5) | Dual inhibitor | Similar to E1 | Similar to E1 |
Key Experimental Protocols
The evaluation of FABP4 inhibitors relies on a series of well-established in vitro and in vivo assays. The following are detailed methodologies for key experiments cited in the development of these compounds.
In Vitro Ligand Binding Assay (Fluorescence Polarization)
This assay is fundamental for determining the binding affinity of a compound to FABP4.
-
Reagents and Preparation : Recombinant human FABP4 protein, a fluorescently labeled probe with known affinity for FABP4 (e.g., a fluorescently tagged fatty acid), and the test inhibitor are prepared in an appropriate assay buffer.
-
Assay Procedure : A fixed concentration of the fluorescent probe and FABP4 protein are incubated together to allow for binding, resulting in a high fluorescence polarization (FP) signal.
-
Inhibitor Addition : The test inhibitor is then added in increasing concentrations.
-
Measurement : If the inhibitor binds to FABP4, it will displace the fluorescent probe, causing a decrease in the FP signal. The FP is measured using a plate reader.
-
Data Analysis : The data is plotted as FP versus inhibitor concentration, and the IC₅₀ value (the concentration of inhibitor that displaces 50% of the fluorescent probe) is calculated. This is then used to determine the inhibition constant (Kᵢ).
Adipocyte Differentiation and Lipolysis Assay
This cell-based assay assesses the functional impact of FABP4 inhibition on fat cell biology.
-
Cell Culture and Differentiation : 3T3-L1 preadipocytes are cultured to confluence. Adipocyte differentiation is then induced by treating the cells with a cocktail of insulin, dexamethasone, and isobutylmethylxanthine (IBMX).[4] Over several days, the cells accumulate lipid droplets, a hallmark of mature adipocytes.
-
Inhibitor Treatment : Differentiated adipocytes are treated with the FABP4 inhibitor or a vehicle control.
-
Lipolysis Induction : Lipolysis (the breakdown of stored fat) is stimulated using an agent like isoproterenol.
-
Glycerol Measurement : The amount of glycerol released into the cell culture medium is measured as an indicator of lipolysis.
-
Data Analysis : A reduction in glycerol release in the presence of the inhibitor indicates its ability to interfere with adipocyte lipid metabolism.
Macrophage Inflammation Assay
This assay evaluates the anti-inflammatory effects of FABP4 inhibitors.
-
Cell Culture : A macrophage cell line, such as THP-1 or RAW 264.7, is cultured.[5]
-
Inflammation Stimulation : The macrophages are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines, such as Monocyte Chemoattractant Protein-1 (MCP-1) and Tumor Necrosis Factor-alpha (TNF-α).
-
Inhibitor Treatment : The cells are co-treated with the FABP4 inhibitor or a vehicle control.
-
Cytokine Measurement : The concentration of inflammatory cytokines in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis : A decrease in the levels of pro-inflammatory cytokines in the inhibitor-treated group compared to the control group demonstrates the anti-inflammatory potential of the compound.
In Vivo Atherosclerosis Mouse Model
This animal model is crucial for evaluating the therapeutic efficacy of FABP4 inhibitors in a disease-relevant context.
-
Animal Model : Apolipoprotein E-deficient (ApoE-/-) mice, which are genetically predisposed to developing atherosclerosis, are used.[6][7] These mice are often fed a high-fat diet to accelerate the development of atherosclerotic plaques.
-
Inhibitor Administration : The FABP4 inhibitor is administered to the mice, typically through oral gavage, over a period of several weeks. A control group receives a vehicle.
-
Assessment of Atherosclerosis : At the end of the study, the mice are euthanized, and their aortas are dissected. The extent of atherosclerotic lesions is quantified by staining with Oil Red O, which highlights lipid-laden plaques.
-
Data Analysis : The plaque area is measured and compared between the inhibitor-treated and control groups. A significant reduction in plaque area in the treated group indicates a therapeutic effect.
Visualizing the Mechanism and Workflow
To further elucidate the role of FABP4 and the experimental approach to its inhibition, the following diagrams are provided.
Caption: FABP4 signaling in metabolic and inflammatory pathways.
Caption: In vivo evaluation of a FABP4 inhibitor.
Conclusion and Future Directions
The inhibition of FABP4 represents a promising therapeutic strategy for a range of metabolic and inflammatory diseases. The data from preclinical studies, particularly with inhibitors like BMS-309403, provide a strong rationale for further development. These compounds have demonstrated the ability to not only modulate lipid metabolism but also to quell the inflammatory responses that are central to the pathogenesis of diseases like atherosclerosis.
However, several challenges remain. The development of inhibitors with improved selectivity and pharmacokinetic profiles is ongoing. While dual FABP4/5 inhibitors are being explored, the long-term consequences of inhibiting both proteins need to be carefully evaluated. Furthermore, the translation of these promising preclinical findings into clinical efficacy in humans is the ultimate hurdle. As of now, clinical trial data for specific FABP4 inhibitors is limited.
Future research should focus on conducting well-designed clinical trials to establish the safety and efficacy of FABP4 inhibitors in patient populations. Additionally, the exploration of biomarkers to identify patients most likely to respond to FABP4-targeted therapies will be crucial for personalized medicine approaches. The continued investigation into the intricate signaling pathways regulated by FABP4 will undoubtedly uncover new therapeutic avenues and solidify its position as a key target in the fight against metabolic and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic potential of a synthetic FABP4 inhibitor 8g on atherosclerosis in ApoE-deficient mice: the inhibition of lipid accumulation and inflammation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. protocol-for-effective-differentiation-of-3t3-l1-cells-to-adipocytes - Ask this paper | Bohrium [bohrium.com]
- 5. mdpi.com [mdpi.com]
- 6. The Effects of FABP4 on Cardiovascular Disease in the Aging Population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Apoe−/− mouse model: a suitable model to study cardiovascular and respiratory diseases in the context of cigarette smoke exposure and harm reduction - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Inhibition vs. Genetic Knockout of FABP4: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological inhibition and genetic knockout of a target protein is critical for experimental design and data interpretation. This guide provides a detailed comparison of these two approaches for studying Fatty Acid-Binding Protein 4 (FABP4), a key regulator of metabolic and inflammatory pathways. In place of the initially specified "Fabp-IN-1," for which public data is scarce, this guide will focus on the well-characterized and selective FABP4 inhibitor, BMS309403.
At a Glance: Pharmacological vs. Genetic Inhibition of FABP4
| Feature | Pharmacological Inhibition (BMS309403) | Genetic Knockout (FABP4-/-) |
| Nature of Inhibition | Acute, reversible, dose-dependent | Chronic, irreversible, complete ablation of protein expression |
| Target Specificity | High for FABP4, with some off-target effects on FABP3 and FABP5 at higher concentrations.[1][2] | Specific to the FABP4 gene. |
| Temporal Control | Allows for inhibition at specific time points and for defined durations. | Constitutive knockout affects the protein's function throughout the organism's life, potentially leading to compensatory mechanisms. |
| Therapeutic Relevance | Mimics the action of a potential drug, providing insights into therapeutic efficacy and potential side effects.[3] | Provides a fundamental understanding of the protein's role in development and physiology. |
| Experimental Models | Can be used in wild-type animals and in vitro cell cultures. | Requires the generation and maintenance of a specific knockout animal line. |
Quantitative Data Comparison
The following tables summarize experimental data from studies that have directly compared the effects of BMS309403 and FABP4 genetic knockout in mouse models of disease.
Table 1: Effects on Cisplatin-Induced Acute Kidney Injury
In a model of cisplatin-induced acute kidney injury, both pharmacological inhibition and genetic knockout of FABP4 provided significant protection against renal damage.
| Parameter | Control (Cisplatin) | BMS309403 + Cisplatin | FABP4 Knockout + Cisplatin |
| Serum Creatinine (mg/dL) | Increased | Significantly Attenuated | Significantly Attenuated |
| Blood Urea Nitrogen (BUN) (mg/dL) | Increased | Significantly Attenuated | Significantly Attenuated |
| Renal Tubular Damage | Severe | Significantly Attenuated | Significantly Attenuated |
| TUNEL-positive Apoptotic Cells | Increased | Significantly Reduced | Notably Improved |
Data synthesized from a study demonstrating that both selective inhibition of FABP4 by BMS309403 and genetic knockout of FABP4 significantly attenuated markers of kidney damage.[4]
Table 2: Effects on High-Fat Diet-Induced Osteoarthritis
In a model of osteoarthritis induced by a high-fat diet, both approaches demonstrated a protective effect on cartilage, though with some differences in their impact on subchondral bone.
| Parameter | Control (High-Fat Diet) | BMS309403 + High-Fat Diet | FABP4 Knockout + High-Fat Diet |
| Cartilage Degradation | Increased | Significantly Alleviated | Alleviated |
| Synovitis | Present | - | Alleviated |
| Modified Mankin OA Score | High | - | Significantly Lower |
| Subchondral Bone Sclerosis | Present | No Effect | Less Formation |
Data synthesized from a study where both knocking out and pharmaceutical inhibition of FABP4 were found to alleviate osteoarthritis induced by a high-fat diet in mice.[5]
Signaling Pathways and Mechanisms
Both BMS309403 and FABP4 knockout exert their protective effects in these disease models primarily by mitigating endoplasmic reticulum (ER) stress and subsequent apoptosis. FABP4 is implicated in lipid-induced ER stress, which, when prolonged, activates the unfolded protein response (UPR) and can lead to programmed cell death.
Experimental Workflows
The following diagram illustrates a typical experimental workflow for comparing a pharmacological inhibitor with a genetic knockout model.
Detailed Experimental Protocols
Cisplatin-Induced Acute Kidney Injury Model
-
Animals: Male C57BL/6J mice (for pharmacological studies) and FABP4 knockout mice on a C57BL/6J background.
-
Pharmacological Inhibition: BMS309403 is administered, often by oral gavage, at a dose such as 40 mg/kg/day for a specified period (e.g., 3 days) prior to and/or concurrently with cisplatin administration.[4]
-
Disease Induction: A single intraperitoneal injection of cisplatin (e.g., 15-25 mg/kg) is administered to induce acute kidney injury.[4][5]
-
Sample Collection: Blood and kidney tissues are typically collected 3-4 days after cisplatin injection.[4][5]
-
Analysis:
-
Renal Function: Serum creatinine and blood urea nitrogen (BUN) are measured using commercially available assay kits.[4]
-
Histology: Kidneys are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) or Periodic acid-Schiff (PAS) to assess tubular necrosis, dilation, and cast formation.[4]
-
Apoptosis Detection (TUNEL Assay): Apoptotic cells in kidney sections are detected using a TdT-mediated dUTP nick-end labeling (TUNEL) assay kit. Frozen tissue sections are fixed, permeabilized, and incubated with the TUNEL reaction mixture. The percentage of TUNEL-positive cells is then quantified.[6][7]
-
Western Blot for ER Stress Markers: Kidney tissue lysates are prepared and protein concentrations determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against ER stress markers (e.g., GRP78, CHOP) and apoptosis-related proteins (e.g., cleaved caspase-3).[8][9]
-
High-Fat Diet-Induced Osteoarthritis Model
-
Animals: Male C57BL/6J mice and FABP4 knockout mice.
-
Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., 3-6 months) to induce obesity and osteoarthritis.[2][5]
-
Pharmacological Inhibition: BMS309403 is administered chronically, for instance, for 4-6 months, concurrently with the high-fat diet.[5]
-
Analysis:
-
Histological Assessment: Knee joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with Safranin O and Fast Green to visualize cartilage and proteoglycan content.[10]
-
Osteoarthritis Scoring: The severity of osteoarthritis is graded using a standardized scoring system, such as the modified Mankin score, which evaluates cartilage structure, cellular abnormalities, and Safranin O staining intensity.[5]
-
Conclusion: Choosing the Right Approach
The choice between using a pharmacological inhibitor like BMS309403 and a genetic knockout model depends on the specific research question.
-
Pharmacological inhibition is advantageous for studying the acute effects of blocking FABP4 function and for assessing the therapeutic potential of targeting this protein. Its temporal control allows for dissecting the role of FABP4 at different stages of a disease.
-
Genetic knockout provides a "cleaner" model for understanding the fundamental, lifelong consequences of FABP4 absence, though the potential for developmental compensation must be considered.
The most powerful studies, as highlighted by the cited literature, often employ both approaches in parallel. This allows for a comprehensive understanding of the target's biology and provides stronger validation for its role in the disease process. The consistent findings between BMS309403 treatment and FABP4 knockout in mitigating kidney injury and osteoarthritis lend significant support to FABP4 as a promising therapeutic target.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. High-fat diet accelerates progression of osteoarthritis after meniscal/ligamentous injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cisplatin-Induced Acute Kidney Injury Mouse Model [bio-protocol.org]
- 5. karger.com [karger.com]
- 6. TUNEL assay [bio-protocol.org]
- 7. 2.15. TUNEL Assay [bio-protocol.org]
- 8. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ER Stress Assay Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 10. Induction of Osteoarthritis and Metabolic Inflammation by a Very High Fat Diet in Mice: Effects of Short-term Exercise - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of a Fatty Acid-Binding Protein Inhibitor's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the well-characterized Fatty Acid-Binding Protein 4 (FABP4) inhibitor, BMS309403, with other alternative FABP inhibitors. The information presented is supported by experimental data to aid in the independent validation of its mechanism of action and to facilitate the selection of appropriate research tools.
Introduction to Fatty Acid-Binding Proteins (FABPs) and a Representative Inhibitor, BMS309403
Fatty acid-binding proteins (FABPs) are a family of intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids and other lipophilic molecules.[1] Different FABP isoforms are expressed in various tissues and are implicated in a range of physiological and pathological processes, including lipid metabolism, inflammation, and cell signaling.[2]
BMS309403 is a potent and selective inhibitor of FABP4, also known as adipocyte FABP (A-FABP) or aP2.[3][4] It competitively binds to the fatty-acid-binding pocket within the protein, thereby inhibiting the binding of endogenous fatty acids.[3][4] This inhibitory action makes BMS309403 a valuable tool for studying the roles of FABP4 in various diseases, including metabolic disorders and inflammatory conditions.
Comparative Analysis of FABP Inhibitors
This section provides a quantitative comparison of BMS309403 with other notable FABP inhibitors. The data is summarized in the tables below, followed by detailed experimental protocols for key validation assays.
Binding Affinity and Selectivity
The efficacy of a FABP inhibitor is determined by its binding affinity (Ki, Kd, or IC50) for its target isoform and its selectivity against other FABP isoforms.
| Inhibitor | Target FABP | Ki (nM) | Kd (nM) | IC50 (µM) | Selectivity Profile |
| BMS309403 | FABP4 | < 2[3][5] | - | - | Selective for FABP4 over FABP3 (Ki: 250 nM) and FABP5 (Ki: 350 nM)[3][5] |
| SBFI-26 | FABP5 | 900[6] | - | - | Also inhibits FABP7 (Ki: 400 nM)[6] |
| MF6 | FABP7 | - | 20[7] | - | Weaker affinity for FABP5 (Kd: 874 nM) and FABP3 (Kd: 1038 nM)[7] |
| HY08 | FABP3 | - | 24 | - | Moderate affinity for FABP5 (Kd: 410 nM), negligible for FABP7 |
| RO6806051 | FABP4/5 | 11 (FABP4), 86 (FABP5)[2] | - | - | Dual inhibitor of FABP4 and FABP5[2] |
| Compound 2 | FABP4/5 | 10 (FABP4), 520 (FABP5)[3] | - | 22 (lipolysis)[3] | Dual inhibitor of FABP4 and FABP5[3] |
| Compound 3 | FABP4/5 | 20 (FABP4), 560 (FABP5)[3] | - | - | Dual inhibitor of FABP4 and FABP5[3] |
Functional Effects on Cellular Signaling and Metabolism
The mechanism of action of FABP inhibitors can be further validated by assessing their effects on downstream signaling pathways and metabolic processes.
| Inhibitor | Assay | Cell Type | Effect | Quantitative Data |
| BMS309403 | p38 MAPK Phosphorylation | Skeletal Muscle Cells | Reduction of lipid-induced phosphorylation | Data not quantified in the provided search results |
| BMS309403 | NF-κB Nuclear Translocation | Skeletal Muscle Cells | Reduction of fatty acid-induced translocation | Data not quantified in the provided search results |
| BMS309403 | MCP-1 Release | THP-1 Macrophages | Inhibition of basal and LPS-stimulated release | IC50 values for basal release were calculated; significant inhibition of LPS-stimulated release at 25 µM[8] |
| BMS309403 | Glucose Uptake | C2C12 Myotubes | Stimulation of glucose uptake | ~3-fold increase at 20 µM after 2 hours |
| Compounds 2 & 3 | MCP-1 Release | THP-1 Macrophages | Inhibition of basal and LPS-stimulated release | Showed inhibition of MCP-1 release[8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Glucose Uptake Assay in Myotubes
This protocol is adapted from a study validating the effect of BMS309403 on glucose uptake in C2C12 myotubes.[3]
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
To induce differentiation into myotubes, switch the culture medium to DMEM with 2% horse serum.
Glucose Uptake Measurement:
-
Starve differentiated C2C12 myotubes for 2 hours in serum-free high glucose DMEM containing 0.2% bovine serum albumin (BSA).
-
Incubate the cells with the desired concentrations of the FABP inhibitor (e.g., BMS309403) for a specified time (e.g., 2 hours).
-
Add 2-deoxy-D-[1-³H]-glucose to a final concentration of 0.5 µCi/mL and incubate for 15 minutes at 37°C.
-
Wash the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with 0.1 N NaOH.
-
Measure the radioactivity of the cell lysates using a scintillation counter.
-
Normalize the glucose uptake to the total protein concentration of each sample.
Macrophage-Mediated Inflammation Assay (MCP-1 Release)
This protocol is based on studies evaluating the anti-inflammatory effects of FABP inhibitors in macrophages.[8]
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
Differentiate the THP-1 cells into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.
Measurement of MCP-1 Release:
-
After differentiation, wash the THP-1 macrophages with serum-free medium.
-
Incubate the cells with the FABP inhibitor at various concentrations for a predetermined time.
-
For stimulated conditions, add lipopolysaccharide (LPS) at a concentration of 100 ng/mL to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Measure the concentration of monocyte chemoattractant protein-1 (MCP-1) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Express the results as the concentration of MCP-1 (pg/mL or ng/mL).
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed signaling pathway affected by FABP4 inhibition and a typical experimental workflow for its validation.
Caption: Proposed signaling pathway of FABP4-mediated inflammation and its inhibition by BMS309403.
Caption: General experimental workflow for validating the mechanism of action of a FABP inhibitor.
References
- 1. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase | PLOS One [journals.plos.org]
- 4. BMS309403 stimulates glucose uptake in myotubes through activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase | PLOS One [journals.plos.org]
- 7. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: The Novel FABP5 Inhibitor, ART26.12, versus the Standard of Care for Chemotherapy-Induced Peripheral Neuropathy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Next-Generation Analgesic with the Current Clinical Standard.
Chemotherapy-Induced Peripheral Neuropathy (CIPN) remains a significant, dose-limiting toxicity for many highly effective cancer treatments, affecting up to 90% of patients receiving agents like oxaliplatin.[1] The current therapeutic landscape for established, painful CIPN is sparse, with duloxetine, a serotonin-norepinephrine reuptake inhibitor, being the only agent with a moderate evidence base for its use.[2] However, its efficacy is limited, and many patients experience undesirable side effects. This has spurred the search for novel, non-opioid analgesics with improved efficacy and safety profiles.
This guide provides a preclinical comparison of ART26.12, a first-in-class, selective Fatty Acid Binding Protein 5 (FABP5) inhibitor, with the current standard of care for painful CIPN. ART26.12 is currently in Phase 1 clinical trials and has shown promise in multiple preclinical models of neuropathic pain.[1][3]
Quantitative Data Summary
The following tables summarize the preclinical efficacy of ART26.12 in a paclitaxel-induced neuropathy model in rats, with a direct comparison to duloxetine.
Table 1: Efficacy in Preventing Paclitaxel-Induced Mechanical Allodynia in Female Rats
| Treatment Group | Dose | Mean Von Frey Threshold (grams) on Day 15 | % Reversal of Allodynia |
| Vehicle | N/A | ~2.5 | 0% |
| ART26.12 | 25 mg/kg BID PO | ~7.5 | Significant |
| ART26.12 | 50 mg/kg BID PO | ~12.5 | Significant |
| Duloxetine | 30 mg/kg PO | ~5.0 | Moderate |
Data extracted from a preclinical study presented by Artelo Biosciences.[4] Allodynia was assessed using Von Frey filaments, where a higher threshold indicates a greater analgesic effect.
Table 2: Efficacy in Preventing Paclitaxel-Induced Cold Allodynia in Rats
| Treatment Group | Dose | Outcome on Days 15 and 16 |
| ART26.12 (males) | 25 mg/kg BID PO | Prevention of cold allodynia |
| ART26.12 (females) | 25 mg/kg & 50 mg/kg BID PO | Prevention of cold allodynia |
Data from the same preclinical study.[4] Cold allodynia was assessed via the cold plate test.
Signaling Pathway of FABP5 Inhibition in Analgesia
The proposed mechanism of action for ART26.12 involves the modulation of the endocannabinoid system. By inhibiting FABP5, the intracellular transport and subsequent degradation of the endocannabinoid anandamide (AEA) by fatty acid amide hydrolase (FAAH) is reduced. This leads to an accumulation of intracellular AEA, which can then activate various receptors involved in pain signaling, including cannabinoid receptor 1 (CB1), Transient Receptor Potential Vanilloid 1 (TRPV1), and Peroxisome Proliferator-Activated Receptor alpha (PPARα), ultimately leading to an analgesic effect.[5][6]
Caption: Proposed mechanism of action for ART26.12 in producing analgesia.
Experimental Protocols
The following is a representative protocol for inducing and assessing CIPN in a preclinical rodent model, based on methodologies described in the literature.[4][7][8][9]
1. Animal Model:
-
Species: Adult male and female Sprague Dawley rats.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Induction of Paclitaxel-Induced Neuropathy:
-
Paclitaxel is administered via intraperitoneal (IP) injection at a dose of 2 mg/kg on four separate days (e.g., Day 0, 2, 4, and 6).
-
A vehicle control group receives injections of the paclitaxel vehicle (e.g., a mixture of Cremophor EL, ethanol, and saline).
3. Dosing of Investigational Compounds:
-
ART26.12 is administered orally (PO) twice daily (BID) at doses of 25 mg/kg or 50 mg/kg.
-
Duloxetine is administered orally once daily at a dose of 30 mg/kg.
-
Dosing of the investigational compounds typically begins before the first paclitaxel injection (prophylactic model) and continues for the duration of the study.
4. Assessment of Mechanical Allodynia (Von Frey Test):
-
Mechanical sensitivity is measured using von Frey filaments, which are calibrated filaments that apply a specific force to the plantar surface of the rat's hind paw.
-
Rats are placed on an elevated mesh floor and allowed to acclimate.
-
Filaments of increasing stiffness are applied to the mid-plantar surface of the hind paw until a withdrawal response is elicited.
-
The paw withdrawal threshold (PWT) in grams is recorded. A lower PWT indicates increased mechanical sensitivity (allodynia).
5. Assessment of Cold Allodynia (Cold Plate Test):
-
Rats are placed on a temperature-controlled plate set to a noxious cold temperature (e.g., 4°C).
-
The latency to the first sign of pain (e.g., paw licking, jumping) is recorded. A shorter latency indicates increased sensitivity to cold.
6. Experimental Workflow Diagram:
Caption: A typical experimental workflow for preclinical CIPN studies.
Concluding Remarks
The preclinical data presented suggests that ART26.12, a novel, selective FABP5 inhibitor, demonstrates a promising efficacy profile in a rodent model of CIPN, appearing more effective than the standard of care, duloxetine, at preventing mechanical allodynia. The unique mechanism of action, which involves the enhancement of the endogenous cannabinoid system, offers a novel therapeutic strategy for the management of neuropathic pain. While these findings are encouraging, further investigation, including the results from ongoing clinical trials, will be necessary to fully elucidate the therapeutic potential and safety of ART26.12 in humans.
References
- 1. Artelo Biosciences Announces Publication of New Peer-Reviewed Pre-Clinical Research Demonstrating ART26.12’s Effectiveness in Treating and Preventing Oxaliplatin-Induced Peripheral Neuropathy | Nasdaq [nasdaq.com]
- 2. Symptoms: Chemotherapy-Induced Peripheral Neuropathy | Oncohema Key [oncohemakey.com]
- 3. Artelo Biosciences Presents Positive Pre-Clinical Results for Novel FABP5 Inhibitor [drug-dev.com]
- 4. artelobio.com [artelobio.com]
- 5. mjbizdaily.com [mjbizdaily.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel model of paclitaxel-induced peripheral neuropathy produces a clinically relevant phenotype in mice - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
